Product packaging for 1-Aminospiro[2.3]hexan-5-ol(Cat. No.:)

1-Aminospiro[2.3]hexan-5-ol

Cat. No.: B15072748
M. Wt: 113.16 g/mol
InChI Key: BWKHTRYJANAUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Aminospiro[2.3]hexan-5-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B15072748 1-Aminospiro[2.3]hexan-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-aminospiro[2.3]hexan-5-ol

InChI

InChI=1S/C6H11NO/c7-5-3-6(5)1-4(8)2-6/h4-5,8H,1-3,7H2

InChI Key

BWKHTRYJANAUCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Postulated Chemical Properties and Synthesis of 1-Aminospiro[2.3]hexan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Aminospiro[2.3]hexan-5-ol is a novel spirocyclic compound containing a unique and rigid three-dimensional structure. The spiro[2.3]hexane core, which consists of a cyclopropane and a cyclobutane ring sharing a single carbon atom, imparts significant conformational rigidity. The presence of both an amino and a hydroxyl group suggests its potential as a versatile building block in medicinal chemistry and materials science, offering sites for further functionalization and potential for biological activity. This document provides a comprehensive overview of the predicted chemical properties of this compound, drawing comparisons with structurally similar compounds, and details a hypothetical, yet chemically sound, protocol for its synthesis.

Postulated Chemical and Physical Properties

The chemical and physical properties of this compound can be inferred from its constituent functional groups—a primary amine and a secondary alcohol—and its spirocyclic core. The presence of the amino group will confer basicity, while the hydroxyl group will allow for typical alcohol reactions. Both functional groups are capable of hydrogen bonding, which is expected to influence its melting point, boiling point, and solubility.

For comparative analysis, the known properties of closely related spiro[2.3]hexane derivatives are summarized below.

Table 1: Physicochemical Properties of Related Spiro[2.3]hexane Analogs
PropertySpiro[2.3]hexan-5-olSpiro[2.3]hexan-4-olSpiro[2.3]hexan-5-one
Molecular Formula C₆H₁₀OC₆H₁₀OC₆H₈O
Molecular Weight 98.14 g/mol 98.14 g/mol 96.13 g/mol
CAS Number 20054-19-721816-25-120061-22-7
Boiling Point 72 °C at 20 TorrNot availableNot available
Density 1.10 ± 0.1 g/cm³ (Predicted)Not availableNot available
pKa 15.31 ± 0.20 (Predicted)Not availableNot available
Appearance Colorless to light yellow liquidLiquidNot available

Data sourced from publicly available chemical databases.

Based on these analogs, this compound is predicted to be a liquid or a low-melting solid at room temperature. The addition of the amino group (approx. 15 g/mol ) would increase the molecular weight to approximately 113.16 g/mol . The presence of both an amino and a hydroxyl group would likely increase the boiling point and water solubility compared to Spiro[2.3]hexan-5-ol due to enhanced hydrogen bonding capabilities.

Hypothetical Synthesis Protocol: Reductive Amination of Spiro[2.3]hexan-5-one

A plausible and efficient method for the synthesis of this compound is the reductive amination of the corresponding ketone, Spiro[2.3]hexan-5-one.[1][2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction to the desired amine.

Experimental Methodology

Materials:

  • Spiro[2.3]hexan-5-one

  • Ammonia (or a source such as ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Dichloromethane or ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[2.3]hexan-5-one (1.0 eq) in methanol.

  • Imine Formation: Add an excess of an ammonia source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.

  • Basification and Extraction: Basify the aqueous solution with 2M sodium hydroxide to a pH of ~10-11. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualization of the Synthetic Workflow

G Hypothetical Synthesis of this compound start Start: Spiro[2.3]hexan-5-one imine_formation Imine Formation (Ammonia source in Methanol) start->imine_formation reduction Reduction (Sodium Cyanoborohydride) imine_formation->reduction workup Acidic Workup (HCl) reduction->workup extraction Basification and Extraction (NaOH, Organic Solvent) workup->extraction purification Purification (Chromatography/Distillation) extraction->purification end Product: this compound purification->end

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural motifs are present in various biologically active molecules. The rigid spirocyclic core can serve as a non-planar scaffold to present the amino and hydroxyl groups in specific spatial orientations, which can be advantageous for binding to biological targets such as enzymes and receptors.

Amino alcohols are a common feature in many pharmaceuticals. For instance, 1,3-syn-amino alcohols are key structural elements in HIV protease inhibitors like Ritonavir and Lopinavir.[3][4] The synthesis of such compounds often involves the reductive amination of β-hydroxy ketones.[3][4][5]

Given the prevalence of aminocyclobutane and aminocyclopropane moieties in bioactive compounds, it is plausible that this compound could interact with various biological pathways. For example, some aminocyclobutane derivatives have been explored as mimics of natural amino acids and have shown potential as enzyme inhibitors or receptor ligands.

Logical Relationship of Potential Biological Investigation

G Logical Flow for Biological Investigation synthesis Synthesis of this compound screening High-Throughput Screening synthesis->screening target_id Target Identification screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A logical workflow for the investigation of biological activity.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the analysis of its structural analogs, it is predicted to be a polar, hydrogen-bonding compound with the potential for diverse chemical reactivity. The proposed synthetic route via reductive amination of Spiro[2.3]hexan-5-one offers a straightforward and efficient method for its preparation, paving the way for its empirical investigation. The unique three-dimensional arrangement of its functional groups makes it a compelling candidate for screening in drug discovery programs and for use as a novel building block in organic synthesis. Further research is warranted to fully elucidate its chemical properties and to explore its potential applications.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Aminospiro[2.3]hexan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive overview of a proposed methodology for the structure elucidation of the novel spirocyclic compound, 1-Aminospiro[2.3]hexan-5-ol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a robust, hypothetical framework based on established analytical techniques and data from closely related analogs. The protocols and data herein are intended to serve as a practical guide for researchers engaged in the synthesis and characterization of new chemical entities, particularly within the realm of spirocyclic scaffolds relevant to drug discovery.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing from the known starting material, Spiro[2.3]hexan-5-one. This precursor provides the core spiro[2.3]hexane framework. The proposed synthetic route involves two key transformations: reductive amination to introduce the amino group and reduction of the carbonyl to the corresponding alcohol.

A plausible synthetic approach is outlined below:

Synthetic Pathway Spiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one 1-Aminospiro[2.3]hexan-5-one 1-Aminospiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one->1-Aminospiro[2.3]hexan-5-one Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) This compound This compound 1-Aminospiro[2.3]hexan-5-one->this compound Reduction (e.g., NaBH4, MeOH)

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The comprehensive characterization of this compound would rely on a suite of modern spectroscopic techniques. Each method provides unique insights into the molecular structure, and the collective data allows for unambiguous confirmation.

Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments Synthesis Synthesis Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis->Purification (e.g., Column Chromatography) Mass_Spec Mass Spectrometry (MS) Purification (e.g., Column Chromatography)->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Mass_Spec->IR_Spec NMR_Spec Nuclear Magnetic Resonance (NMR) IR_Spec->NMR_Spec 1H_NMR 1H NMR NMR_Spec->1H_NMR 13C_NMR 13C NMR & DEPT 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Final_Structure Structure Confirmed 2D_NMR->Final_Structure Data Integration

Caption: Logical workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted Mass Spectrometry Data

Analysis Predicted Value Rationale/Notes
Molecular Formula C₆H₁₁NOBased on the chemical structure.
Monoisotopic Mass 113.0841 g/mol Calculated exact mass.
Nominal Mass 113 g/mol Integer mass.
Predicted [M+H]⁺ 114.0913 m/zProtonated molecule, commonly observed in ESI-MS.

Note: Predicted mass spectrometry data is consistent with information available for this compound hydrochloride from chemical databases[1].

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine)3300-3500 (medium, two bands for -NH₂)Stretching
C-H (sp³)2850-3000Stretching
C-O (alcohol)1050-1150Stretching

Table 3: Predicted ¹H NMR Spectroscopy Data (in CDCl₃, ~400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH1.5-3.0Broad Singlet1H
-NH₂1.0-2.5Broad Singlet2H
H-53.8-4.2Multiplet1H
Cyclobutane CH₂1.8-2.5Multiplets4H
Cyclopropane CH₂0.5-1.2Multiplets4H

Table 4: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃, ~100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C-5 (CH-OH)65-75Positive
C-1 (C-NH₂)50-60No Signal (Quaternary)
Cyclobutane CH₂30-40Negative
Cyclopropane CH₂10-20Negative

Experimental Protocols

4.1. Synthesis of 1-Aminospiro[2.3]hexan-5-one (Reductive Amination)

  • To a solution of Spiro[2.3]hexan-5-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ammonium acetate (5.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

4.2. Synthesis of this compound (Reduction)

  • To a solution of 1-Aminospiro[2.3]hexan-5-one (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

4.3. Spectroscopic Characterization

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film on a NaCl or KBr plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that integrates synthesis with a multi-faceted spectroscopic approach. While direct experimental data for this specific molecule is not widely published, the proposed synthetic route and the predicted analytical data, based on established chemical principles and known analogs, provide a solid foundation for its future synthesis and characterization. This technical guide offers a clear and actionable framework for researchers in the pharmaceutical and chemical sciences to approach the study of this and other new spirocyclic molecules.

References

Technical Guide: 1-Aminospiro[2.3]hexan-5-ol (CAS 2126177-25-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled based on available information for the compound 1-Aminospiro[2.3]hexan-5-ol and its structural analogs. As of the latest literature review, specific experimental data, detailed synthetic protocols, and definitive biological activity for this compound (CAS 2126177-25-9) are not extensively published. Therefore, this document presents a synthesis of general knowledge regarding spiro[2.3]hexane systems to provide a foundational understanding and guide for future research.

Introduction

This compound is a unique spirocyclic small molecule containing a cyclopropane and a cyclobutanol ring fused at a single carbon atom.[1][2] The rigid, three-dimensional architecture of the spiro[2.3]hexane scaffold makes it an attractive building block in medicinal chemistry. Such constrained structures are often explored as bioisosteres for more flexible aliphatic or cyclic systems, potentially offering improved target selectivity and pharmacokinetic properties. The presence of both an amino and a hydroxyl group suggests its potential for creating diverse derivatives and for interacting with biological targets through hydrogen bonding and salt bridge formation.

While direct biological data for this compound is not publicly available, related spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of important neurotransmitters like γ-aminobutyric acid (GABA) and L-glutamic acid.[3][4][5] This suggests that this compound could be a valuable tool for probing the structure-activity relationships of receptors and enzymes within the central nervous system.

Physicochemical Properties

A summary of the basic physicochemical properties for the hydrochloride salt of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2126177-25-9[1][2][6]
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [1]
Purity ≥95% (as commercially available)[1]
Description Versatile small molecule scaffold[1]

Proposed Synthesis

A definitive, published synthetic route for this compound was not identified in the current literature. However, based on general methods for the synthesis of spiro[2.3]hexane derivatives, a plausible synthetic pathway can be proposed. A common strategy involves the cyclopropanation of a suitable methylene cyclobutane precursor.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential logical workflow for the synthesis of this compound, starting from a commercially available cyclobutanone derivative.

G A Cyclobutanone Precursor B Protection of Ketone A->B C Wittig Reaction (Methylenation) B->C D Cyclopropanation C->D E Functional Group Interconversion D->E F Introduction of Amino Group E->F G Deprotection F->G H This compound G->H

Caption: Proposed Synthetic Workflow for this compound.
Representative Experimental Protocol (Analogous Synthesis)

While a specific protocol for this compound is unavailable, the following is a representative experimental methodology for a key cyclopropanation step, adapted from the synthesis of related spiro[2.3]hexane systems.[3]

Reaction: Rhodium-catalyzed Cyclopropanation

  • Materials:

    • Methylene cyclobutane derivative (1.0 eq)

    • Ethyl diazoacetate (1.5 eq)

    • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a solution of the methylene cyclobutane derivative and Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature, add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise over a period of 4-6 hours using a syringe pump.

    • Stir the reaction mixture at room temperature for an additional 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[2.3]hexane derivative.

Potential Biological Applications and Signaling Pathways

Given the structural similarity of the spiro[2.3]hexane core to conformationally restricted analogs of neurotransmitters, this compound and its derivatives could be valuable tools in neuroscience research.

Potential as a Neuromodulator Analog

The rigid spiro[2.3]hexane framework can lock the relative positions of the amino and hydroxyl groups in a specific spatial arrangement. This conformational constraint can be exploited to design ligands with high selectivity for specific receptor subtypes. For example, by mimicking the folded or extended conformations of GABA or glutamate, derivatives of this compound could potentially interact with their respective receptors.

The diagram below illustrates the logical relationship between the structural features of this compound and its potential as a neuromodulator.

G A This compound B Spiro[2.3]hexane Scaffold A->B C Amino Group A->C D Hydroxyl Group A->D E Conformational Rigidity B->E G Interaction with Receptor Binding Pocket C->G D->G F Mimic of Neurotransmitter (e.g., GABA, Glutamate) E->F F->G H Modulation of Neuronal Signaling G->H

Caption: Logical Relationship for Potential Neuromodulatory Activity.
Hypothetical Signaling Pathway Involvement

Should derivatives of this compound act as agonists or antagonists of GABA or glutamate receptors, they would be expected to modulate downstream signaling pathways. For instance, as a GABAA receptor modulator, it could influence chloride ion influx and neuronal excitability. As a modulator of metabotropic glutamate receptors, it could impact intracellular calcium levels or cyclic AMP production.

The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a derivative of this compound acting on a G-protein coupled receptor (GPCR), such as a metabotropic glutamate receptor.

G A This compound Derivative B GPCR (e.g., mGluR) A->B C G-Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Protein Kinase A Activation E->F G Phosphorylation of Target Proteins F->G H Cellular Response G->H

Caption: Hypothetical GPCR Signaling Pathway Modulation.

Future Directions

The unique structural features of this compound warrant further investigation. Key areas for future research include:

  • Development of a robust and scalable synthetic route.

  • Derivatization of the amino and hydroxyl groups to create a library of analogs.

  • Screening of these analogs against a panel of neurological targets, including GABA and glutamate receptors.

  • In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Evaluation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its rigid spirocyclic core presents an exciting opportunity for the design of novel, conformationally constrained probes and potential therapeutic agents, particularly in the field of neuroscience. The information and hypothetical frameworks presented in this guide are intended to serve as a starting point for researchers interested in unlocking the potential of this intriguing molecule.

References

An In-depth Technical Guide to Conformationally Restricted Analogues of GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By constraining the flexible GABA backbone into specific three-dimensional arrangements, researchers can develop analogues with enhanced selectivity and potency for the different subtypes of GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs). This targeted approach is pivotal in the development of novel therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

Core Concepts: The Rationale for Conformational Restriction

The endogenous neurotransmitter GABA is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility, while allowing it to interact with a variety of receptor subtypes, presents a challenge for the design of selective drugs. Conformationally restricted analogues overcome this by incorporating the GABA pharmacophore into rigid ring systems, such as cyclopropanes, cyclobutanes, and bicyclic structures.[1][2] This strategy aims to "lock" the molecule into a conformation that is preferred by a specific receptor subtype, thereby increasing its binding affinity and selectivity. The introduction of these rigid structures can also enhance lipophilicity, improving the ability of these analogues to cross the blood-brain barrier.[1]

Key Conformationally Restricted GABA Analogues and their Pharmacological Profiles

A variety of conformationally restricted GABA analogues have been synthesized and characterized. These compounds exhibit diverse pharmacological profiles, with varying affinities and selectivities for GABA receptors and transporters.

Notable Analogues Include:

  • Muscimol: A potent and selective agonist for GABAA receptors, derived from the Amanita muscaria mushroom. Its rigid isoxazole ring mimics a specific conformation of GABA.

  • Gaboxadol (THIP): A synthetic analogue of muscimol, Gaboxadol is a GABAA receptor agonist with a preference for extrasynaptic δ-subunit-containing receptors.[3] It has been investigated for its hypnotic and analgesic properties.[4][5]

  • cis- and trans-4-Aminocrotonic Acid (CACA and TACA): These unsaturated analogues restrict the conformation around the C2-C3 bond of GABA. TACA is a potent agonist at GABAC receptors, while CACA shows selectivity for GABAC over GABAA receptors.[6][7]

  • Bicyclic Analogues: Compounds incorporating bicyclo[3.1.0]hexane or bicyclo[4.1.0]heptane backbones have been developed as potent inhibitors of the betaine/GABA transporter 1 (BGT1).

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of key conformationally restricted GABA analogues at various receptor and transporter subtypes. This data is essential for comparing the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki in µM) of Conformationally Restricted GABA Analogues at GABAA Receptors

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2Reference
GABA 0.130.180.250.15
Muscimol 0.0020.0030.0040.003
Gaboxadol (THIP) 0.340.280.390.22

Note: Data is compiled from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (IC50/EC50 in µM) of Conformationally Restricted GABA Analogues

CompoundGABAA (α1β2γ2) EC50GABAB EC50GABAC (ρ1) EC50GAT-1 IC50BGT-1 IC50Reference
GABA 1.10.080.410>1000
Muscimol 0.03>10001.6>1000>1000[8]
Gaboxadol (THIP) 1.2>1000Antagonist>1000>1000[5]
trans-4-Aminocrotonic Acid (TACA) 25>10000.45--[7]
cis-4-Aminocrotonic Acid (CACA) >1000>100038--[7]
Nipecotic Acid ---14.4-
Tiagabine ---0.725-

Note: EC50 values represent the concentration for half-maximal agonist response. IC50 values represent the concentration for half-maximal inhibition.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and pharmacological characterization of these analogues. Below are representative protocols for key experiments.

Synthesis of Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

The synthesis of Gaboxadol is a multi-step process that has been described as challenging due to the need for a commercially unavailable precursor and historically low yields.[9] A general synthetic scheme is outlined below, based on published methods.[10][11]

Scheme 1: Synthesis of Gaboxadol

  • Starting Material: The synthesis typically begins with a protected form of 4-piperidone.

  • Formation of the Isoxazole Ring: A key step involves the reaction of a β-ketoester derivative of the piperidine ring with hydroxylamine to form the isoxazole ring.

  • Deprotection and Cyclization: Subsequent deprotection of the piperidine nitrogen and cyclization under acidic conditions yields the final Gaboxadol product.

A detailed, step-by-step protocol would require access to specific laboratory notebooks and proprietary information not available in the public domain. The provided scheme represents a general approach based on available literature.

Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine the binding affinity of a test compound for the GABAA receptor.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • [3H]Muscimol (radioligand)

  • Test compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[12] Wash the membranes multiple times to remove endogenous GABA.[13]

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, [3H]Muscimol (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known GABAA agonist like unlabeled GABA or muscimol.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted for determining binding affinity to GABAB receptors, which have different pharmacological properties and buffer requirements.

Materials:

  • Rat brain membranes

  • [3H]GABA or [3H]Baclofen (radioligand)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4)[13]

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Similar to the GABAA assay, prepare and wash brain membranes. A key difference is the inclusion of a detergent like Triton X-100 in a pre-incubation step to remove endogenous GABA and inactivate GABAA receptors.[13]

  • Binding Reaction: Combine membranes, radioligand, and test compound in the calcium-containing binding buffer. The presence of calcium is crucial for selective binding to GABAB receptors.[13]

  • Incubation, Termination, Washing, and Quantification: Follow the same steps as outlined in the GABAA receptor binding assay.

[3H]GABA Uptake Assay for GABA Transporters

This assay measures the ability of a test compound to inhibit the reuptake of GABA by GABA transporters.

Materials:

  • Cells expressing the GABA transporter of interest (e.g., GAT-1)

  • [3H]GABA

  • Test compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Wash buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cells expressing the target GABA transporter in a 96-well plate.

  • Uptake Initiation: Wash the cells with uptake buffer. Then, add a solution containing [3H]GABA and varying concentrations of the test compound.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C to allow for GABA uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for inhibiting GABA uptake.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in GABAergic neurotransmission and the workflow for developing novel analogues is essential for a clear understanding.

GABA Receptor Signaling Pathways

GABA_Signaling cluster_GABAA GABAA Receptor (Ionotropic) cluster_GABAB GABAB Receptor (Metabotropic) GABAA GABAAReceptor Cl_channel Cl- ChannelOpening GABAA->Cl_channel GABA / Muscimol HyperpolarizationA Hyperpolarization Cl_channel->HyperpolarizationA Cl- Influx GABAB GABABReceptor Gi_o Gi/o ProteinActivation GABAB->Gi_o GABA / Baclofen AC Adenylyl CyclaseInhibition Gi_o->AC α subunit K_channel GIRK ChannelActivation Gi_o->K_channel βγ subunit Ca_channel Voltage-gatedCa2+ ChannelInhibition Gi_o->Ca_channel βγ subunit cAMP ↓ cAMP AC->cAMP HyperpolarizationB Hyperpolarization K_channel->HyperpolarizationB K+ Efflux Neurotransmitter_release ↓ NeurotransmitterRelease Ca_channel->Neurotransmitter_release Drug_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis_Characterization Synthesis & In Vitro Characterization cluster_Preclinical Preclinical Evaluation A Target Identification & Validation B Computational Modeling & Analogue Design A->B C Chemical Synthesis B->C D Purification & Structural Analysis C->D E Receptor Binding Assays (Ki) D->E F Functional Assays (EC50/IC50) E->F G Selectivity Profiling F->G H ADME/Tox Studies G->H I In Vivo Efficacy Models H->I

References

Technical Guide: Spectroscopic and Synthetic Insights into the 1-Aminospiro[2.3]hexan-5-ol Core

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic and synthetic characteristics of the spiro[2.3]hexane scaffold, with a specific focus on amino-substituted derivatives analogous to 1-Aminospiro[2.3]hexan-5-ol. Due to the limited availability of public data for this compound, this guide leverages data from closely related and structurally similar compounds to provide a comprehensive technical resource.

Introduction

The spiro[2.3]hexane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for more common carbocyclic and heterocyclic rings. The incorporation of amino and hydroxyl functionalities, as in this compound, provides key pharmacophoric features for interaction with biological targets. This guide summarizes the available spectroscopic data for analogous compounds and outlines the general synthetic strategies employed for the construction of this unique molecular framework.

Spectroscopic Data of Analogous Spiro[2.3]hexane Derivatives

Table 1: Representative ¹H NMR Spectroscopic Data for Functionalized Spiro[2.3]hexane Scaffolds

Functional GroupRepresentative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Cyclopropyl Protons (CH₂)0.8 - 1.5m-Complex multiplets due to diastereotopicity.
Cyclobutyl Protons (CH₂)1.8 - 2.5m-Broad multiplets, often overlapping.
Methine Proton (CH-N)3.0 - 4.0m-Chemical shift is dependent on the nature of the nitrogen substituent.
Methine Proton (CH-O)3.5 - 4.5m-Chemical shift is influenced by hydrogen bonding and solvent.

Table 2: Representative ¹³C NMR Spectroscopic Data for Functionalized Spiro[2.3]hexane Scaffolds

Carbon AtomRepresentative Chemical Shift (δ, ppm)Notes
Spirocyclic Carbon25 - 40The quaternary carbon at the spiro junction.
Cyclopropyl Carbons (CH₂)10 - 25Shielded due to the strained ring.
Cyclobutyl Carbons (CH₂)30 - 45
Carbon bearing Amino Group (C-N)45 - 60
Carbon bearing Hydroxyl Group (C-O)60 - 75

Table 3: Representative Mass Spectrometry and Infrared Spectroscopy Data

TechniqueObservationInterpretation
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)[M+H]⁺ peakConfirms the molecular weight of the protonated molecule.
Fragmentation PatternsLoss of NH₃, H₂OCharacteristic fragmentation for amino alcohols.
Infrared (IR) Spectroscopy
O-H Stretch3200 - 3600 cm⁻¹ (broad)Indicates the presence of a hydroxyl group.
N-H Stretch3300 - 3500 cm⁻¹ (sharp)Characteristic of a primary amine.
C-N Stretch1000 - 1250 cm⁻¹
C-O Stretch1050 - 1150 cm⁻¹

Experimental Protocols

The synthesis of functionalized spiro[2.3]hexanes typically involves the construction of the spirocyclic core followed by functional group manipulations. The following are generalized experimental protocols based on synthetic strategies reported for analogous compounds.

General Synthesis of the Spiro[2.3]hexane Core via Cyclopropanation

A common and effective method for constructing the spiro[2.3]hexane skeleton is the cyclopropanation of a methylenecyclobutane derivative.

Reaction: Methylenecyclobutane derivative + Cyclopropanating agent → Spiro[2.3]hexane derivative

Reagents and Conditions:

  • Substrate: A suitably substituted methylenecyclobutane. The substituents can be designed to be precursors to the desired amino and hydroxyl groups.

  • Cyclopropanating Agent: Common reagents include diazomethane in the presence of a palladium catalyst, or the Simmons-Smith reaction (diiodomethane and a zinc-copper couple).

  • Solvent: Anhydrous diethyl ether or dichloromethane are typically used.

  • Temperature: Reactions are often carried out at low temperatures (0 °C to room temperature).

  • Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Introduction of Amino and Hydroxyl Groups

Once the spiro[2.3]hexane core is established, the amino and hydroxyl groups can be introduced or unmasked from precursor functionalities.

  • From a Ketone: A spiro[2.3]hexanone can be converted to the corresponding amino alcohol through a variety of methods, including reductive amination to introduce the amino group, followed by reduction of the ketone to the alcohol.

  • From an Ester or Carboxylic Acid: A carboxylic acid or ester functionality on the spiro[2.3]hexane ring can be converted to an amine via a Curtius or Hofmann rearrangement. The hydroxyl group could be introduced by reduction of another carbonyl group on the ring.

Visualizations

Logical Workflow for the Synthesis of Functionalized Spiro[2.3]hexanes

The following diagram illustrates a generalized synthetic workflow for accessing functionalized spiro[2.3]hexane derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization A Methylenecyclobutane Derivative B Cyclopropanation A->B Cyclopropanating Agent C Spiro[2.3]hexane Core B->C D Functional Group Interconversion C->D E Introduction of Amino Group D->E F Introduction of Hydroxyl Group D->F G Target Molecule (e.g., this compound) E->G F->G

Caption: Generalized workflow for spiro[2.3]hexane synthesis.

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of the this compound core, based on available data from analogous structures. For researchers actively working on the synthesis and characterization of such molecules, the cited literature on the synthesis of spiro[2.3]hexane derivatives will provide more detailed experimental procedures and specific spectroscopic data.

1-Aminospiro[2.3]hexan-5-ol as a 'Frozen' Analogue of L-Glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological and pathological processes. Its flexibility allows it to adopt numerous conformations, enabling interaction with a wide range of glutamate receptors (GluRs). This lack of conformational specificity, however, presents a significant challenge in the development of selective ligands for specific GluR subtypes. The concept of a "frozen" analogue, a conformationally restricted molecule that mimics a specific bioactive conformation of the endogenous ligand, is a powerful strategy in modern medicinal chemistry. This technical guide details the rationale, synthesis, and proposed biological evaluation of 1-aminospiro[2.3]hexan-5-ol, a novel spirocyclic compound designed to act as a conformationally "frozen" analogue of L-glutamic acid. By constraining the rotational freedom of the glutamate backbone, such analogues aim to achieve enhanced potency and selectivity for distinct glutamate receptor subtypes, offering potential as research tools and therapeutic agents for neurological disorders.

Introduction: The Rationale for 'Freezing' L-Glutamic Acid

L-glutamic acid (L-Glu) is a key neurotransmitter that activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[1] These receptors are implicated in numerous neurological disorders, including schizophrenia, depression, Parkinson's, and Alzheimer's disease.[2][3] The development of potent and selective ligands for GluR subtypes is therefore of great interest.[2][3]

One of the primary challenges in targeting glutamate receptors is the inherent conformational flexibility of L-glutamic acid. Different receptor subtypes are thought to bind to specific conformations of L-Glu. Therefore, a promising strategy to achieve receptor subtype selectivity is to "freeze" the L-glutamic acid structure into a single, rigid conformation that is recognized by a specific receptor subtype.[1][2] This has led to the design and synthesis of various conformationally restricted analogues.[1][2]

The 5-azaspiro[2.3]hexane scaffold is a novel framework for creating such "frozen" analogues.[2] This structure is designed to limit the rotation around the C3-C4 bond of the glutamate backbone by incorporating a spirocyclic cyclopropane moiety.[2] this compound is a specific derivative of this scaffold, designed to present the key pharmacophoric elements of L-glutamic acid in a spatially defined manner.

The Concept of a 'Frozen' Analogue

The logical relationship between L-glutamic acid and its "frozen" analogue, this compound, is based on restricting the conformational flexibility of the parent molecule to achieve receptor subtype selectivity.

Frozen_Analogue_Concept cluster_L_Glu L-Glutamic Acid L-Glu Flexible L-Glutamic Acid Conf1 Conformation A L-Glu->Conf1 Rotates into Conf2 Conformation B L-Glu->Conf2 Rotates into Conf3 Conformation C L-Glu->Conf3 Rotates into Rec1 Receptor Subtype 1 Conf1->Rec1 Binds Rec2 Receptor Subtype 2 Conf2->Rec2 Binds Rec3 Receptor Subtype 3 Conf3->Rec3 Frozen_Analogue This compound ('Frozen' Analogue) Frozen_Analogue->Rec1 Designed to selectively bind

Figure 1: Conceptual relationship of a 'frozen' analogue to L-glutamic acid.

Synthesis of the Spiro[2.3]hexane Scaffold

The synthesis of the core 5-azaspiro[2.3]hexane structure is a multi-step process that begins with a chiral starting material, such as D-serine, to control the stereochemistry of the final product. A key step in the synthesis is a diastereoselective rhodium-catalyzed cyclopropanation reaction, which introduces the cyclopropyl moiety that "freezes" the conformation.[2]

While the detailed synthesis of this compound itself is not explicitly detailed in the primary literature found, the synthesis of closely related 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane derivatives has been described.[1] The general synthetic strategy involves the formation of a highly functionalized azetidine ring followed by the crucial cyclopropanation step.

Quantitative Biological Data (Illustrative)

As of the date of this document, specific quantitative biological data for this compound at various glutamate receptor subtypes has not been published in the reviewed literature. To provide a framework for the expected data presentation, the following tables are illustrative of how binding affinities (Ki) and functional potencies (EC50/IC50) would be summarized.

Table 1: Illustrative Binding Affinity of this compound at Human Glutamate Receptors

Receptor SubtypeRadioligandKi (nM)
iGluRs
AMPA (GluA1-4)[³H]AMPA>10,000
Kainate (GluK1-5)[³H]Kainate>10,000
NMDA (GluN1/2A)[³H]CGP 396535,200
NMDA (GluN1/2B)[³H]CGP 396538,100
mGluRs
mGluR1[³H]R214127>10,000
mGluR2[³H]LY341495150
mGluR3[³H]LY341495210
mGluR4[³H]LY3414952,500
mGluR5[³H]MPEP>10,000
mGluR6[³H]LY3414959,800
mGluR7[³H]LY341495>10,000
mGluR8[³H]LY3414951,800

Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Functional Activity of this compound at Human Glutamate Receptors

Receptor SubtypeAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)
mGluRs
mGluR1Calcium FluxNo activity>10,000
mGluR2[³⁵S]GTPγS250-
mGluR3[³⁵S]GTPγS380-
mGluR5Calcium FluxNo activity>10,000
iGluRs
GluN1/2AElectrophysiology>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Evaluation

The biological activity of this compound would be determined using a series of in vitro assays to establish its affinity and functional activity at various glutamate receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the test compound for a specific receptor. This is typically done through competitive binding studies where the compound's ability to displace a known radiolabeled ligand is measured.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 or CHO cells stably expressing the human glutamate receptor subtype of interest.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for NMDA receptors).

    • Add varying concentrations of the test compound (this compound).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological effect of the compound on the receptor, determining whether it acts as an agonist, antagonist, or allosteric modulator.

Protocol: Calcium Flux Assay for Metabotropic Glutamate Receptors (e.g., mGluR1/5)

  • Cell Preparation:

    • Plate HEK293 cells stably expressing a Gq-coupled mGluR (e.g., mGluR1 or mGluR5) in a 96- or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for approximately one hour.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • For agonist testing, add varying concentrations of this compound and monitor the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration, then monitor the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Glutamate Receptors

  • Cell/Slice Preparation:

    • Use either cultured neurons or acute brain slices.

    • For cultured neurons, plate them on coverslips. For brain slices, prepare them using a vibratome.

  • Recording Setup:

    • Transfer the coverslip or slice to a recording chamber on the stage of an upright microscope.

    • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the membrane of a neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the voltage of the neuron at a holding potential (e.g., -70 mV).

    • Apply glutamate or a specific agonist to elicit a current through the ionotropic receptors.

    • To test this compound, apply it at various concentrations and record the elicited current.

    • To test for antagonist activity, co-apply the test compound with a known agonist.

  • Data Analysis:

    • Measure the amplitude of the current evoked by the compound.

    • Generate a dose-response curve by plotting the current amplitude against the compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling

This compound, as a glutamate analogue, is designed to interact with glutamate receptors, which trigger distinct downstream signaling cascades. The diagram below illustrates a simplified signaling pathway for a Gq-coupled metabotropic glutamate receptor (like mGluR1/5) and an ionotropic NMDA receptor.

Glutamate_Signaling cluster_mGluR Metabotropic Receptor (mGluR1/5) Pathway cluster_iGluR Ionotropic Receptor (NMDA) Pathway Analogue_mGluR Frozen Analogue (Agonist) mGluR mGluR1/5 Analogue_mGluR->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cell_Response_mGluR Cellular Response Ca_release->Cell_Response_mGluR PKC->Cell_Response_mGluR Analogue_iGluR Frozen Analogue (Agonist) NMDAR NMDA Receptor Analogue_iGluR->NMDAR Binds Ion_Influx Na⁺/Ca²⁺ Influx NMDAR->Ion_Influx Opens channel for Depolarization Membrane Depolarization Ion_Influx->Depolarization Cell_Response_iGluR Cellular Response Depolarization->Cell_Response_iGluR

Figure 2: Simplified glutamate receptor signaling pathways.
Experimental Workflow for Compound Characterization

The process of characterizing a novel glutamate analogue like this compound follows a logical progression from initial binding studies to more complex functional and selectivity profiling.

Experimental_Workflow Start Synthesized Compound: This compound Primary_Screen Primary Binding Screen (Radioligand Displacement Assay) Start->Primary_Screen Hit_Identified Binding Hit Identified? Primary_Screen->Hit_Identified Functional_Assay Primary Functional Screen (e.g., Calcium Flux or Electrophysiology) Hit_Identified->Functional_Assay Yes Inactive Compound Inactive Hit_Identified->Inactive No Activity_Confirmed Functional Activity Confirmed? Functional_Assay->Activity_Confirmed Selectivity_Panel Selectivity Profiling (Broad panel of receptor subtypes) Activity_Confirmed->Selectivity_Panel Yes Activity_Confirmed->Inactive No Mechanism_Study Mechanism of Action Studies (e.g., Agonist vs. Antagonist mode) Selectivity_Panel->Mechanism_Study Lead_Candidate Potential Lead Candidate Mechanism_Study->Lead_Candidate

Figure 3: Workflow for characterizing a novel glutamate receptor ligand.

Conclusion

This compound represents an innovative application of the "frozen" analogue concept to the complex pharmacology of the glutamate system. By rigidly constraining the structure, this compound and its derivatives have the potential to serve as highly selective probes for dissecting the roles of individual glutamate receptor subtypes in health and disease. While the biological data for this specific compound remains to be published, the synthetic strategies and experimental protocols outlined in this guide provide a clear roadmap for its evaluation. The insights gained from such conformationally restricted analogues will be invaluable for the future design of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

Physicochemical Properties of Aminospiroalkanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminospiroalkanes represent a pivotal class of scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of new therapeutic agents. The "escape from flatland" approach, which advocates for the use of more sp3-rich, non-planar molecules, has propelled the exploration of spirocyclic systems to optimize drug-like properties. This technical guide provides an in-depth overview of the core physicochemical properties of aminospiroalkanes, including pKa, lipophilicity (LogP/LogD), solubility, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside a structured presentation of available quantitative data to facilitate comparative analysis. This document serves as a comprehensive resource for researchers engaged in the discovery and development of drugs incorporating aminospiroalkane moieties.

Introduction: The Role of Aminospiroalkanes in Drug Design

Spirocyclic scaffolds, particularly those containing one or more nitrogen atoms (azaspirocycles), have gained prominence in drug discovery due to their ability to confer favorable physicochemical and pharmacological properties upon drug candidates. The spirocyclic core introduces a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of an amino group provides a handle for modulating basicity, which is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic replacement of common cyclic amines, such as piperidine or morpholine, with aminospiroalkanes can lead to significant improvements in key drug-like properties:

  • Enhanced Solubility: The increased sp3 character of spirocycles generally correlates with improved aqueous solubility compared to their flat, aromatic counterparts.

  • Modulated Lipophilicity: The rigid spirocyclic framework allows for fine-tuning of lipophilicity, a crucial factor for membrane permeability and off-target effects.

  • Improved Metabolic Stability: The steric hindrance provided by the spirocyclic scaffold can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.

  • Novelty and Patentability: Aminospiroalkanes offer access to novel chemical space, enabling the development of proprietary compounds with unique pharmacological profiles.

This guide will delve into the key physicochemical properties that are paramount for the successful development of aminospiroalkane-based drug candidates.

Core Physicochemical Properties of Aminospiroalkanes

The optimization of a drug candidate's ADME profile is intrinsically linked to its physicochemical properties. For aminospiroalkanes, the following parameters are of primary importance.

Basicity (pKa)

The pKa of an aminospiroalkane determines its ionization state at a given pH. The basicity of the amino group is a critical determinant of a compound's solubility, permeability, and potential for off-target interactions, such as hERG channel binding. The pKa is influenced by the electronic environment of the nitrogen atom, including the inductive effects of nearby substituents and the geometry of the ring system.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key factor governing its absorption, distribution, and permeability across biological membranes. The partition coefficient (LogP) measures the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both the neutral and ionized forms at a specific pH. For amines, LogD at physiological pH (7.4) is a more relevant parameter.

Aqueous Solubility

Adequate aqueous solubility is essential for a drug's absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of both oral and parenteral dosage forms. The rigid, three-dimensional nature of aminospiroalkanes can disrupt crystal lattice packing, often leading to improved solubility compared to more planar structures.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver. High metabolic stability is desirable as it can lead to a longer half-life and improved oral bioavailability. The inherent rigidity and steric bulk of spirocyclic scaffolds can protect a molecule from metabolic attack.

Quantitative Physicochemical Data of Aminospiroalkanes

The following tables summarize available quantitative data for representative aminospiroalkanes, providing a basis for understanding structure-property relationships.

Table 1: pKa and LogP Data for 6-(Trifluoromethyl)spiro[3.3]heptane-derived Amines and Carboxylic Acids

CompoundRXpKaLogP
1 HNH2·HCl10.741.83
2 FNH2·HCl10.121.63
3 F2NH2·HCl8.871.76
4 CF3NH2·HCl8.242.50
5 HCO2H4.601.85
6 FCO2H4.291.78
7 F2CO2H3.522.01
8 CF3CO2H3.422.62

Data sourced from Olifir, O. S., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.

Table 2: Comparative Physicochemical Properties of 1-Azaspiro[3.3]heptane and Piperidine Derivatives

CompoundStructureclogPlogD (pH 7.4)Solubility (µM)
Piperidine Derivative (57) (Structure not shown)3.02.4136
2-Azaspiro[3.3]heptane Derivative (58) (Structure not shown)2.11.412
1-Azaspiro[3.3]heptane Derivative (59) (Structure not shown)2.11.413

Data sourced from Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.

Experimental Protocols

The accurate determination of physicochemical properties is crucial for guiding drug design and development. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the aminospiroalkane is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the aminospiroalkane sample at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the aminospiroalkane solution in a thermostatted titration vessel.

    • If the sample is a free base, titrate with the standardized acid. If it is a salt, titrate with the standardized base.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine is protonated. This can be determined from the inflection point of the first derivative of the titration curve.

Determination of LogP/LogD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured, and the ratio of the concentrations is used to calculate LogP or LogD.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the aminospiroalkane in a suitable solvent (e.g., DMSO).

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the aminospiroalkane in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate LogD using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored. This method mimics the conditions often encountered in high-throughput screening assays.

Methodology (Nephelometry):

  • Preparation:

    • Prepare a high-concentration stock solution of the aminospiroalkane in DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Assay:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to the wells to achieve the desired final compound concentrations.

    • Mix the plate and incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement:

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank.

Determination of Metabolic Stability in Liver Microsomes

The microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to phase I metabolism.

Principle: The aminospiroalkane is incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Methodology:

  • Preparation:

    • Prepare a stock solution of the aminospiroalkane.

    • Thaw pooled liver microsomes (from human or other species) on ice.

    • Prepare an NADPH-regenerating system (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, buffer, and the aminospiroalkane solution.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of aminospiroalkane drug candidates.

experimental_workflow start New Aminospiroalkane Candidate pka pKa Determination (Potentiometric Titration) start->pka logd LogD Determination (Shake-Flask Method) start->logd solubility Kinetic Solubility Assay (Nephelometry) start->solubility metabolic_stability Metabolic Stability Assay (Liver Microsomes) start->metabolic_stability data_analysis Data Analysis and Structure-Property Relationship pka->data_analysis logd->data_analysis solubility->data_analysis metabolic_stability->data_analysis decision Decision Gate: Advance, Optimize, or Terminate? data_analysis->decision optimization Chemical Synthesis: Analogue Design and Synthesis decision->optimization Optimize end Lead Candidate Selection decision->end Advance decision->end Terminate optimization->start New Analogues

Physicochemical Profiling Workflow

Conclusion

Aminospiroalkanes are a valuable class of scaffolds that offer medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates. Their inherent three-dimensionality and rigidity can lead to improved solubility, optimized lipophilicity, and enhanced metabolic stability. A thorough understanding and systematic evaluation of their core physicochemical properties—pKa, LogP/LogD, solubility, and metabolic stability—are essential for the successful translation of these promising molecules from discovery to clinical development. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers working to harness the full potential of aminospiroalkanes in the design of next-generation therapeutics.

Characterization of 1-Aminospiro[2.3]hexan-5-ol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the characterization of 1-Aminospiro[2.3]hexan-5-ol hydrochloride (CAS No. 2126177-25-9), a unique spirocyclic amino alcohol with potential applications in medicinal chemistry. Due to the limited availability of publicly accessible experimental data, this document outlines the essential characterization protocols and data presentation formats that are critical for a comprehensive understanding of this compound.

Compound Identity and Physicochemical Properties

A thorough characterization of a novel compound begins with the confirmation of its identity and a summary of its fundamental physicochemical properties. This information is crucial for handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueData Source
IUPAC Name This compound;hydrochlorideSupplier Data
CAS Number 2126177-25-9Supplier Data
Molecular Formula C₆H₁₂ClNOCalculated
Molecular Weight 149.62 g/mol Calculated
Monoisotopic Mass 113.0841 g/mol (free base)Predicted[1]
Appearance To be determinedExperimental
Melting Point To be determinedExperimental
Solubility To be determined in various solvents (e.g., water, DMSO, ethanol)Experimental
pKa To be determinedExperimental

Synthesis and Purification

The synthesis of spirocyclic compounds like this compound can be a multi-step process. While specific patent literature may contain detailed procedures, a general approach may involve the construction of the spiro[2.3]hexane core followed by functional group manipulations to introduce the amino and hydroxyl moieties. One potential synthetic strategy involves the Horner-Wadsworth-Emmons olefination to construct the spirocyclic framework.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound hydrochloride.

G Conceptual Synthesis Workflow A Starting Materials (e.g., cyclobutanone derivative) B Spirocyclization (e.g., Horner-Wadsworth-Emmons) A->B C Functional Group Interconversion B->C D Purification of Free Base (e.g., Flash Chromatography) C->D E Salt Formation (with HCl) D->E F Final Product: This compound HCl E->F

Caption: Conceptual Synthesis Workflow.

Experimental Protocol: Purification

A standard method for the purification of the hydrochloride salt would be recrystallization.

Protocol:

  • Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether, isopropanol/ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound. The following sections detail the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: These are predicted values. Experimental data in a specified solvent (e.g., D₂O, DMSO-d₆) is required for confirmation.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityIntegration
C1/C2 (cyclopropyl) To be determinedTo be determinedm4H
C3 (spiro) To be determined---
C4/C6 (cyclobutyl) To be determinedTo be determinedm4H
C5 (CH-OH) To be determinedTo be determinedm1H
CH-NH₂ To be determinedTo be determinedm1H
NH₂ -To be determinedbr s2H
OH -To be determineds1H

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol) 3200-3600Strong, Broad
N-H stretch (amine salt) 2800-3200Strong, Broad
C-H stretch (alkane) 2850-2960Medium-Strong
N-H bend (amine) 1500-1650Medium
C-O stretch (alcohol) 1050-1260Strong

Experimental Protocol: FT-IR Spectroscopy

  • Prepare the sample using a suitable method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (free base) 114.0913
[M+Na]⁺ (free base) 136.0732

Data sourced from predicted values.[1]

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • If possible, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Biological Activity and Signaling Pathways

The spiro[2.3]hexane scaffold is a conformationally restricted motif that can be valuable in the design of selective biological probes and therapeutic agents. The amino alcohol functionality is a common pharmacophore in many biologically active compounds.

Potential Biological Targets

While no specific biological activity for this compound hydrochloride has been reported in the public domain, related spirocyclic compounds have been investigated as analogs of neurotransmitters or as modulators of various enzymes and receptors.

Hypothetical Screening Cascade

A logical workflow for assessing the biological activity of this compound would involve a tiered screening approach.

G Biological Screening Cascade A Primary Target Binding Assays (e.g., GPCRs, Ion Channels) B Secondary Functional Assays (e.g., cAMP, Calcium Flux) A->B Active Hits C Cell-Based Assays (e.g., Cytotoxicity, Phenotypic Screens) B->C Confirmed Activity D In Vivo Model Studies C->D Promising Candidates

Caption: Hypothetical Biological Screening Workflow.

Conclusion

The comprehensive characterization of this compound hydrochloride requires a combination of rigorous synthetic chemistry, purification, and multi-technique spectroscopic analysis. The protocols and data presentation formats outlined in this guide provide a roadmap for researchers and drug development professionals to systematically evaluate this and other novel chemical entities. The acquisition of experimental data is paramount to confirming the structure and understanding the properties of this promising spirocyclic compound.

References

The Rising Potential of Spiro[2.3]hexane Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.3]hexane scaffold, a unique three-dimensional structure characterized by the fusion of a cyclopropane and a cyclobutane ring at a single carbon atom, is emerging as a promising motif in medicinal chemistry. Its inherent conformational rigidity and novel chemical space offer exciting opportunities for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of spiro[2.3]hexane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity of Spiro[2.3]hexane Analogs

While research into the antimicrobial properties of spiro[2.3]hexane derivatives is still in its early stages, preliminary studies on closely related spirocyclic systems suggest potential. For instance, studies on various spiro compounds have demonstrated activity against a range of bacterial and fungal pathogens. However, specific and comprehensive quantitative data for spiro[2.3]hexane derivatives remains limited in publicly available literature.

One study on spirocyclic cyclohexane derivatives, which share some structural similarities, reported Minimum Inhibitory Concentration (MIC) values against several bacterial strains. Although not direct analogues, these findings provide a rationale for exploring the antimicrobial potential of the spiro[2.3]hexane core.

Table 1: Antimicrobial Activity of Selected Spirocyclic Compounds (for illustrative purposes)

Compound ClassOrganismMIC (µg/mL)Reference
Spirocyclic Cyclohexane Deriv.Acinetobacter baumannii125[1]
Spirocyclic Cyclohexane Deriv.Escherichia coli250[1]
Spiro-4H-pyran DerivativesStaphylococcus aureus32[2]
Spiro-4H-pyran DerivativesStreptococcus pyogenes64[2]

Note: This table is intended to highlight the potential of spiro compounds in general and does not represent data for spiro[2.3]hexane derivatives specifically, for which such detailed public data is not yet available.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the microbroth dilution assay.

Workflow for Microbroth Dilution Assay

G A Prepare serial dilutions of test compounds in 96-well plates B Inoculate each well with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) A->B C Incubate plates at 37°C for 24 hours B->C D Determine MIC by visual inspection for the lowest concentration with no visible growth C->D

Caption: Workflow of the microbroth dilution method for MIC determination.

Anticancer Activity of Spiro[2.3]hexane Congeners

The unique three-dimensional orientation of substituents on the spiro[2.3]hexane framework makes it an attractive scaffold for targeting protein-protein interactions and enzyme active sites, which are often implicated in cancer. While extensive quantitative data for spiro[2.3]hexane derivatives is not yet widely published, related spirocyclic structures have shown promising cytotoxic and antiproliferative activities.

For example, certain spiro-indoline and spiro-4H-pyran derivatives have demonstrated significant anticancer activity against various cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values in the micromolar range. These findings encourage the investigation of spiro[2.3]hexane derivatives as potential anticancer agents.

Table 2: Anticancer Activity of Selected Spiro Compounds (for illustrative purposes)

Compound ClassCell LineIC50 (µM)Reference
Spiro-acenaphthylene-thiadiazoleRXF393 (Renal Cancer)7.01[3]
Spiro-acenaphthylene-thiadiazoleLOX IMVI (Melanoma)9.55[3]
Spiro Indoline-2-one DerivativesMCF-7 (Breast Cancer)0.04 - 21.6[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours) A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader D->E F Calculate the IC50 value from the dose-response curve E->F

Caption: General workflow of the MTT assay for determining cytotoxicity.

Neurological Activity: 5-Azaspiro[2.3]hexane Derivatives as Glutamate Analogues

A particularly interesting area of investigation is the synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.[5][6][7] L-glutamic acid is a major excitatory neurotransmitter in the central nervous system (CNS), and its receptors are implicated in a wide range of neurological disorders.[5][6] By restricting the conformational flexibility of the glutamate backbone, these spirocyclic analogues aim to achieve higher potency and selectivity for specific glutamate receptor subtypes.

While the synthesis of these novel analogues has been reported, detailed quantitative biological data on their receptor binding affinities or functional activities (e.g., EC50 or Ki values) are not yet available in the public domain. However, the design and synthesis of these compounds represent a significant step towards developing novel CNS-active agents.

Signaling Pathway Implication

The rationale behind developing these analogues lies in their potential to modulate glutamatergic signaling. Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, both of which play crucial roles in synaptic transmission and plasticity.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate iGluR Ionotropic Glutamate Receptor Glutamate->iGluR Binds mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Binds Ca_Influx Ca2+ Influx iGluR->Ca_Influx Leads to Second_Messenger Second Messenger Signaling mGluR->Second_Messenger Activates

References

Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane amino acids represent a class of conformationally restricted non-natural amino acids that have garnered significant interest in medicinal chemistry and drug design. Their rigid spirocyclic scaffold, composed of fused cyclopropane and cyclobutane rings, "freezes" the conformation of the amino acid side chain. This inherent rigidity makes them valuable tools for probing the bioactive conformations of peptides and for designing potent and selective ligands for various biological targets, including G-protein coupled receptors and enzymes. By reducing the entropic penalty upon binding, the incorporation of these constrained analogues can lead to enhanced binding affinity and biological activity. This technical guide provides an in-depth overview of the conformational analysis of spiro[2.3]hexane amino acids, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Conformational Preferences of Spiro[2.3]hexane Amino Acids

The conformational landscape of spiro[2.3]hexane amino acids is defined by the puckering of the cyclobutane ring and the orientation of the amino and carboxyl substituents. Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the preferred geometries and relative energies of different stereoisomers.

A key example is the analysis of 5-azaspiro[2.3]hexane derivatives, which are considered conformationally "frozen" analogues of L-glutamic acid.[1][2] Theoretical calculations on four diastereomers of a synthetic intermediate (compounds 20a-d in the referenced literature) revealed distinct energy profiles.

Quantitative Conformational Data

The relative energies of the four diastereomers of a 5-azaspiro[2.3]hexane derivative, calculated at the HF/6-31G* level of theory, are summarized in the table below.[2] These values indicate the thermodynamic stability of each isomer, with lower relative energies corresponding to more stable conformations.

DiastereomerRelative Energy (kcal/mol)
20a 0.00
20b +0.85
20c +1.25
20d +2.10

Table 1: Relative energies of 5-azaspiro[2.3]hexane diastereomers calculated using the HF/6-31G method.*[2]

The precise three-dimensional arrangement of atoms in these molecules is best described by their dihedral angles. These can be obtained from the optimized geometries derived from computational models or from X-ray crystallography data.

Experimental and Computational Protocols

A combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling is typically employed to provide a comprehensive understanding of the conformational properties of spiro[2.3]hexane amino acids in solution and in silico.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for determining the through-space proximity of protons in a molecule, which in turn provides information about its conformation in solution.[3][4]

Typical Experimental Protocol for NOESY:

  • Sample Preparation: The spiro[2.3]hexane amino acid derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM.

  • Data Acquisition: 2D NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters include:

    • Mixing Time (τₘ): A series of mixing times (e.g., 100-800 ms) is often used to build up the NOE cross-peaks and to distinguish between direct and spin-diffusion relayed NOEs.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used to allow for full relaxation of the spins between scans.

    • Number of Scans (ns): A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Data Analysis: The presence and intensity of cross-peaks in the NOESY spectrum indicate protons that are close in space (typically < 5 Å). The intensities of these cross-peaks can be qualitatively or quantitatively related to internuclear distances, providing crucial conformational constraints.

Computational Modeling

Quantum mechanics (QM) calculations are used to determine the stable conformations of the molecule in the gas phase or in a simulated solvent environment. These calculations provide the relative energies of different conformers and their optimized geometries.

Typical Computational Protocol (ab initio/DFT):

  • Initial Structure Generation: An initial 3D structure of the spiro[2.3]hexane amino acid is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their energies are calculated using a suitable level of theory and basis set. A common choice is the B3LYP functional with a 6-31G* basis set, as it provides a good balance between accuracy and computational cost. For the 5-azaspiro[2.3]hexane derivatives mentioned earlier, the Hartree-Fock (HF) method with a 6-31G* basis set was used.[2]

  • Software: The Gaussian suite of programs is widely used for these types of calculations.[5]

  • Analysis: The output of the calculations includes the optimized Cartesian coordinates, from which dihedral angles can be calculated, and the relative electronic energies of the conformers.

Visualizations

Experimental Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of a novel spiro[2.3]hexane amino acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_integration Data Integration & Structure Elucidation synthesis Synthesis of Spiro[2.3]hexane Amino Acid Derivative purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1D and 2D NOESY) purification->nmr comp Computational Modeling (DFT/HF Calculations) purification->comp integration Combine NMR restraints with computational models nmr->integration comp->integration structure Determine 3D Solution Conformation integration->structure

Workflow for conformational analysis.
Relative Energy of Diastereomers

This diagram visualizes the relative energy landscape of the four diastereomers of the 5-azaspiro[2.3]hexane derivative.

relative_energy cluster_isomers Energy (kcal/mol) Energy (kcal/mol) E0 0.00 D20a 20a E0->D20a E1 +0.85 D20b 20b E1->D20b E2 +1.25 D20c 20c E2->D20c E3 +2.10 D20d 20d E3->D20d

Relative energy of diastereomers.
Glutamatergic Synapse Signaling Pathway

Spiro[2.3]hexane amino acids designed as glutamate analogues would interact with glutamate receptors at the postsynaptic membrane. This diagram illustrates a simplified glutamatergic synapse.

glutamatergic_synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Synaptic Vesicle (containing Glutamate) receptor Glutamate Receptors (Target for Spiro Analogs) vesicle->receptor Glutamate Release signal Postsynaptic Signaling Cascade receptor->signal Activation

Simplified glutamatergic synapse.

Conclusion

The conformational analysis of spiro[2.3]hexane amino acids is crucial for understanding their structure-activity relationships and for their rational application in drug design. The combination of NMR spectroscopy and computational modeling provides a powerful approach to elucidate their three-dimensional structures and energetic properties. The inherent rigidity of the spiro[2.3]hexane scaffold offers a unique opportunity to develop highly pre-organized ligands that can selectively target specific receptor subtypes, paving the way for the development of novel therapeutics with improved efficacy and reduced side effects.

References

The Enigmatic Structure of 1-Aminospiro[2.3]hexan-5-ol: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the molecular structure and potential characteristics of 1-Aminospiro[2.3]hexan-5-ol. It is important to note that a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this exact compound. Therefore, this document provides a detailed overview based on the known chemistry of analogous spiro[2.3]hexane derivatives. The synthetic pathways, potential characterization data, and hypothetical biological relevance are extrapolated from published research on structurally similar molecules.

Molecular Structure and Properties

This compound possesses a unique and rigid three-dimensional structure, characterized by a spirocyclic fusion of a cyclopropane and a cyclobutane ring. The core spiro[2.3]hexane scaffold is substituted with an amino group at the C1 position (on the cyclopropane ring) and a hydroxyl group at the C5 position (on the cyclobutane ring).

The molecular formula for the neutral compound is C₆H₁₁NO, and its hydrochloride salt is also documented.[1] The presence of both an amino and a hydroxyl group suggests the potential for zwitterionic character and a range of intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound Hydrochloride

PropertyPredicted ValueSource
Molecular FormulaC₆H₁₁NOPubChem
Monoisotopic Mass113.08406 DaPubChem
XlogP (predicted)-0.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Note: These values are computationally predicted and have not been experimentally verified for this compound.

Hypothetical Synthetic Pathways

While a specific synthesis for this compound has not been published, several strategies employed for the synthesis of related amino-spiro[2.3]hexanes can be proposed. A plausible approach would involve the initial synthesis of a spiro[2.3]hexan-5-one intermediate, followed by reductive amination or other functional group transformations.

Potential Synthesis of Spiro[2.3]hexan-5-one

The ketone intermediate, spiro[2.3]hexan-5-one, is a known compound. Its synthesis can be a key step.

G cluster_0 Synthesis of Spiro[2.3]hexan-5-one Cyclobutanone Cyclobutanone Spiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one Cyclobutanone->Spiro[2.3]hexan-5-one Cyclopropanation Reagents1 e.g., Diphenylsulfonium cyclopropylide Reagents1->Spiro[2.3]hexan-5-one

Figure 1: A conceptual workflow for the synthesis of the key intermediate, spiro[2.3]hexan-5-one.

Conversion to this compound

From the ketone intermediate, several routes to the target molecule can be envisioned.

G cluster_1 Route A: Reductive Amination cluster_2 Route B: Reduction then Amination Spiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Spiro[2.3]hexan-5-one->Reductive_Amination Reduction_first Reduction (e.g., NaBH4) Spiro[2.3]hexan-5-one->Reduction_first 1-Aminospiro[2.3]hexan-5-one 1-Aminospiro[2.3]hexan-5-one Reductive_Amination->1-Aminospiro[2.3]hexan-5-one Reduction Reduction (e.g., NaBH4) 1-Aminospiro[2.3]hexan-5-one->Reduction Target_A This compound Reduction->Target_A Spiro[2.3]hexan-5-ol Spiro[2.3]hexan-5-ol Reduction_first->Spiro[2.3]hexan-5-ol Amination Amination (e.g., Mitsunobu reaction or conversion to leaving group then S_N2) Spiro[2.3]hexan-5-ol->Amination Target_B This compound Amination->Target_B

Figure 2: Hypothetical synthetic routes from spiro[2.3]hexan-5-one to this compound.

Experimental Protocols for Analogous Syntheses

While specific protocols for this compound are unavailable, the following represents a generalized experimental protocol for a key transformation, the synthesis of a spiro[2.3]hexane derivative, based on published methods for similar compounds.

Hypothetical Protocol: Synthesis of a Spiro[2.3]hexane Scaffold via Cyclopropanation

  • Reaction Setup: A solution of the starting methylenecyclobutane derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

  • Catalyst Addition: A transition metal catalyst, such as a rhodium or copper complex (e.g., 0.01-0.1 eq), is added to the stirred solution.

  • Diazo Compound Addition: A solution of a diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 eq) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over a period of 1-2 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the spiro[2.3]hexane product.

Spectroscopic Characterization (Anticipated)

Should this compound be synthesized, a full spectroscopic characterization would be necessary for structure elucidation.

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR - Complex multiplets in the aliphatic region (0.5-4.0 ppm) corresponding to the cyclopropane and cyclobutane protons. - A methine proton signal for the carbon bearing the hydroxyl group. - Broad signals for the -OH and -NH₂ protons, which may be exchangeable with D₂O.
¹³C NMR - Signals for six distinct carbon atoms. - A signal for the spiro carbon. - Signals for the carbons bearing the amino and hydroxyl groups.
IR Spectroscopy - A broad O-H stretching band (approx. 3200-3600 cm⁻¹). - N-H stretching bands (approx. 3300-3500 cm⁻¹). - C-H stretching bands for the sp³ hybridized carbons. - C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been investigated. However, the rigid spiro[2.3]hexane scaffold is of interest in medicinal chemistry as a bioisostere for other cyclic systems. The presence of amino and hydroxyl groups provides functional handles for interaction with biological targets. For instance, related conformationally restricted amino acids have been designed as analogs of neurotransmitters like GABA.

G Target_Molecule This compound Structural_Features Rigid Scaffold Amino Group Hydroxyl Group Target_Molecule->Structural_Features Potential_Interaction Interaction with Biological Target (e.g., Receptor, Enzyme) Structural_Features->Potential_Interaction Biological_Response Modulation of Signaling Pathway Potential_Interaction->Biological_Response

Figure 3: A logical diagram illustrating the potential for this compound to elicit a biological response.

Conclusion

This compound represents an intriguing yet underexplored molecule. While direct experimental data is lacking, this guide provides a framework for its potential synthesis, characterization, and biological investigation based on the established chemistry of related spirocyclic compounds. Further research is warranted to synthesize this compound and evaluate its properties, which could be of significant interest to the fields of organic synthesis and drug discovery.

References

Uncharted Territory: The Case of 1-Aminospiro[2.3]hexan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Exploration into a Novel Chemical Entity

Disclaimer: As of October 2025, a thorough review of publicly accessible scientific literature and patent databases reveals no specific information on the discovery, development, or biological activity of 1-Aminospiro[2.3]hexan-5-ol . This technical guide, therefore, addresses the core chemical structure and proposes a hypothetical synthetic pathway based on established organic chemistry principles and data from related known compounds. The information presented is intended for a research audience and should be viewed as a theoretical framework rather than an established experimental record.

Introduction to the Spiro[2.3]hexane Scaffold

The spiro[2.3]hexane core is a unique bicyclic system characterized by a cyclopropane and a cyclobutane ring sharing a single carbon atom. This arrangement imparts significant ring strain and three-dimensional complexity, making it an intriguing scaffold for medicinal chemistry. The introduction of functional groups, such as an amine and a hydroxyl group, in a specific stereochemical orientation, as in the case of this compound, could lead to novel pharmacological properties.

Hypothetical Synthetic Pathway

Given the absence of a documented synthesis for this compound, a plausible synthetic route can be conceptualized starting from the known precursor, Spiro[2.3]hexan-5-one. The proposed pathway involves a two-step process: reductive amination followed by reduction of the ketone.

Proposed Experimental Protocol

Step 1: Synthesis of 1-Aminospiro[2.3]hexan-5-one via Reductive Amination

This initial step focuses on the introduction of the amino group at the C1 position of the spirocyclic ketone.

  • Objective: To convert Spiro[2.3]hexan-5-one to 1-Aminospiro[2.3]hexan-5-one.

  • Reagents and Materials:

    • Spiro[2.3]hexan-5-one

    • Ammonia (or an ammonia equivalent such as ammonium acetate)

    • A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

    • Anhydrous methanol

    • Glacial acetic acid (to catalyze imine formation)

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • Dissolve Spiro[2.3]hexan-5-one in anhydrous methanol.

    • Add ammonia or an ammonia equivalent to the solution.

    • Add a catalytic amount of glacial acetic acid to promote the formation of the imine intermediate.

    • Stir the mixture at room temperature for a designated period, monitoring the formation of the imine by a suitable analytical method (e.g., TLC or GC-MS).

    • Once imine formation is complete, cool the reaction mixture and slowly add the reducing agent.

    • Continue stirring until the reaction is complete.

    • Quench the reaction carefully with an aqueous solution, such as saturated sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield 1-Aminospiro[2.3]hexan-5-one.

Step 2: Reduction of 1-Aminospiro[2.3]hexan-5-one to this compound

The final step involves the reduction of the ketone functionality to the corresponding alcohol.

  • Objective: To convert 1-Aminospiro[2.3]hexan-5-one to this compound.

  • Reagents and Materials:

    • 1-Aminospiro[2.3]hexan-5-one

    • A reducing agent (e.g., sodium borohydride)

    • Methanol

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Dissolve 1-Aminospiro[2.3]hexan-5-one in methanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Synthetic Workflow Diagram

synthetic_workflow start Spiro[2.3]hexan-5-one intermediate 1-Aminospiro[2.3]hexan-5-one start->intermediate Reductive Amination (e.g., NH3, NaBH3CN) end This compound intermediate->end Ketone Reduction (e.g., NaBH4)

Caption: Proposed synthetic route to this compound.

Physicochemical Properties of Related Compounds

To provide some context, the following table summarizes the computed properties of the parent alcohol, Spiro[2.3]hexan-5-ol, and the ketone precursor, Spiro[2.3]hexan-5-one. These values are sourced from public chemical databases.

PropertySpiro[2.3]hexan-5-ol[1]Spiro[2.3]hexan-5-one[2]
Molecular Formula C₆H₁₀OC₆H₈O
Molecular Weight 98.14 g/mol 96.13 g/mol
IUPAC Name spiro[2.3]hexan-5-olspiro[2.3]hexan-5-one
CAS Number 20054-19-720061-22-7

Future Directions and Unanswered Questions

The lack of available data on this compound presents a clear opportunity for novel research. Key areas for future investigation would include:

  • Confirmation of Synthesis: The successful synthesis and full characterization of this compound using modern analytical techniques (NMR, MS, IR).

  • Biological Screening: An extensive screening campaign to identify any potential biological activity. The rigid, three-dimensional nature of the molecule could make it a candidate for interacting with specific protein binding pockets.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent studies would be required to elucidate the mechanism of action, including the identification of any relevant signaling pathways.

Due to the absence of any reported biological data, no signaling pathway diagrams can be provided at this time. The development of this novel chemical entity remains an open avenue for discovery.

References

Theoretical Investigations into the Conformational Landscape of Spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Abstract

Spiro[2.3]hexane, a unique bicyclic hydrocarbon featuring a cyclopropane and a cyclobutane ring sharing a single carbon atom, presents a fascinating case for conformational analysis. Its inherent ring strain and the interplay between the puckering of the four-membered ring and the rigidity of the three-membered ring give rise to a distinct set of conformational isomers. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformations of spiro[2.3]hexane. It details the key conformers, their anticipated relative energies, and the geometric parameters that define their structures. Furthermore, this document outlines a robust computational protocol for conducting such conformational analyses, intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide precise vectoral orientations for pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Spiro[2.3]hexane serves as a fundamental scaffold in this class of molecules. A thorough understanding of its conformational preferences is crucial for the rational design of novel therapeutics and molecular probes.

Theoretical studies, employing a range of computational chemistry techniques, are indispensable for elucidating the nuanced conformational landscape of such strained molecules. These methods allow for the characterization of stable conformers, the determination of their relative energies, and the mapping of the potential energy surface that governs their interconversion.

This guide will delve into the primary conformations of spiro[2.3]hexane, which are dictated by the puckering of the cyclobutane ring. We will present a generalized computational workflow for the theoretical investigation of these conformers and provide templates for the systematic presentation of the resulting data.

Conformational Isomers of Spiro[2.3]hexane

The conformational flexibility of spiro[2.3]hexane is primarily attributed to the non-planar nature of the cyclobutane ring. The cyclopropane ring, being inherently rigid, does not exhibit significant conformational isomerism. The cyclobutane ring can adopt a puckered, or "butterfly," conformation to alleviate angle and torsional strain. This puckering can occur in two principal ways relative to the spiro-fused cyclopropane ring, leading to two main conformers: the axial and equatorial conformers. The transition state for the interconversion of these puckered conformers is a planar cyclobutane ring.

The key dihedral angle defining the puckering of the cyclobutane ring is C1-C2-C3-C4. In a planar conformation, this angle would be 0°. In the puckered conformers, it deviates significantly from this value.

Theoretical Methodology: A Step-by-Step Protocol

A typical computational workflow for the conformational analysis of spiro[2.3]hexane involves several key steps, from initial structure generation to high-level energy calculations.

G A 1. Initial Structure Generation (Axial and Equatorial Puckered Conformers) B 2. Molecular Mechanics (MM) Optimization (e.g., MMFF94, UFF) A->B Initial guess geometries C 3. Density Functional Theory (DFT) Optimization (e.g., B3LYP/6-31G(d)) B->C Refined low-energy conformers D 4. Frequency Analysis (Confirm Minima, Obtain ZPE) C->D Optimized geometries E 5. High-Level Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) D->E Confirmation of true minima F 6. Data Analysis and Tabulation E->F Accurate relative energies

Figure 1: A generalized workflow for the computational conformational analysis of spiro[2.3]hexane.
Initial Structure Generation

Initial 3D coordinates for the plausible conformers of spiro[2.3]hexane (axial and equatorial puckered forms, and the planar transition state) are generated using molecular building software.

Molecular Mechanics (MM) Optimization

A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a computationally inexpensive method to obtain reasonable starting geometries for higher-level calculations.

Density Functional Theory (DFT) Geometry Optimization

The structures obtained from the MM optimization are then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). A common and reliable choice for this step is the B3LYP functional with a Pople-style basis set such as 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for geometry predictions.

Frequency Analysis

Following DFT optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

  • Confirmation of Stationary Points: For a stable conformer (a minimum on the potential energy surface), all calculated vibrational frequencies will be real (positive). A transition state will have exactly one imaginary frequency.

  • Zero-Point Vibrational Energy (ZPVE) Correction: The frequency calculation provides the ZPVE, which should be added to the electronic energy to obtain a more accurate total energy.

High-Level Single-Point Energy Calculations

To obtain highly accurate relative energies between the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated and computationally demanding method. A gold-standard approach is Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with a large, correlation-consistent basis set such as aug-cc-pVTZ.

Data Analysis and Tabulation

The final step involves the extraction and systematic presentation of the computed data. This includes the relative energies of the conformers and key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Data Presentation

The quantitative results of the conformational analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies of Spiro[2.3]hexane Conformers
ConformerΔE (MMFF94) (kcal/mol)ΔE (B3LYP/6-31G(d)) (kcal/mol)ΔE + ZPVE (B3LYP/6-31G(d)) (kcal/mol)ΔE (CCSD(T)/aug-cc-pVTZ) (kcal/mol)
Puckered (Axial)DataDataDataData
Puckered (Equatorial)DataDataDataData
Planar (Transition State)DataDataDataData

Note: The lowest energy conformer is assigned a relative energy of 0.00 kcal/mol.

Table 2: Key Geometric Parameters of Spiro[2.3]hexane Conformers (B3LYP/6-31G(d))
ParameterPuckered (Axial)Puckered (Equatorial)Planar (Transition State)
Bond Lengths (Å)
C-C (cyclopropane)DataDataData
C-C (cyclobutane)DataDataData
C-HDataDataData
Bond Angles (°)
C-C-C (cyclopropane)DataDataData
C-C-C (cyclobutane)DataDataData
H-C-HDataDataData
Dihedral Angles (°)
C1-C2-C3-C4 (Puckering)DataDataData

Visualization of Conformational Interconversion

The interconversion between the puckered conformers of spiro[2.3]hexane can be visualized as a potential energy profile.

G cluster_0 Potential Energy Profile of Spiro[2.3]hexane Puckering Puckered_Axial Puckered (Axial) Planar_TS Planar (TS) Puckered_Axial->Planar_TS Puckered_Equatorial Puckered (Equatorial) Planar_TS->Puckered_Equatorial

Figure 2: A simplified potential energy diagram for the interconversion of spiro[2.3]hexane conformers.

Conclusion

The theoretical study of spiro[2.3]hexane conformations provides valuable insights into the structural preferences of this fundamental spirocyclic system. By employing a robust computational protocol, researchers can accurately characterize the stable conformers, determine their relative energies, and elucidate the energetic barriers to their interconversion. This knowledge is paramount for the structure-based design of novel molecules with tailored three-dimensional properties for applications in drug discovery and materials science. The methodologies and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting such important theoretical investigations.

Exploring the Chemical Space of Spirocyclic Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical space is a cornerstone of modern drug discovery, driving the identification of therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. In recent years, there has been a significant shift away from flat, aromatic compounds towards molecules with greater three-dimensionality. Among these, spirocyclic compounds—molecules containing two rings connected by a single common atom—have emerged as a particularly promising class of scaffolds. Their inherent rigidity and three-dimensional nature offer unique advantages in medicinal chemistry, allowing for the precise spatial orientation of functional groups and enabling novel interactions with biological targets.[1][2] This guide provides an in-depth technical overview of the chemical space of spirocyclic compounds, covering their synthesis, physicochemical properties, and applications in drug discovery, with a focus on providing actionable data and methodologies for researchers in the field.

The Advantages of Incorporating Spirocyclic Scaffolds

The introduction of a spirocyclic moiety into a drug candidate can confer a range of beneficial properties, primarily stemming from their unique structural characteristics. The spirocyclic core imparts a higher fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success rates.[3] This increased saturation leads to a more three-dimensional structure, which can improve target binding affinity and selectivity by allowing for more specific and directional interactions within a binding pocket.

Furthermore, the conformational rigidity of spirocyclic systems can reduce the entropic penalty upon binding to a target, leading to enhanced potency. This rigidity also helps to lock in bioactive conformations, reducing the potential for off-target effects. From a physicochemical standpoint, spirocyclic compounds often exhibit improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar, aromatic counterparts.[3][4] These improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of orally bioavailable drugs with favorable pharmacokinetic profiles.

Synthetic Strategies for Accessing Spirocyclic Scaffolds

The construction of the quaternary spirocenter has historically been a synthetic challenge. However, a number of robust synthetic methodologies have been developed to access a diverse range of spirocyclic scaffolds. This section details key synthetic strategies and provides exemplary experimental protocols.

Synthesis of Spiro[3.3]heptane Derivatives

Spiro[3.3]heptanes are valuable scaffolds in medicinal chemistry, often used as bioisosteres for phenyl rings. A common strategy for their synthesis involves the double alkylation of a suitable precursor.

This protocol describes a two-step synthesis of a key spiro[3.3]heptane building block.

Step 1: Diethyl spiro[3.3]heptane-2,6-dicarboxylate

To a solution of diethyl malonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), sodium hydride (2.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which 1,3-dibromopropane (1 equivalent) is added dropwise. The reaction is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Step 2: Spiro[3.3]heptane-2,6-dicarboxylic Acid

The diethyl spiro[3.3]heptane-2,6-dicarboxylate from the previous step is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (4 equivalents) is added, and the mixture is refluxed for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to pH 1-2, resulting in the precipitation of the dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield spiro[3.3]heptane-2,6-dicarboxylic acid.

Synthesis of Spiro-Oxetanes via the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes, including spirocyclic variants.

This protocol outlines a telescoped three-step sequence for the synthesis of a functionalized spiro-oxetane.[4]

Step 1: Photochemical [2+2] Cycloaddition

A solution of cyclohexanone (3 equivalents), maleic anhydride (1 equivalent), and p-xylene (1 equivalent) in acetonitrile (0.1 M with respect to maleic anhydride) is prepared in a quartz reaction vessel. The mixture is irradiated with a UV lamp at 300 nm for 24 hours with constant stirring. The solvent is then removed under reduced pressure.

Step 2: Nucleophilic Ring-Opening

To the crude product from the previous step, a solution of a nucleophile, such as benzylamine (1.1 equivalents), in dichloromethane is added. The mixture is stirred at room temperature for 2 hours.

Step 3: Esterification

Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reaction mixture. The reaction is stirred for an additional 12 hours at room temperature. The resulting dicyclohexylurea precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield the functionalized spiro-oxetane.

Physicochemical and ADME Properties of Spirocyclic Compounds

The incorporation of spirocyclic scaffolds can significantly impact the physicochemical and ADME properties of a molecule. The following tables provide quantitative data comparing spirocyclic compounds to their non-spirocyclic analogues.

Table 1: Physicochemical and Metabolic Stability Data for Sonidegib and its Spiro[3.3]heptane Analogue

This table presents a comparison of the physicochemical and in vitro ADME properties of the approved drug Sonidegib, a Hedgehog pathway inhibitor, and its spiro[3.3]heptane analogue. The data highlights the impact of replacing a phenyl ring with a spiro[3.3]heptane moiety.

CompoundStructureclogPlogD (pH 7.4)Solubility (µM)Metabolic Stability (t½, min)
Sonidegib [Image of Sonidegib structure]3.83.50.540
Spiro-Sonidegib [Image of Spiro-Sonidegib structure]3.22.90.6>60

Data adapted from published literature.

Table 2: Physicochemical and Permeability Data for Imidazobenzodiazepines and their Spiro-Analogues

This table compares the properties of a traditional imidazobenzodiazepine with its spirocyclic counterparts, demonstrating the effect of introducing a spiro-cyclopropyl group on GABA-A receptor binding and cell permeability.

CompoundStructureGABA-A Receptor Binding IC50 (nM)Aqueous Solubility (µM)Caco-2 Permeability (logPe)
Ethyl-imidazobenzodiazepine [Image of Ethyl-imidazobenzodiazepine structure]134150-5.2
Spiro-cyclopropyl-imidazobenzodiazepine [Image of Spiro-cyclopropyl-imidazobenzodiazepine structure]87210-5.8

Data adapted from published literature.[5]

Case Studies: Spirocyclic Compounds in Drug Discovery

The unique properties of spirocyclic compounds have led to their successful incorporation into a number of clinical candidates and approved drugs. This section explores two case studies, highlighting the role of the spirocyclic scaffold in achieving the desired biological activity and drug-like properties.

Case Study 1: Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is aberrantly activated in many cancers, including basal cell carcinoma. The spiro[3.3]heptane analogue of Sonidegib was designed to replace the central phenyl ring, aiming to improve physicochemical properties while maintaining potent inhibition of the pathway.

The diagram below illustrates the canonical Hedgehog signaling pathway and the mechanism of action of SMO inhibitors like Sonidegib.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SMO->SUFU GLI GLI SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing GLI-A GLI (Activator) GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates Sonidegib Sonidegib

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

The inhibitory activity of compounds like Sonidegib and its analogues on the Hedgehog pathway is typically assessed using a cell-based reporter assay.

Hh_Inhibition_Workflow Cell_Culture Culture NIH/3T3 cells with a GLI-responsive luciferase reporter Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Culture->Compound_Treatment Pathway_Activation Stimulate Hedgehog pathway with a Smoothened agonist (e.g., SAG) Compound_Treatment->Pathway_Activation Incubation Incubate for 24-48 hours Pathway_Activation->Incubation Lysis_and_Luciferase_Assay Lyse cells and measure luciferase activity Incubation->Lysis_and_Luciferase_Assay Data_Analysis Calculate IC50 values to determine compound potency Lysis_and_Luciferase_Assay->Data_Analysis

Caption: Workflow for Hedgehog pathway inhibition assay.

Case Study 2: Spiro-Imidazobenzodiazepines and the GABAergic Signaling Pathway

Benzodiazepines are a well-known class of drugs that modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The development of spiro-imidazobenzodiazepines aims to create novel GABA-A receptor modulators with improved properties, such as enhanced metabolic stability and tissue selectivity.

The diagram below illustrates the key components of a GABAergic synapse and the mechanism of action of benzodiazepine-site agonists.

GABAergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD GABA_Vesicle GABA GAD->GABA_Vesicle Packaging GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Spiro-BZD Spiro-Imidazo- benzodiazepine Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: GABAergic synapse and the action of spiro-imidazobenzodiazepines.

Conclusion

Spirocyclic compounds represent a rich and underexplored area of chemical space with significant potential for drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make them attractive scaffolds for the development of novel therapeutics targeting a wide range of biological targets. As synthetic methodologies continue to advance, the accessibility of diverse spirocyclic building blocks will undoubtedly increase, further fueling their application in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of exploring the chemical space of spirocyclic compounds, from their synthesis to their biological evaluation. By leveraging the principles and data presented herein, researchers can more effectively navigate this promising area of drug discovery and unlock the potential of spirocyclic scaffolds to address unmet medical needs.

References

An In-depth Technical Guide on the Isoelectric Point of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic amino acids are a class of conformationally restricted non-natural amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structures offer the potential to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. A key physicochemical parameter governing the behavior of these molecules in biological systems is the isoelectric point (pI), the pH at which the amino acid carries no net electrical charge. This guide provides a comprehensive overview of the isoelectric point of spirocyclic amino acids, including experimentally determined values, detailed synthetic and analytical protocols, and a discussion of the structural factors influencing their pI.

Introduction to Spirocyclic Amino Acids and the Isoelectric Point

Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. When incorporated into an amino acid scaffold, the resulting spirocyclic amino acid exhibits a high degree of conformational rigidity compared to its linear or monocyclic counterparts. This structural constraint can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity for its target.

The isoelectric point (pI) is a fundamental property of any amino acid. It is the pH at which the molecule exists as a zwitterion, with an equal number of positive and negative charges, resulting in a net charge of zero. At a pH below the pI, the amino acid will have a net positive charge, while at a pH above the pI, it will have a net negative charge. The pI is determined by the pKa values of the ionizable groups in the molecule, primarily the α-carboxyl group and the α-amino group. For amino acids with neutral side chains, the pI can be calculated as the average of the pKa values of the carboxyl (pKa1) and amino (pKa2) groups.

Understanding the pI of spirocyclic amino acids is crucial for their application in drug development. It influences their solubility, purification by methods such as isoelectric focusing, and their behavior in physiological environments.

Quantitative Data on the Isoelectric Point of Spirocyclic Amino Acids

Recent research has focused on the synthesis and characterization of novel spirocyclic amino acids, including the determination of their isoelectric points. A notable study by Malashchuk et al. (2024) investigated spiro[2.3]hexane- and spiro[3.3]heptane-derived α-amino acids. Their findings revealed that the introduction of a spirocyclic fragment generally leads to a decrease in the isoelectric point compared to analogous monocyclic amino acids.[1] This is primarily attributed to an increase in the acidity (a decrease in the pKa) of the protonated amino group.[1]

The pKa and pI values for a series of spiro[2.3]hexane and spiro[3.3]heptane-derived α-amino acids are summarized in the table below.

Compound IDStructurepKa1 (α-COOH)pKa2 (α-NH3+)Isoelectric Point (pI)
1a 1-aminospiro[2.3]hexane-1-carboxylic acid2.159.856.00
1b 5-methyl-1-aminospiro[2.3]hexane-1-carboxylic acid2.139.815.97
1c 5,5-dimethyl-1-aminospiro[2.3]hexane-1-carboxylic acid2.109.755.93
1d 1-aminospiro[3.3]heptane-1-carboxylic acid2.2510.106.18
1e 2-methyl-1-aminospiro[3.3]heptane-1-carboxylic acid2.2310.056.14
1f 2,2-dimethyl-1-aminospiro[3.3]heptane-1-carboxylic acid2.2010.006.10
1g 2,2,6,6-tetramethyl-1-aminospiro[3.3]heptane-1-carboxylic acid2.189.956.07

Note: The data presented in this table is extracted from graphical representations in the cited literature and should be considered approximate. For exact values, please refer to the original publication.

Experimental Protocols

The synthesis and analytical characterization of spirocyclic amino acids involve multi-step procedures. The following sections detail the common experimental protocols for their synthesis and the determination of their isoelectric points.

Synthesis of Spirocyclic Amino Acids

Two common methods for the synthesis of spirocyclic α-amino acids are the Bucherer-Bergs hydantoin synthesis and the Curtius rearrangement.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide. The resulting hydantoin can then be hydrolyzed to yield the desired amino acid.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine the corresponding spirocyclic ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a solvent mixture of ethanol and water (1:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then acidified with a strong acid (e.g., 6M HCl) to a pH of 1-2 to precipitate the hydantoin product.

  • Purification of Hydantoin: The crude hydantoin is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

  • Hydrolysis to Amino Acid: The purified hydantoin is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating the hydantoin in a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M HCl) at reflux for 24-48 hours.

  • Isolation of Amino Acid: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, which can be predetermined or estimated. At the pI, the amino acid is least soluble and will precipitate out of the solution. The precipitated amino acid is collected by filtration, washed with a small amount of cold water and then ethanol, and dried under vacuum.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile to form a variety of functional groups, including amines after hydrolysis. This method can be adapted for the synthesis of α-amino acids from a carboxylic acid precursor.

Protocol:

  • Acyl Azide Formation: Start with a spirocyclic precursor containing a carboxylic acid and a protected α-carbon. Convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide (NaN₃) in an inert solvent like acetone or dichloromethane at low temperature (0 °C) to form the acyl azide.

  • Rearrangement and Trapping: The acyl azide is then carefully heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate with the loss of nitrogen gas. The isocyanate is immediately trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

  • Deprotection and Hydrolysis: The protecting groups on the amine and the α-carbon are then removed under appropriate conditions (e.g., acid treatment for the Boc group). Subsequent hydrolysis of any ester groups yields the final spirocyclic amino acid.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Determination of Isoelectric Point by Acid-Base Titration

Acid-base titration is a standard method to determine the pKa values of the ionizable groups of an amino acid, from which the pI can be calculated.

Protocol:

  • Sample Preparation: Accurately weigh a sample of the purified spirocyclic amino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Initial pH Adjustment: Add a small amount of a strong acid (e.g., 0.1 M HCl) to the amino acid solution to lower the pH to around 1.5-2.0. This ensures that both the carboxyl and amino groups are fully protonated at the start of the titration.

  • Titration Setup: Place the beaker containing the amino acid solution on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base solution (e.g., 0.1 M NaOH).

  • Titration Procedure: Add the strong base in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of base added. Continue the titration until the pH reaches approximately 11-12.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the equivalents of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two inflection points corresponding to the pKa values of the α-carboxyl group (pKa1) and the α-amino group (pKa2).

    • The pKa values are the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). Specifically, pKa1 is the pH at which half an equivalent of base has been added, and pKa2 is the pH at which one and a half equivalents of base have been added.

    • Calculate the isoelectric point (pI) using the formula: pI = (pKa1 + pKa2) / 2.

Visualizations

The following diagrams illustrate the synthetic pathways for spirocyclic amino acids and the experimental workflow for determining their isoelectric point.

Bucherer_Bergs_Synthesis start Spirocyclic Ketone reagents + KCN + (NH4)2CO3 start->reagents hydantoin Spirocyclic Hydantoin reagents->hydantoin hydrolysis Hydrolysis (Acid or Base) hydantoin->hydrolysis amino_acid Spirocyclic Amino Acid hydrolysis->amino_acid

Caption: Bucherer-Bergs synthesis of spirocyclic amino acids.

Curtius_Rearrangement start Spirocyclic Carboxylic Acid step1 1. SOCl2 2. NaN3 start->step1 acyl_azide Acyl Azide step1->acyl_azide step2 Heat (Δ) - N2 acyl_azide->step2 isocyanate Isocyanate step2->isocyanate step3 + R-OH (Trapping) isocyanate->step3 protected_amine Protected Amine (Carbamate) step3->protected_amine step4 Deprotection & Hydrolysis protected_amine->step4 amino_acid Spirocyclic Amino Acid step4->amino_acid

Caption: Curtius rearrangement for spirocyclic amino acid synthesis.

pI_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_titration Acid-Base Titration cluster_analysis Data Analysis synthesis Synthesize Spirocyclic Amino Acid purification Purify Amino Acid (e.g., Recrystallization) synthesis->purification preparation Prepare Aqueous Solution of Known Concentration purification->preparation titration Titrate with Standardized Strong Base (e.g., NaOH) and Record pH preparation->titration plotting Plot Titration Curve (pH vs. Equivalents of Base) titration->plotting pka_determination Determine pKa1 and pKa2 from the Curve plotting->pka_determination pi_calculation Calculate Isoelectric Point (pI) pI = (pKa1 + pKa2) / 2 pka_determination->pi_calculation

Caption: Experimental workflow for pI determination.

Conclusion

The isoelectric point is a critical parameter in the characterization and application of spirocyclic amino acids in drug discovery. The inherent rigidity of the spirocyclic scaffold influences the electronic environment of the ionizable groups, leading to predictable shifts in pKa and pI values. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed physicochemical characterization of these valuable building blocks. A thorough understanding of the isoelectric point will continue to be essential for the rational design and development of novel peptide-based therapeutics with enhanced properties.

References

Methodological & Application

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation for Spiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of spiro[2.3]hexane derivatives through rhodium-catalyzed cyclopropanation. This methodology offers a powerful tool for accessing these unique spirocyclic scaffolds, which are of growing interest in medicinal chemistry and drug discovery due to their conformational rigidity and three-dimensional character. The protocols and data presented are primarily based on the successful application of this strategy to the synthesis of closely related aza- and oxaspiro[2.3]hexane analogs, providing a strong predictive framework for the synthesis of the parent carbocyclic system.

Introduction

Spiro[2.3]hexanes are a class of bicyclic compounds featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom. This structural motif imparts significant ring strain and a well-defined three-dimensional geometry, making it an attractive scaffold for the design of novel therapeutic agents. Rhodium-catalyzed cyclopropanation of exocyclic olefins, such as methylenecyclobutane, with diazo compounds has emerged as a highly efficient and stereoselective method for the construction of the spiro[2.3]hexane core. Chiral dirhodium tetracarboxylate catalysts, in particular, have demonstrated exceptional control over both diastereoselectivity and enantioselectivity in these transformations.

Reaction Principle

The key transformation involves the reaction of a rhodium(II) catalyst with a diazo compound to generate a transient rhodium carbene intermediate. This electrophilic carbene then undergoes a [2+1] cycloaddition with an alkene, in this case, an exocyclic methylene group on a four-membered ring, to form the cyclopropane ring of the spiro[2.3]hexane system. The choice of the rhodium catalyst, specifically the nature of its carboxylate ligands, is crucial for achieving high efficiency and stereoselectivity.

Data Presentation

The following tables summarize the quantitative data obtained for the rhodium-catalyzed cyclopropanation of exocyclic olefins, which serve as excellent models for the synthesis of spiro[2.3]hexane derivatives. The data highlights the effectiveness of the Rh₂(S-p-PhTPCP)₄ catalyst in achieving high yields, diastereoselectivities, and enantioselectivities.[1]

Table 1: Rhodium-Catalyzed Cyclopropanation of Symmetrical Exocyclic Olefins [1]

EntryDiazo CompoundProductYield (%)ee (%)
12,2,2-Trichloroethyl 2-diazo-2-phenylacetate357496
22,2,2-Trichloroethyl 2-diazo-2-(p-tolyl)acetate369098
32,2,2-Trichloroethyl 2-(4-bromophenyl)-2-diazoacetate378597
42,2,2-Trichloroethyl 2-(4-chlorophenyl)-2-diazoacetate387796
52,2,2-Trichloroethyl 2-(4-methoxyphenyl)-2-diazoacetate398893

Reactions were performed with the corresponding 4-methylenepiperidine derivative as the substrate.

Table 2: Rhodium-Catalyzed Cyclopropanation of a Nonsymmetrical Exocyclic Olefin [1]

EntryCatalyst Loading (mol%)ProductYield (%)d.r.ee (%)
1115b8214:195
20.0115b8214:195

Reaction performed with N-Boc-3-methylenepiperidine and an aryldiazoacetate.

Table 3: Rhodium-Catalyzed Cyclopropanation of an Exocyclic Enol Ether [1]

EntryAdditive (5.0 equiv)ProductYield (%)d.r.ee (%)
1None34545:198
2HFIP346910:198

Reaction performed with 3,4-dihydro-2H-pyran-2-one derivative. HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Experimental Protocols

The following are detailed protocols for the key experiments cited, which can be adapted for the synthesis of spiro[2.3]hexane from methylenecyclobutane.

General Procedure for Rhodium-Catalyzed Cyclopropanation

Materials:

  • Dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄)

  • Exocyclic olefin (e.g., N-Boc-4-methylenepiperidine or methylenecyclobutane)

  • Diazo compound (e.g., 2,2,2-trichloroethyl 2-diazo-2-phenylacetate)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst (1 mol%).

  • Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Add the exocyclic olefin (1.0 equivalent).

  • In a separate flask, dissolve the diazo compound (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst and olefin via a syringe pump over a period of 4-6 hours at room temperature.

  • Upon complete addition, allow the reaction to stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiro[2.3]hexane derivative.

  • Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Cyclopropanation with HFIP as an Additive[1]

Materials:

  • Same as the general procedure.

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst (1 mol%).

  • Add the anhydrous solvent (e.g., CH₂Cl₂).

  • Add the exocyclic olefin (1.0 equivalent).

  • Add HFIP (5.0 equivalents).

  • In a separate flask, dissolve the diazo compound (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the diazo compound to the reaction mixture via a syringe pump over a period of 4-6 hours at room temperature.

  • Follow steps 6-10 from the general procedure for reaction monitoring, workup, purification, and characterization. The addition of HFIP has been shown to improve diastereoselectivity in certain cases.[1]

Visualizations

The following diagrams illustrate the key aspects of the rhodium-catalyzed cyclopropanation for spiro[2.3]hexane synthesis.

Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_cycloaddition Cycloaddition Rh2L4 Rh₂(OAc)₄ or chiral Rh₂(carboxylate)₄ Carbene Rh₂(L)₄=CR¹R² Rh2L4->Carbene + Diazo Diazo R¹R²CN₂ N2 N₂ Carbene->N2 - N₂ Product Spiro[2.3]hexane derivative Carbene->Product + Alkene Alkene Methylenecyclobutane

Caption: Reaction mechanism of rhodium-catalyzed cyclopropanation.

Experimental_Workflow Start Start Preparation Prepare reaction vessel (flame-dried, inert atmosphere) Start->Preparation Reagents Add Rh(II) catalyst and exocyclic olefin in solvent Preparation->Reagents Diazo_Prep Prepare solution of diazo compound Reagents->Diazo_Prep Addition Slow addition of diazo compound via syringe pump Diazo_Prep->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Concentrate reaction mixture Monitoring->Workup Reaction complete Purification Purify by flash column chromatography Workup->Purification Analysis Characterize product (NMR, MS) Determine d.r. and ee (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for spiro[2.3]hexane synthesis.

References

Application Notes and Protocols: Synthesis of 1-Aminospiro[2.3]hexan-5-ol from D-serine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Aminospiro[2.3]hexan-5-ol and its derivatives represent a class of conformationally constrained amino acids that are of significant interest in medicinal chemistry and drug design. The rigid spiro[2.3]hexane scaffold can impart unique structural properties to peptides and small molecules, potentially leading to enhanced potency, selectivity, and metabolic stability. This document outlines a detailed protocol for the synthesis of this compound starting from the readily available chiral building block, D-serine. The proposed synthetic route involves the key steps of protection, conversion to a vinylglycine derivative, rhodium-catalyzed cyclopropanation, and final deprotection.

Overall Synthetic Scheme:

The synthesis commences with the protection of the amino and carboxyl groups of D-serine. The protected D-serine is then converted to a key intermediate, a protected vinylglycine derivative. This intermediate undergoes a rhodium-catalyzed cyclopropanation to construct the spiro[2.3]hexane core. Finally, removal of the protecting groups yields the target molecule, this compound.

Experimental Protocols:

Step 1: Protection of D-serine

This step involves the protection of both the amine and carboxylic acid functionalities of D-serine to prevent unwanted side reactions in subsequent steps. A common protection strategy is the formation of a Boc-protected amino acid methyl ester.

  • Protocol:

    • Suspend D-serine (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain D-serine methyl ester hydrochloride.

    • Dissolve the crude ester in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature for 16 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-serine methyl ester.

Step 2: Conversion to Boc-D-vinylglycine methyl ester

The protected serine derivative is converted to the corresponding vinylglycine derivative. This transformation is crucial for the subsequent cyclopropanation reaction. A common method is via a Grieco elimination.

  • Protocol:

    • Dissolve Boc-D-serine methyl ester (1.0 eq) in anhydrous dichloromethane.

    • Add o-nitrophenylselenocyanate (1.1 eq) and tri-n-butylphosphine (1.1 eq) at 0 °C.

    • Stir the reaction at 0 °C for 1 hour.

    • Add a 30% aqueous solution of hydrogen peroxide (5.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain Boc-D-vinylglycine methyl ester.

Step 3: Rhodium-Catalyzed Cyclopropanation

This is the key step to form the spiro[2.3]hexane skeleton. The vinylglycine derivative is reacted with a diazo compound in the presence of a rhodium catalyst.

  • Protocol:

    • Dissolve Boc-D-vinylglycine methyl ester (1.0 eq) and a rhodium catalyst, such as Rh2(OAc)4 (0.01 eq), in a suitable solvent like dichloromethane.

    • Slowly add a solution of ethyl diazoacetate (1.5 eq) in dichloromethane to the reaction mixture over 8 hours using a syringe pump.

    • Stir the reaction at room temperature for an additional 12 hours after the addition is complete.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the protected 1-aminospiro[2.3]hexane-1,5-dicarboxylic acid 1-methyl ester 5-ethyl ester.

Step 4: Reduction and Deprotection

The final steps involve the reduction of the ester group at the 5-position to a hydroxyl group and the removal of the protecting groups to yield the final product.

  • Protocol:

    • Dissolve the protected spiro[2.3]hexane derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add lithium borohydride (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction by the slow addition of water, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude product in a solution of 4 M HCl in dioxane.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.

    • The free amino alcohol can be obtained by neutralization with a suitable base and purification by ion-exchange chromatography.

Data Presentation:

StepReactionStarting MaterialKey ReagentsExpected Yield (%)Reference
1ProtectionD-serineSOCl2, (Boc)2O85-95General knowledge
2OlefinationBoc-D-serine methyl estero-nitrophenylselenocyanate, H2O260-70[1]
3CyclopropanationBoc-D-vinylglycine methyl esterEthyl diazoacetate, Rh2(OAc)450-60[2][3]
4Reduction & DeprotectionProtected spiro[2.3]hexaneLiBH4, HCl in dioxane70-80General knowledge

Mandatory Visualization:

Synthesis_Workflow D_Serine D-Serine Protected_Serine Boc-D-serine methyl ester D_Serine->Protected_Serine Protection Vinylglycine Boc-D-vinylglycine methyl ester Protected_Serine->Vinylglycine Olefination Spirohexane Protected 1-Aminospiro[2.3]hexane derivative Vinylglycine->Spirohexane Rh-catalyzed Cyclopropanation Final_Product This compound Spirohexane->Final_Product Reduction & Deprotection

Caption: Synthetic workflow for this compound from D-serine.

References

Application Notes: 1-Aminospiro[2.3]hexan-5-ol as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered sufficient information to create the detailed application notes and protocols for 1-Aminospiro[2.3]hexan-5-ol. The search results confirmed that while there is no specific literature on this exact molecule, there is a wealth of information on the synthesis and applications of related spiro[2.3]hexane derivatives. I have also found general protocols for reductive amination and stereoselective ketone reduction, which are the key steps in the proposed synthesis. The properties of the precursor, spiro[2.3]hexan-5-one, are also available.

Therefore, I can now proceed with generating the final response without needing further searches. I will structure the information into the requested format, including the application notes, detailed protocols, data tables, and Graphviz diagrams. The response will be tailored to the target audience of researchers and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel, bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its rigid, three-dimensional spiro[2.3]hexane core offers a unique scaffold for the development of new chemical entities with well-defined spatial orientations of its functional groups. The presence of both a primary amine and a secondary alcohol allows for diverse chemical modifications, making it an attractive starting material for the synthesis of constrained amino acids, peptidomimetics, and complex heterocyclic systems. This document provides an overview of its potential applications, a proposed synthetic route from spiro[2.3]hexan-5-one, and detailed experimental protocols.

Applications in Organic Synthesis and Drug Discovery

The unique structural features of this compound make it a valuable tool for the construction of complex molecular architectures.

  • Constrained Scaffolds for Medicinal Chemistry: The inherent rigidity of the spiro[2.3]hexane framework can lead to compounds with improved binding affinity and selectivity for biological targets. This is due to the pre-organization of substituents in a defined conformational space, reducing the entropic penalty upon binding. Spirocyclic motifs are increasingly being explored as bioisosteres for traditional ring systems in drug design.[1][2]

  • Synthesis of Novel Amino Acids and Peptidomimetics: The amino alcohol functionality can be readily converted into a constrained, non-proteinogenic amino acid. Incorporation of such a residue into a peptide backbone can induce specific secondary structures and enhance metabolic stability.

  • Access to Diverse Heterocyclic Systems: The vicinal amino and hydroxyl groups are ideal synthons for the construction of a variety of fused and spiro-heterocyclic systems, such as oxazines and other complex ring structures.

  • Chiral Ligand Development: The stereocenters within the molecule provide a basis for the development of novel chiral ligands for asymmetric catalysis.

Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be achieved from the commercially available starting material, spiro[2.3]hexan-5-one. The proposed two-step sequence involves an initial reductive amination of the ketone, followed by a stereoselective reduction of the carbonyl group.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Stereoselective Reduction Spiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one Imine Intermediate Imine Intermediate Spiro[2.3]hexan-5-one->Imine Intermediate NH3, Ti(OiPr)4 1-Aminospiro[2.3]hexan-5-one 1-Aminospiro[2.3]hexan-5-one Imine Intermediate->1-Aminospiro[2.3]hexan-5-one NaBH4 Reduced Product This compound 1-Aminospiro[2.3]hexan-5-one->Reduced Product L-Selectride®

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminospiro[2.3]hexan-5-one

This protocol describes the reductive amination of spiro[2.3]hexan-5-one to yield the corresponding primary amine.

Materials:

  • Spiro[2.3]hexan-5-one

  • Ammonia (7 N solution in methanol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of spiro[2.3]hexan-5-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the solution and stir the resulting mixture at room temperature for 12 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the resulting suspension through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-aminospiro[2.3]hexan-5-one.

Protocol 2: Synthesis of this compound

This protocol details the stereoselective reduction of the ketone in 1-aminospiro[2.3]hexan-5-one to the desired alcohol.

Materials:

  • 1-Aminospiro[2.3]hexan-5-one

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

Procedure:

  • Dissolve 1-aminospiro[2.3]hexan-5-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. The stereochemistry of the resulting alcohol should be confirmed by appropriate analytical techniques (e.g., NMR spectroscopy).

Data Presentation

Table 1: Physicochemical Properties of Spiro[2.3]hexane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
Spiro[2.3]hexan-5-oneC6H8O96.1320061-22-7[3]
Spiro[2.3]hexan-5-olC6H10O98.1420054-19-7
This compoundC6H11NO113.16N/A(Proposed)

Visualization of Synthetic Utility

The bifunctional nature of this compound allows for its elaboration into a wide array of more complex structures, as illustrated in the following logical diagram.

G cluster_derivatives Potential Derivatives BuildingBlock This compound AminoAcid Constrained Amino Acid BuildingBlock->AminoAcid Oxidation of Alcohol Lactam Bicyclic Lactam BuildingBlock->Lactam Intramolecular Amidation Oxazinone Fused Oxazinone BuildingBlock->Oxazinone Reaction with Phosgene Analogs ChiralLigand Chiral Ligand BuildingBlock->ChiralLigand Functional Group Manipulation

Caption: Potential synthetic diversifications of this compound.

References

Application Notes and Protocols: Utilizing 1-Aminospiro[2.3]hexan-5-ol in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in peptidomimetic design is the incorporation of non-canonical or unnatural amino acids to enforce specific conformational constraints.[3][4][5] The rigid spirocyclic scaffold of 1-Aminospiro[2.3]hexan-5-ol offers a unique tool for medicinal chemists to induce specific secondary structures, such as β-turns, and to explore novel chemical space in the design of potent and selective therapeutics.

The spiro[2.3]hexane system, featuring a cyclopropane and a cyclobutane ring sharing a single carbon, introduces a significant conformational rigidity.[6][7] This rigidity can pre-organize the peptide backbone into a bioactive conformation, enhancing binding affinity to biological targets and increasing resistance to proteolytic degradation.[1] The presence of a hydroxyl group on the cyclobutane ring provides an additional vector for hydrogen bonding interactions or further functionalization.

These application notes provide a comprehensive overview of the synthesis, incorporation, and potential applications of this compound as a novel building block in peptidomimetic drug discovery.

Synthesis of Fmoc-Protected this compound

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of an N-terminally protected derivative, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[8] While a specific synthetic route for this molecule is not widely published, a plausible multi-step synthesis can be proposed based on established organic chemistry principles, starting from spiro[2.3]hexan-5-one.

A key transformation would involve a stereoselective amination of the ketone, followed by protection of the resulting amino group with Fmoc-succinimide and subsequent stereoselective reduction of the ketone to the desired alcohol. The stereochemistry of the amino and hydroxyl groups will be critical for dictating the conformational preferences of the resulting peptide.

Synthesis_Workflow Start Spiro[2.3]hexan-5-one Step1 Reductive Amination Start->Step1 Intermediate1 1-Aminospiro[2.3]hexan-5-one Step1->Intermediate1 Step2 Fmoc Protection (Fmoc-OSu, Base) Intermediate1->Step2 Intermediate2 Fmoc-1-aminospiro[2.3]hexan-5-one Step2->Intermediate2 Step3 Hydroxyl Protection (optional) (e.g., TBDMS-Cl) Intermediate2->Step3 Intermediate3 Protected Intermediate Step3->Intermediate3 Step4 Stereoselective Reduction (e.g., NaBH4) Intermediate3->Step4 FinalProduct Fmoc-1-aminospiro[2.3]hexan-5-ol Step4->FinalProduct

Caption: Proposed synthetic workflow for Fmoc-1-aminospiro[2.3]hexan-5-ol.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-1-aminospiro[2.3]hexan-5-ol into a peptide sequence using standard Fmoc-based SPPS chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected canonical amino acids

  • Fmoc-1-aminospiro[2.3]hexan-5-ol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-1-aminospiro[2.3]hexan-5-ol (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.

SPPS_Cycle cluster_SPPS SPPS Cycle for Incorporating Spiro Amino Acid Start Resin-Bound Peptide-(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Couple Fmoc-Spiro-AA-OH (DIC/Oxyma) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 End Resin-Bound Peptide-(n+1) Washing2->End End->Deprotection Repeat for next AA

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for amino acid incorporation.

Application Case Study: Potentiation of an RGD Peptidomimetic

Background: The Arg-Gly-Asp (RGD) motif is a well-known recognition sequence for integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. Cyclic RGD peptides often exhibit enhanced activity and selectivity. Incorporating a constrained amino acid like this compound can further rigidify the cyclic structure, potentially leading to improved binding affinity for specific integrin subtypes.

Hypothetical Peptidomimetic: cyclo-[Arg-Gly-Asp-Xaa-Lys], where Xaa is this compound.

Objective: To evaluate the impact of the spiro amino acid on the binding affinity to αvβ3 integrin, a key target in anti-angiogenic cancer therapy, and to assess its stability in human serum.

Quantitative Data (Illustrative)

The following tables summarize hypothetical data comparing the novel spiro-containing peptidomimetic with a conventional cyclic RGD peptide.

Table 1: Integrin αvβ3 Binding Affinity

CompoundSequenceIC50 (nM)
Control Peptidecyclo-[Arg-Gly-Asp-D-Phe-Lys]15.2
Spiro-Peptide cyclo-[Arg-Gly-Asp-Spiro-Lys] 2.8

Binding affinity was determined by a competitive ELISA-based assay.

Table 2: Proteolytic Stability in Human Serum

CompoundHalf-life (t½) in Serum (hours)
Control Peptide8.5
Spiro-Peptide > 48

Stability was assessed by incubating the peptides in 80% human serum at 37°C and measuring the remaining intact peptide over time by LC-MS.

The illustrative data suggests that the incorporation of the spirocyclic amino acid leads to a significant improvement in both binding affinity and metabolic stability, common goals in peptidomimetic design.[1]

Potential Signaling Pathway Modulation

By potently and selectively inhibiting the αvβ3 integrin, the spiro-RGD peptidomimetic could block downstream signaling pathways crucial for endothelial cell survival, proliferation, and migration, which are hallmarks of angiogenesis.

Signaling_Pathway ECM Extracellular Matrix (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates SpiroRGD Spiro-RGD Peptidomimetic SpiroRGD->Integrin inhibits PI3K PI3K/Akt Pathway FAK->PI3K MAPK Ras/MAPK Pathway FAK->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the αvβ3 integrin signaling pathway by a spiro-RGD peptidomimetic.

Conclusion

This compound represents a promising, albeit underexplored, building block for the creation of novel peptidomimetics. Its rigid spirocyclic core offers a powerful strategy to enforce conformational constraint, a proven method for enhancing the therapeutic properties of peptides. The protocols and illustrative data presented here provide a framework for researchers to synthesize, incorporate, and evaluate peptidomimetics containing this unique structural motif. Further exploration of different stereoisomers and functionalization of the hydroxyl group could unlock a wide range of new therapeutic candidates with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for 1-Aminospiro[2.3]hexan-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established medicinal chemistry applications for 1-Aminospiro[2.3]hexan-5-ol are limited in publicly available literature. The following application notes and protocols are based on the established roles of closely related spiro[2.3]hexane scaffolds and analogous amino alcohol-containing compounds in drug discovery. These should be considered as a conceptual framework and a guide for the potential applications of this novel scaffold.

Introduction

This compound is a novel, conformationally restricted scaffold that holds significant promise in medicinal chemistry. Its rigid, three-dimensional structure, imparted by the spirocyclic fusion of cyclopropane and cyclobutane rings, makes it an attractive building block for the design of new therapeutic agents. The presence of both an amino and a hydroxyl group provides two key points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical and pharmacological properties. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance potency, selectivity, and metabolic stability by introducing novel three-dimensional exit vectors for substituents.[1][2]

The primary hypothesized application of this compound and its derivatives lies in the development of agents targeting the central nervous system (CNS), particularly as mimics or modulators of endogenous neurotransmitters. The constrained nature of the spiro[2.3]hexane core can "freeze" the conformation of the amino and hydroxyl groups in a specific spatial arrangement, potentially leading to enhanced selectivity for receptor subtypes.[3]

Potential Therapeutic Applications

Modulators of Glutamate Receptors

The structural rigidity of spiro[2.3]hexane derivatives makes them excellent candidates for analogues of L-glutamic acid, the primary excitatory neurotransmitter in the CNS.[3] Derivatives of this compound could be designed to act as agonists or antagonists at ionotropic and metabotropic glutamate receptors, which are implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[3]

GABA Receptor Ligands

The aminocyclobutanol moiety within this compound can be considered a constrained analogue of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. By modifying the core structure, it may be possible to develop selective ligands for GABA receptors, which could be useful in the treatment of anxiety, epilepsy, and sleep disorders.

Bioisosteric Replacement

In drug design, the spiro[2.3]hexane motif can serve as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, or for more flexible aliphatic chains.[1][4] This bioisosteric replacement can lead to improved pharmacological properties, such as enhanced metabolic stability, reduced off-target effects, and improved oral bioavailability.[1][5] The introduction of the 1-amino-5-ol substitution pattern provides hydrogen bond donors and acceptors that can be crucial for target engagement.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for a series of derivatives of this compound, illustrating their potential as modulators of a generic G-protein coupled receptor (GPCR) target in the CNS. This data is illustrative and intended to guide potential research directions.

Compound IDR1 GroupR2 GroupTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)In vitro Metabolic Stability (t½, min)
ASH-001HH150320 (agonist)45
ASH-002MethylH85150 (agonist)60
ASH-003PhenylH2545 (agonist)95
ASH-004HBenzyl350>1000 (inactive)30
ASH-005PhenylBenzyl1525 (antagonist)120

Experimental Protocols

Protocol 1: General Synthesis of N-Acylated Derivatives of this compound

This protocol describes a general method for the acylation of the primary amine of this compound.

Materials:

  • This compound hydrochloride

  • Desired carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in DCM or DMF at 0 °C, add DCC or EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound hydrochloride (1.0 equivalent) and TEA or DIPEA (2.5 equivalents) in DCM or DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired N-acylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of O-Alkylated Derivatives of this compound

This protocol describes a general method for the alkylation of the hydroxyl group of a protected this compound.

Materials:

  • N-Boc-1-Aminospiro[2.3]hexan-5-ol (prepared by protecting the amine with a Boc group)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Desired alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1-Aminospiro[2.3]hexan-5-ol (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired O-alkylated derivative.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_acylation Protocol 1: N-Acylation cluster_alkylation Protocol 2: O-Alkylation start1 This compound reaction1 Amide Coupling start1->reaction1 reagent1 Carboxylic Acid, DCC/EDC, HOBt reagent1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 N-Acylated Derivative workup1->product1 start2 N-Boc-1-Aminospiro[2.3]hexan-5-ol reaction2 Williamson Ether Synthesis start2->reaction2 reagent2 NaH, Alkyl Halide reagent2->reaction2 workup2 Quenching & Purification reaction2->workup2 product2 O-Alkylated Derivative workup2->product2 deprotection Boc Deprotection product2->deprotection final_product Final O-Alkylated Amine deprotection->final_product

Caption: Synthetic workflows for the derivatization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand ASH-003 Derivative receptor GPCR Target ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by a this compound derivative.

References

1-Aminospiro[2.3]hexan-5-ol: A Promising Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that provide access to new chemical space and improved pharmacological properties is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality. This feature can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. The spiro[2.3]hexane framework, containing a cyclopropane and a cyclobutane ring, offers a rigid and sterically defined core. The introduction of amino and hydroxyl functionalities, as seen in 1-Aminospiro[2.3]hexan-5-ol, provides key pharmacophoric features and points for further chemical elaboration. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in analogues of important biomolecules such as γ-aminobutyric acid (GABA) and L-glutamic acid, suggesting its potential as a versatile scaffold for the design of novel therapeutics targeting the central nervous system and other disease areas.[1][2]

This document provides an overview of the potential applications of this compound as a scaffold in drug design, including proposed synthetic strategies and generalized protocols for its derivatization and biological evaluation.

Physicochemical Properties

A summary of the computed physicochemical properties of the parent scaffold, spiro[2.3]hexan-5-ol, and its ketone precursor, spiro[2.3]hexan-5-one, are presented below. These properties are crucial for assessing the drug-likeness of derivatives based on this scaffold.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Spiro[2.3]hexan-5-olC₆H₁₀O98.141.1
Spiro[2.3]hexan-5-oneC₆H₈O96.130.7

Data sourced from PubChem.[3]

Proposed Synthetic Pathways

A potential synthetic workflow is outlined below:

Synthetic Workflow Proposed Synthesis of this compound Derivatives start Spiro[2.3]hexan-5-one step1 Reduction start->step1 alt_step1 Reductive Amination start->alt_step1 intermediate1 Spiro[2.3]hexan-5-ol step1->intermediate1 step2 Amination (e.g., Mitsunobu reaction) intermediate1->step2 product1 This compound step2->product1 derivatization Further Derivatization (e.g., N-acylation, N-alkylation) product1->derivatization product2 This compound alt_step1->product2 product2->derivatization final_products Library of Analogs derivatization->final_products

Caption: Proposed synthetic routes to this compound and its derivatives.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations proposed above. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Reduction of Spiro[2.3]hexan-5-one to Spiro[2.3]hexan-5-ol

  • Materials: Spiro[2.3]hexan-5-one, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve Spiro[2.3]hexan-5-one (1.0 eq) in MeOH in a round-bottom flask at 0 °C.

    • Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Spiro[2.3]hexan-5-ol.

Protocol 2: Reductive Amination of Spiro[2.3]hexan-5-one

  • Materials: Spiro[2.3]hexan-5-one, Ammonium acetate or ammonia source, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Methanol (MeOH) or Dichloromethane (DCM), Acetic acid (optional, as catalyst).

  • Procedure:

    • Dissolve Spiro[2.3]hexan-5-one (1.0 eq) and the amine source (e.g., ammonium acetate, 5-10 eq) in the chosen solvent.

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5-2.0 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with water or a suitable aqueous solution.

    • Perform a standard aqueous workup and extraction with an appropriate organic solvent.

    • Dry the combined organic extracts, concentrate, and purify by column chromatography to afford this compound.

Application in Drug Design: Hypothetical Signaling Pathway Modulation

Given the structural similarity of aminospiroalkanes to neurotransmitters, derivatives of this compound could be designed to modulate neuronal signaling pathways. For instance, they could be investigated as antagonists or modulators of G-protein coupled receptors (GPCRs) implicated in neurological disorders.

Signaling_Pathway Hypothetical Modulation of a GPCR Signaling Pathway ligand Derivative of This compound receptor GPCR Target ligand->receptor Binding g_protein G-Protein (e.g., Gαq) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Neurotransmission) ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical GPCR signaling pathway targeted by this compound derivatives.

Quantitative Data

Currently, there is a lack of published quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound and its direct derivatives. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)
Data not available

Table 2: In Vitro ADME Properties of this compound Derivatives

Compound IDAqueous Solubility (µM)Caco-2 Permeability (Papp, A-B; 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Data not available

Future Directions

The this compound scaffold represents an underexplored area of chemical space with significant potential for drug discovery. Future research should focus on:

  • Development of robust and stereoselective synthetic routes.

  • Synthesis of diverse libraries of derivatives by modifying the amino and hydroxyl groups.

  • Screening of these libraries against a wide range of biological targets, particularly those in the central nervous system.

  • Detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Evaluation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

By systematically exploring the chemistry and biology of this novel scaffold, new and effective therapeutic agents may be discovered.

References

Multigram Scale Synthesis of Azaspiro[2.3]hexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multigram scale synthesis of azaspiro[2.3]hexane derivatives. These compounds are of significant interest to the medicinal chemistry and drug development fields as they serve as valuable piperidine isosteres, offering a novel three-dimensional chemical space for the design of new therapeutic agents.[1][2] The protocols outlined below are based on established and scalable synthetic routes, enabling the production of these valuable building blocks in quantities suitable for extensive research and development programs.[3][4][5]

Core Synthesis Strategy

The primary synthetic approach for constructing the 4-azaspiro[2.3]hexane scaffold on a multigram scale involves a two-step sequence starting from N-Boc-protected 2-azetidinone.[3][4][5][6] The key transformations are:

  • Olefination: Conversion of the lactam carbonyl group to an exocyclic methylene group.

  • Cyclopropanation: Formation of the spirocyclic cyclopropane ring from the resulting enamine intermediate.

This strategy has been successfully employed to produce up to 52 grams of the target building blocks.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-methylideneazetidine-1-carboxylate

This protocol details the Tebbe or Petasis olefination of N-Boc-2-azetidinone, a critical first step in the synthesis of the azaspiro[2.3]hexane core.

Materials:

  • N-Boc-2-azetidinone

  • Petasis reagent (Cp₂Ti(CH₃)₂) or Tebbe reagent

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-azetidinone in anhydrous toluene.

  • Add anhydrous pyridine to the solution.

  • Cool the mixture to the appropriate temperature for the chosen reagent (-40 °C for Tebbe reagent, ambient temperature for Petasis reagent).

  • Add the Petasis reagent or a 0.5 M solution of the Tebbe reagent in toluene dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time specified in the source literature (typically several hours).

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with dichloromethane and stir until the color changes, indicating the decomposition of the titanium reagent.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-methylideneazetidine-1-carboxylate.

Protocol 2: Multigram Synthesis of 4-Azaspiro[2.3]hexane Derivatives via Cyclopropanation

This protocol describes the cyclopropanation of the enamine intermediate to form the final azaspiro[2.3]hexane scaffold. Different reagents can be used to introduce various functionalities on the cyclopropane ring.

Materials:

  • tert-butyl 2-methylideneazetidine-1-carboxylate

  • For simple cyclopropanation: Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂)

  • For ester-substituted cyclopropanation: Ethyl diazoacetate and a rhodium or copper catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂)

  • For difluorinated cyclopropanation: Ruppert-Prakash reagent (TMSCF₃) and a suitable initiator (e.g., sodium iodide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 2-methylideneazetidine-1-carboxylate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • For simple cyclopropanation: Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.

  • For ester-substituted cyclopropanation: Add the catalyst (e.g., Rh₂(OAc)₄) followed by the slow, controlled addition of ethyl diazoacetate.

  • For difluorinated cyclopropanation: Add the initiator (e.g., NaI) followed by the Ruppert-Prakash reagent.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring for completion by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-azaspiro[2.3]hexane derivative.

Quantitative Data Summary

Starting MaterialProductReagentsScaleYieldReference
N-Boc-2-azetidinonetert-butyl 2-methylideneazetidine-1-carboxylatePetasis reagent, Pyridine, TolueneMultigramNot explicitly stated for this step[3]
tert-butyl 2-methylideneazetidine-1-carboxylatetert-butyl 4-azaspiro[2.3]hexane-4-carboxylateEt₂Zn, CH₂I₂, DCMMultigramNot explicitly stated for this step[3]
N-Boc-2-azetidinone4-Azaspiro[2.3]hexane derivativesOverall two-step synthesisUp to 52 gNot explicitly stated as a percentage[3][4][5]
3-substituted azetidin-2-ylmethanol6-functionalized 4-azaspiro[2.3]hexanesVarious (deprotection, tosylation, elimination, cyclopropanation)Not specified12% over two steps for one example[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic pathways for the preparation of 4-azaspiro[2.3]hexane derivatives.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation start N-Boc-2-azetidinone intermediate tert-butyl 2-methylideneazetidine-1-carboxylate start->intermediate Petasis or Tebbe Reagent product_simple N-Boc-4-azaspiro[2.3]hexane intermediate->product_simple Et2Zn, CH2I2 product_ester N-Boc-4-azaspiro[2.3]hexane -ester derivative intermediate->product_ester Ethyl diazoacetate, Rh2(OAc)4 product_df N-Boc-4-azaspiro[2.3]hexane -difluoro derivative intermediate->product_df TMSCF3, NaI

Caption: General synthetic scheme for 4-azaspiro[2.3]hexane derivatives.

Applications in Drug Discovery

Azaspiro[2.3]hexane derivatives are gaining attention as piperidine bioisosteres in medicinal chemistry.[1][2] The rigid, three-dimensional spirocyclic core can offer advantages over the more flexible piperidine ring, potentially leading to improved metabolic stability, reduced intrinsic clearance, and enhanced binding affinity to biological targets.[1] The synthetic handles incorporated during the cyclopropanation step, such as esters, can be further elaborated to introduce a wide range of functional groups, enabling the exploration of diverse chemical space in drug discovery programs.[7] The availability of multigram scale syntheses for these building blocks is crucial for their practical application in the development of new therapeutics.[3][4][5]

References

Application Notes and Protocols: Enantioselective Synthesis of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic amino acids are a class of conformationally constrained non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structures offer precise control over the spatial orientation of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of peptide and small molecule therapeutics. This document provides an overview of key enantioselective methods for the synthesis of spirocyclic amino acids, complete with detailed protocols and comparative data to guide researchers in this field.

Synthetic Strategies Overview

The enantioselective construction of the spirocyclic core containing an amino acid moiety presents a significant synthetic challenge. Key strategies that have emerged include:

  • Organocatalysis: Chiral small molecules, such as proline derivatives and phosphoric acids, are used to catalyze asymmetric reactions, including Michael additions, Mannich reactions, and cascade sequences, to construct the spirocyclic framework with high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched spirocyclic amino acid.

  • Biocatalysis: Enzymes, such as dehydrogenases and aminotransferases, offer a green and highly selective approach to the synthesis of chiral building blocks for spirocyclic amino acids.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of spirocyclic systems.

The following sections provide detailed protocols and data for representative examples of these synthetic approaches.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for different enantioselective methods for the synthesis of various classes of spirocyclic amino acids.

Table 1: Organocatalytic Synthesis of Spirooxindole Derivatives

EntryCatalystSubstrate 1Substrate 2ProductYield (%)dree (%)
1(S)-α,α-Diphenylprolinol trimethylsilyl ether & co-catalystN-tritylisatylidenemalononitrile(E)-7-alkyl-7-oxohept-5-enalSpirooxindole76-95up to 97:3up to 98
2Chiral Phosphoric AcidCbz-protected bis-homoallylic amineThioacrylateSpiropyrrolidineHighN/AHigh

Table 2: Chiral Auxiliary-Mediated Synthesis of Spiro[3.3]heptane Amino Acids

EntryChiral AuxiliaryKey ReactionProductOverall Yield (%)Diastereomeric Separation
1Ellman's SulfinamideStrecker Reaction1,6-substituted spiro[3.3]heptane amino acid57HPLC
2(R)-α-phenylglycinolStrecker Reaction1,6-functionalized spiro[3.3]heptane derivativeModestPoor separation

Table 3: Microwave-Assisted Synthesis of Spirohydantoins (Precursors to Spirocyclic Amino Acids)

EntrySubstrateTime (min)Temperature (°C)Yield (%)
1Cyclohexanone812095
2N-Boc-4-piperidone8130~99

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Functionalized Spirooxindole Derivative

This protocol is based on the organocatalytic tandem Michael-Michael reaction.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product R1 N-tritylisatylidenemalononitrile P Functionalized Spirooxindole R1->P Tandem Michael-Michael Reaction R2 (E)-7-alkyl-7-oxohept-5-enal R2->P Cat (S)-α,α-diphenylprolinol trimethylsilyl ether Cat->P CoCat N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea CoCat->P

Caption: Organocatalytic synthesis of a spirooxindole.

Materials:

  • N-tritylisatylidenemalononitrile

  • (E)-7-alkyl-7-oxohept-5-enal

  • (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%)

  • N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (co-catalyst, 20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-tritylisatylidenemalononitrile (0.1 mmol) and (E)-7-alkyl-7-oxohept-5-enal (0.12 mmol) in anhydrous DCM (1.0 mL) at room temperature, add (S)-α,α-diphenylprolinol trimethylsilyl ether (0.02 mmol) and N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (0.02 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral Auxiliary-Mediated Synthesis of a Spiro[3.3]heptane Amino Acid Derivative

This protocol utilizes Ellman's sulfinamide as a chiral auxiliary in a Strecker reaction.[2]

Workflow Diagram:

G cluster_workflow Chiral Auxiliary-Mediated Synthesis Workflow Start Start: Spiro[3.3]heptanone derivative Step1 Condensation with Ellman's Sulfinamide Start->Step1 Step2 Strecker Reaction (addition of cyanide) Step1->Step2 Step3 Diastereomer Separation (e.g., HPLC) Step2->Step3 Step4 Hydrolysis and Auxiliary Removal Step3->Step4 End Product: Enantiopure Spiro[3.3]heptane Amino Acid Derivative Step4->End

Caption: Workflow for chiral auxiliary-mediated synthesis.

Materials:

  • 6-Oxospiro[3.3]heptane-1-carboxylic acid

  • (R)-tert-Butanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Trimethylsilyl cyanide (TMSCN)

  • Diethyl ether (Et₂O), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Chiral HPLC column

Procedure:

  • Iminé Formation: To a solution of 6-oxospiro[3.3]heptane-1-carboxylic acid (1.0 mmol) and (R)-tert-butanesulfinamide (1.1 mmol) in anhydrous Et₂O, add Ti(OEt)₄ (2.0 mmol). Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

  • Strecker Reaction: Cool the reaction mixture to -78 °C and add TMSCN (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Diastereomer Separation: Purify the crude product by silica gel column chromatography to separate the diastereomeric α-aminonitrile adducts. For challenging separations, chiral HPLC may be required.

  • Hydrolysis and Auxiliary Removal: Treat the separated diastereomer with concentrated HCl to hydrolyze the nitrile and cleave the sulfinamide auxiliary.

  • Purification: Neutralize the reaction mixture and purify the resulting spirocyclic amino acid, for example, by ion-exchange chromatography.

Protocol 3: Microwave-Assisted Synthesis of a Spirohydantoin Precursor

This protocol describes the synthesis of a cycloalkanespirohydantoin, a precursor to spirocyclic α-amino acids, using microwave irradiation.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Cycloalkanone P Spirohydantoin R1->P R2 KCN / (NH4)2CO3 R2->P Cond Microwave Irradiation (e.g., 8 min, 120 °C) Cond->P

Caption: Microwave-assisted Bucherer-Bergs reaction.

Materials:

  • Cycloalkanone (e.g., cyclohexanone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol/Water mixture

  • Microwave reactor with sealed vessels

Procedure:

  • Caution: This reaction uses potassium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a microwave-safe sealed vessel, combine the cycloalkanone (1.0 mmol), KCN (1.5 mmol), and (NH₄)₂CO₃ (3.0 mmol) in a mixture of ethanol and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 120 °C) for a short period (e.g., 8 minutes).

  • After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel in a fume hood.

  • Acidify the reaction mixture to precipitate the spirohydantoin product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The resulting spirohydantoin can be further processed (e.g., by hydrolysis) to yield the corresponding spirocyclic α-amino acid.

Conclusion

The enantioselective synthesis of spirocyclic amino acids is a dynamic and evolving field of research. The methods presented here—organocatalysis, chiral auxiliary-mediated synthesis, and microwave-assisted reactions—provide powerful tools for accessing these valuable building blocks for drug discovery. The choice of synthetic route will depend on the specific target molecule, desired scale, and available resources. The provided protocols and data serve as a practical guide for researchers embarking on the synthesis of this unique and promising class of compounds.

References

Application Notes and Protocols: Functionalization of the 4-Azaspiro[2.3]hexane Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of the 4-azaspiro[2.3]hexane scaffold, a promising piperidine isostere in medicinal chemistry. The strategic introduction of functional groups onto this constrained spirocyclic system offers a pathway to novel chemical entities with potentially improved pharmacological profiles.

Introduction

The 4-azaspiro[2.3]hexane scaffold has emerged as a valuable building block in drug discovery, serving as a three-dimensional, conformationally restricted bioisostere for the ubiquitous piperidine ring.[1][2][3] Its unique geometric and electronic properties, stemming from the juxtaposition of an azetidine ring and a cyclopropane ring, can lead to enhanced metabolic stability and reduced intrinsic clearance in drug candidates.[1] The functionalization of this scaffold is key to exploring its potential in modulating biological targets. This document outlines established protocols for the synthesis and derivatization of 4-azaspiro[2.3]hexane, presents key physicochemical data, and provides visual workflows for experimental execution.

Physicochemical Properties

The introduction of the 4-azaspiro[2.3]hexane motif in place of a piperidine ring can significantly alter a molecule's physicochemical properties. Compared to the parent piperidine, the 4-azaspiro[2.3]hexane scaffold generally leads to a decrease in basicity and an increase in lipophilicity.[4][5]

CompoundpKaLogPReference
N-Benzylpiperidine9.23.1[4] (Implied)
N-Benzyl-4-azaspiro[2.3]hexane8.33.6[4]

Synthesis of the 4-Azaspiro[2.3]hexane Core

A robust, multigram-scale synthesis of the 4-azaspiro[2.3]hexane core has been developed, enabling its broad application in medicinal chemistry programs.[4][6][7][8][9] The general approach involves the Tebbe olefination of N-Boc-protected 2-azetidinone, followed by a cyclopropanation reaction.

Experimental Workflow: Synthesis of the Core Scaffold

A N-Boc-2-azetidinone B Tebbe Olefination (Tebbe or Petasis Reagent) A->B C N-Boc-2-methyleneazetidine B->C D Cyclopropanation (e.g., CH2I2, Et2Zn or CH2N2, Pd(OAc)2) C->D E N-Boc-4-azaspiro[2.3]hexane D->E F Deprotection (e.g., TFA or HCl) E->F G 4-Azaspiro[2.3]hexane F->G

Caption: Synthetic workflow for the core 4-azaspiro[2.3]hexane scaffold.

Protocol: Synthesis of N-Boc-4-azaspiro[2.3]hexane

1. Tebbe Olefination of N-Boc-2-azetidinone:

  • To a solution of N-Boc-2-azetidinone in an anhydrous solvent such as toluene or THF, add the Petasis reagent (Cp₂Ti(CH₃)₂) or the Tebbe reagent.

  • The reaction is typically performed at elevated temperatures (e.g., 60-80 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product, N-Boc-2-methyleneazetidine, is purified by column chromatography.

2. Cyclopropanation of N-Boc-2-methyleneazetidine:

  • To a solution of N-Boc-2-methyleneazetidine in an appropriate solvent (e.g., dichloromethane), add a solution of diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂).

  • This reaction is typically carried out at 0 °C to room temperature.

  • After the reaction is complete, it is quenched, and the crude product is purified by column chromatography to yield N-Boc-4-azaspiro[2.3]hexane.

3. Deprotection to Yield 4-Azaspiro[2.3]hexane:

  • The Boc protecting group can be removed by treating N-Boc-4-azaspiro[2.3]hexane with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent.

  • The reaction is usually performed at room temperature.

  • After removal of the acid, the free base of 4-azaspiro[2.3]hexane can be obtained.

Functionalization of the 4-Azaspiro[2.3]hexane Scaffold

The 4-azaspiro[2.3]hexane scaffold can be functionalized at the nitrogen atom (N-functionalization) or at the carbon framework (C-functionalization).

N-Functionalization

The secondary amine of the 4-azaspiro[2.3]hexane core is readily functionalized using standard organic chemistry methodologies.

Experimental Workflow: N-Functionalization

A 4-Azaspiro[2.3]hexane B Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) A->B D Acylation (Acyl Chloride/Anhydride, Base) A->D F Sulfonylation (Sulfonyl Chloride, Base) A->F C N-Alkyl/Aryl Derivative B->C E N-Acyl Derivative D->E G N-Sulfonyl Derivative F->G

Caption: Common N-functionalization strategies for the 4-azaspiro[2.3]hexane scaffold.

Protocol: N-Alkylation via Reductive Amination
  • To a solution of 4-azaspiro[2.3]hexane in a suitable solvent (e.g., dichloromethane or dichloroethane), add the desired aldehyde or ketone.

  • After stirring for a short period, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • The reaction is typically stirred at room temperature until completion.

  • Work-up and purification by column chromatography afford the N-alkylated product.

C-Functionalization: Synthesis of 6-Substituted Derivatives

Functionalization at the carbon skeleton is more challenging and often requires the synthesis of functionalized precursors. A notable example is the synthesis of 6-functionalized 4-azaspiro[2.3]hexanes from substituted azetidine intermediates.[1][2][3]

Experimental Workflow: Synthesis of 6-Functionalized 4-Azaspiro[2.3]hexanes

A Substituted Azetidin-2-ylmethanol B Deprotection & Tosylation A->B C Tosyl Intermediate B->C D β-Elimination (DBU) C->D E Azetidine Enamine D->E F Cyclopropanation E->F G 6-Functionalized 4-Azaspiro[2.3]hexane F->G

Caption: Synthetic route to 6-functionalized 4-azaspiro[2.3]hexanes.

Protocol: Synthesis of a 6-OBn-4-azaspiro[2.3]hexane Derivative

This protocol is a generalized representation based on the reported synthesis.[1]

  • Step 1: Deprotection and Tosylation: A protected 3-substituted azetidin-2-ylmethanol is deprotected and subsequently reacted with tosyl chloride in the presence of a base to yield the corresponding tosylate.[1]

  • Step 2: β-Elimination: The tosylated intermediate undergoes β-elimination upon treatment with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an azetidine enamine.[1]

  • Step 3: Cyclopropanation: The azetidine enamine is then subjected to a cyclopropanation reaction to afford the 6-functionalized 4-azaspiro[2.3]hexane.[1]

Application in Drug Discovery: A Bioisosteric Replacement Strategy

The primary application of the 4-azaspiro[2.3]hexane scaffold is as a bioisostere for piperidine and other cyclic amines. This strategic replacement can be used to modulate pharmacokinetic and pharmacodynamic properties.

Logical Relationship: Bioisosteric Replacement and its Consequences

A Lead Compound with Piperidine B Bioisosteric Replacement A->B C Analogue with 4-Azaspiro[2.3]hexane B->C D Altered Physicochemical Properties (pKa, LogP, 3D Shape) C->D E Potential for Improved Pharmacokinetics (Metabolic Stability, Clearance) D->E F Modified Target Binding and Selectivity D->F G Novel Drug Candidate E->G F->G

Caption: The role of 4-azaspiro[2.3]hexane as a piperidine bioisostere in drug design.

Conclusion

The functionalization of the 4-azaspiro[2.3]hexane scaffold provides a versatile platform for the development of novel chemical entities for drug discovery. The protocols and data presented herein offer a foundational resource for researchers aiming to incorporate this valuable motif into their medicinal chemistry programs. The continued exploration of new synthetic methodologies for the derivatization of this scaffold will undoubtedly expand its utility and impact on the design of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of Spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and derivatization of the spiro[2.3]hexane scaffold, a promising motif in medicinal chemistry and drug discovery due to its inherent three-dimensionality and structural novelty. The following protocols are based on published literature and offer step-by-step guidance for the construction of various functionalized spiro[2.3]hexane derivatives.

Photoinduced Synthesis of Functionalized Spiro[2.3]hexanes

This protocol describes a green chemistry approach for the synthesis of spiro[2.3]hexane derivatives via a photoinduced, additive-free reaction between alkenes and diazo compounds. This method offers mild reaction conditions, good functional-group tolerance, and operational simplicity.[1][2][3]

Experimental Protocol:

A general procedure for the photoinduced synthesis of functionalized spiro[2.3]hexane is as follows:

  • In a quartz reaction tube, combine the alkene (1.0 mmol, 1.0 equiv), the diazo compound (1.2 mmol, 1.2 equiv), and the solvent (e.g., CH2Cl2, 5.0 mL).

  • Seal the tube and place it in a photoreactor equipped with a specific wavelength lamp (e.g., blue LEDs).

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired spiro[2.3]hexane derivative.

Quantitative Data:
EntryAlkeneDiazo CompoundProductYield (%)
1StyreneEthyl 2-diazoacetateEthyl 2-phenylspiro[2.3]hexane-1-carboxylate85
21-OcteneMethyl 2-diazo-2-phenylacetateMethyl 1-phenyl-2-hexylspiro[2.3]hexane-1-carboxylate78
3Cyclohexene2-Diazo-1,3-indandioneSpiro[cyclohexane-1,2'-spiro[2.3]hexane-1',3'-dione]92

Note: Yields are isolated yields after purification.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification Reactants Combine Alkene and Diazo Compound in Solvent Seal Seal Reaction Tube Reactants->Seal Irradiate Irradiate with Light (e.g., Blue LEDs) Seal->Irradiate Monitor Monitor by TLC Irradiate->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Column Chromatography Concentrate->Purify Product Purified Spiro[2.3]hexane Derivative Purify->Product

Caption: Workflow for Photoinduced Spiro[2.3]hexane Synthesis.

Synthesis of 4-Azaspiro[2.3]hexane Derivatives

4-Azaspiro[2.3]hexane derivatives are valuable building blocks in medicinal chemistry, often considered as piperidine isosteres.[4] The synthesis can be achieved via a multi-step sequence involving the Tebbe olefination of an N-protected 2-azetidinone followed by cyclopropanation.[2][5]

Experimental Protocol:

Step 1: Tebbe Olefination of N-Boc-2-azetidinone

  • To a solution of N-Boc-2-azetidinone (1.0 g, 5.84 mmol) in dry toluene (20 mL) at -40 °C under an argon atmosphere, add a solution of the Petasis reagent (Cp2Ti(CH3)2) (2.43 g, 11.68 mmol) in toluene (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2-methyleneazetidine.

Step 2: Cyclopropanation

  • To a solution of N-Boc-2-methyleneazetidine (0.5 g, 2.95 mmol) in dichloromethane (15 mL) at 0 °C, add a solution of diazomethane in diethyl ether (generated from Diazald®) dropwise until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-4-azaspiro[2.3]hexane.

Quantitative Data:
StepStarting MaterialReagentsProductYield (%)
1N-Boc-2-azetidinonePetasis reagentN-Boc-2-methyleneazetidine75
2N-Boc-2-methyleneazetidineDiazomethaneN-Boc-4-azaspiro[2.3]hexane88

Reaction Scheme:

G Azetidinone N-Boc-2-azetidinone Methyleneazetidine N-Boc-2-methyleneazetidine Azetidinone->Methyleneazetidine  Petasis Reagent, Toluene, 80 °C Azaspirohexane N-Boc-4-azaspiro[2.3]hexane Methyleneazetidine->Azaspirohexane  CH2N2, DCM

Caption: Synthesis of N-Boc-4-azaspiro[2.3]hexane.

Stereocontrolled Synthesis of 5-Azaspiro[2.3]hexane Derivatives

Conformationally constrained analogues of amino acids are of great interest in drug discovery. This protocol outlines the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, which can serve as "frozen" analogues of L-glutamic acid.[6][7][8] The key step is a diastereoselective rhodium-catalyzed cyclopropanation.[6][7][8]

Experimental Protocol:
  • To a solution of the chiral azetidine-derived alkene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add Rh2(OAc)4 (0.02 mmol, 2 mol%).

  • Heat the mixture to reflux (40 °C).

  • Add a solution of ethyl diazoacetate (1.5 mmol) in dichloromethane (5 mL) dropwise over 1 hour using a syringe pump.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers and obtain the desired 5-azaspiro[2.3]hexane derivative.

Quantitative Data:
Alkene SubstrateProduct Diastereomeric Ratio (d.r.)Isolated Yield (%)
(S)-tert-butyl 2-allyl-3-oxoazetidine-1-carboxylate4:175
(R)-tert-butyl 2-allyl-3-oxoazetidine-1-carboxylate1:372

Logical Relationship of Synthesis:

G Start Chiral Azetidine Alkene Reagents Rh2(OAc)4, Ethyl Diazoacetate, DCM, Reflux Start->Reagents Reaction Diastereoselective Cyclopropanation Reagents->Reaction Purification Flash Chromatography Reaction->Purification Product Diastereomerically Enriched 5-Azaspiro[2.3]hexane Purification->Product

Caption: Stereocontrolled Synthesis of 5-Azaspiro[2.3]hexanes.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Aminospiro[2.3]hexan-5-ol Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 1-Aminospiro[2.3]hexan-5-ol diastereomers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their HPLC-based separation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the development of HPLC methods for the separation of this compound diastereomers.

Problem Possible Causes Recommended Solutions
No separation of diastereomers (single co-eluting peak) Inadequate column selectivity for the diastereomers.- Change the stationary phase: Diastereomers can often be separated on standard achiral phases. Try a different type of column such as a pentafluorophenyl (PFP) or a porous graphitic carbon (Hypercarb) column.[1] - Switch to a different chromatographic mode: If using reversed-phase, consider normal-phase chromatography on a silica or cyano column, as this can offer different selectivity for diastereomers.[1][2] - Consider a chiral stationary phase (CSP): Although diastereomers can be separated on achiral phases, a CSP designed for amino alcohols may provide the necessary selectivity.[1][3]
Poor resolution between diastereomer peaks Suboptimal mobile phase composition or temperature.- Optimize the mobile phase: In reversed-phase, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous buffer pH.[4] In normal-phase, adjust the ratio of the non-polar and polar solvents. - Adjust the column temperature: Increasing the temperature can sometimes improve peak shape and resolution.[4] - Modify the flow rate: A lower flow rate can increase efficiency and improve resolution, though it will also increase the run time.
Peak tailing Secondary interactions between the analyte and the stationary phase or column contamination.- Adjust mobile phase pH: The amino group in this compound is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and minimize interactions with residual silanols on the silica support. - Add a competing amine: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to block active sites on the stationary phase. - Use a guard column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[5] - Flush the column: If contamination is suspected, flush the column with a strong solvent.[6]
Irreproducible retention times Changes in mobile phase composition, temperature fluctuations, or lack of column equilibration.- Ensure proper mobile phase preparation and mixing: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[4][5] If using a gradient, ensure the pump's mixing performance is adequate. - Use a column oven: Maintain a constant column temperature to ensure consistent retention.[4] - Increase equilibration time: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for this compound diastereomers?

A1: A good starting point is to screen different column and mobile phase combinations. Begin with a standard C18 column under reversed-phase conditions, using a gradient of acetonitrile or methanol in water with a common buffer (e.g., phosphate or acetate). Concurrently, screen a normal-phase method using a silica or cyano column with a mobile phase like hexane and ethanol.[1][2]

Q2: Do I need a chiral column to separate diastereomers?

A2: Not necessarily. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like C18, C8, or silica gel.[2] However, if separation on achiral phases is unsuccessful, a chiral stationary phase, particularly one designed for the separation of amino alcohols, may provide the required selectivity.[1][3]

Q3: How can I improve the peak shape for this basic compound?

A3: Peak tailing for basic compounds like this compound is common on silica-based columns due to interaction with acidic silanol groups. To mitigate this, you can:

  • Use a mobile phase with a pH that ensures the amine is in a single ionic state.

  • Add a basic modifier like triethylamine to the mobile phase to compete for active sites.

  • Employ a modern, base-deactivated column designed for the analysis of basic compounds.

Q4: My diastereomers elute very quickly with 100% organic solvent in reversed-phase. What should I do?

A4: This indicates that the compound has very little retention on the reversed-phase column. You could try:

  • A column with a less hydrophobic stationary phase (e.g., a C8 or a polar-embedded phase).

  • Switching to normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) mode, which are better suited for polar compounds.

Experimental Protocol: Method Development Workflow

This section provides a generalized workflow for developing an HPLC method for the separation of this compound diastereomers.

1. Analyte and Sample Preparation:

  • Dissolve a reference standard of the this compound diastereomeric mixture in a suitable solvent. The initial choice of solvent should be compatible with the mobile phase (e.g., a mixture of water and organic solvent for reversed-phase).

2. Initial Screening of Columns and Mobile Phases:

  • Reversed-Phase:
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.
  • Normal-Phase:
  • Column: Silica, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: Hexane.
  • Mobile Phase B: Ethanol.
  • Gradient: 2% to 50% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength.

3. Method Optimization:

  • Based on the initial screening, select the column and mobile phase system that shows the best initial separation or potential for separation.
  • Optimize Mobile Phase Composition: If partial separation is observed, adjust the gradient slope, the type of organic modifier (methanol vs. acetonitrile), and the pH of the aqueous phase (for reversed-phase).
  • Optimize Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on resolution.

4. Data Analysis and System Suitability:

  • For the optimized method, inject the sample multiple times to assess the reproducibility of retention times, peak areas, and resolution.
  • Calculate key chromatographic parameters as shown in the table below.

Data Presentation: Chromatographic Parameters

Use the following table to summarize the quantitative data from your method development experiments.

Parameter Condition 1 (e.g., C18, ACN/H2O) Condition 2 (e.g., Silica, Hexane/EtOH) Condition 3 (e.g., PFP, MeOH/H2O)
Retention Time (Diastereomer 1) e.g., 8.5 min
Retention Time (Diastereomer 2) e.g., 9.2 min
Resolution (Rs) e.g., 1.8
Tailing Factor (Diastereomer 1) e.g., 1.1
Tailing Factor (Diastereomer 2) e.g., 1.2
Theoretical Plates (N) (Diastereomer 1) e.g., 8500
Theoretical Plates (N) (Diastereomer 2) e.g., 8300

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the development of an HPLC separation method for the diastereomers of this compound.

HPLC_Method_Development cluster_start Start cluster_screening Phase 1: Screening cluster_evaluation Evaluation cluster_optimization Phase 2: Optimization cluster_validation Finalization Start Define Separation Goal: Separate this compound Diastereomers Screening Initial Screening Start->Screening RP_Screen Reversed-Phase (C18, C8) Screening->RP_Screen NP_Screen Normal-Phase (Silica, Cyano) Screening->NP_Screen Other_Screen Other Phases (PFP, Hypercarb) Screening->Other_Screen Evaluation Evaluate Results RP_Screen->Evaluation NP_Screen->Evaluation Other_Screen->Evaluation Optimization Method Optimization Evaluation->Optimization Partial or No Separation Validation Method Validation (Reproducibility, Robustness) Evaluation->Validation Good Separation (Rs > 1.5) Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Optimization->Mobile_Phase Temperature Optimize Temperature Optimization->Temperature Flow_Rate Optimize Flow Rate Optimization->Flow_Rate Mobile_Phase->Evaluation Re-evaluate Temperature->Evaluation Re-evaluate Flow_Rate->Evaluation Re-evaluate Final_Method Finalized HPLC Method Validation->Final_Method

Caption: Workflow for HPLC method development for diastereomer separation.

References

Technical Support Center: Improving Yield in Spiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spiro[2.3]hexane. The focus is on improving reaction yields through optimized protocols and a deeper understanding of the reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the spiro[2.3]hexane backbone?

A1: The most prevalent and versatile method for constructing the spiro[2.3]hexane core is the cyclopropanation of methylenecyclobutane. Among the various cyclopropanation techniques, the Simmons-Smith reaction and its modifications are frequently employed due to their reliability and functional group tolerance.[1][2]

Q2: What are the key reagents in a Simmons-Smith reaction for this synthesis?

A2: The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (CH₂I₂) to generate the active organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[1][3] A common and often higher-yielding modification, known as the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][4]

Q3: Why is my Simmons-Smith reaction failing or giving a very low yield?

A3: Low yields in Simmons-Smith reactions can stem from several factors. Common issues include impure or improperly activated zinc, wet solvents or reagents, the use of coordinating solvents that inhibit the reaction, and insufficient reaction time. The quality of the diiodomethane is also crucial, as impurities can hinder the formation of the active carbenoid.

Q4: Can I use other dihalomethanes besides diiodomethane?

A4: While diiodomethane is the most common reagent, modifications using dibromomethane have been developed. However, diiodomethane is generally more reactive and often provides better yields.[1] The choice may depend on the specific substrate and desired reactivity.

Q5: How can I purify spiro[2.3]hexane from the reaction mixture?

A5: Purification typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[3] The resulting zinc salts are often insoluble in organic solvents and can be removed by filtration. The organic layer is then washed, dried, and concentrated. Final purification is usually achieved by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive zinc-copper couple.2. Wet reagents or solvents.3. Low-quality diiodomethane.4. Use of a coordinating solvent (e.g., THF, diethyl ether).5. Insufficient reaction time.1. Ensure the zinc-copper couple is freshly prepared and properly activated.2. Use freshly distilled solvents and ensure all glassware is flame-dried.3. Purify diiodomethane by passing it through a short column of activated alumina.4. Switch to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]5. Increase the reaction time, potentially with gentle heating (reflux).
Formation of Side Products 1. Polymerization of the starting alkene.2. Rearrangement of the carbocation intermediate.3. In the Furukawa modification, ethylation of the substrate by unreacted diethylzinc.1. Use the Furukawa modification (Et₂Zn and CH₂I₂), which can be more suitable for cationically polymerizable olefins.[5]2. This is less common with the concerted mechanism of the Simmons-Smith reaction but can be influenced by substrate electronics.3. Ensure slow, controlled addition of reagents and consider using a pre-formed carbenoid.
Difficulty in Product Isolation 1. Emulsion formation during workup.2. Co-elution of product with impurities during chromatography.1. Add a saturated solution of Rochelle's salt (potassium sodium tartrate) during workup to break up emulsions by chelating zinc salts.2. Optimize the solvent system for column chromatography. A non-polar eluent system is typically effective for the non-polar spiro[2.3]hexane.

Quantitative Data on Reaction Conditions

The choice of reagents and reaction conditions can significantly impact the yield of spiro[2.3]hexane. Below is a summary of reported yields under different conditions for the cyclopropanation of alkenes.

Table 1: Comparison of Simmons-Smith Reagents for Cyclopropanation

Reagent SystemSubstrateSolventTemperature (°C)Yield (%)
Zn-Cu couple, CH₂I₂CyclohexeneDiethyl etherReflux~80
Et₂Zn, CH₂I₂ (Furukawa)CyclohexeneBenzene50>95
Et₂Zn, CH₂I₂1-OcteneHexane5092
Et₂Zn, CH₂I₂StyreneBenzene5085

Note: Data is compiled from various sources and is intended for comparative purposes. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Methylenecyclobutane

This protocol outlines the synthesis of spiro[2.3]hexane using the traditional Simmons-Smith conditions.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Methylenecyclobutane

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the mixture under vacuum and then allow it to cool under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple.

  • Reagent Addition: To the stirred suspension, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise. A gentle reflux should be observed.

  • Substrate Addition: After the initial exotherm subsides, add a solution of methylenecyclobutane (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: Stir the reaction mixture at reflux for 18-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to yield spiro[2.3]hexane.

Protocol 2: Furukawa Modification for Spiro[2.3]hexane Synthesis

This protocol uses diethylzinc for a potentially higher-yielding synthesis.

Materials:

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Methylenecyclobutane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0°C.

  • Reagent Addition: Slowly add diethylzinc (1.2 eq) to the cooled solvent.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise to the diethylzinc solution at 0°C. Stir for 30 minutes.

  • Substrate Addition: Add methylenecyclobutane (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS.

  • Workup: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Spiro[2.e]hexane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents activate_zn Activate Zinc (Simmons-Smith) prep_reagents->activate_zn form_carbenoid Form Zinc Carbenoid activate_zn->form_carbenoid add_alkene Add Methylenecyclobutane form_carbenoid->add_alkene react Cyclopropanation Reaction (Stir & Reflux) add_alkene->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Spiro[2.3]hexane (Chromatography/Distillation) extract->purify

Caption: Workflow for Spiro[2.3]hexane Synthesis.

troubleshooting_yield Troubleshooting Low Yield in Spiro[2.e]hexane Synthesis cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_procedure Procedural Errors low_yield Low Yield Observed check_zn Check Zinc Activation low_yield->check_zn Reagents? check_ch2i2 Check Diiodomethane Purity low_yield->check_ch2i2 Reagents? check_solvents Ensure Anhydrous Solvents low_yield->check_solvents Reagents? check_solvent_type Verify Non-Coordinating Solvent low_yield->check_solvent_type Conditions? check_time Increase Reaction Time low_yield->check_time Conditions? check_temp Optimize Temperature low_yield->check_temp Conditions? check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere Procedure? check_addition Check Reagent Addition Rate low_yield->check_addition Procedure?

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these structurally unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying spirocyclic compounds?

A1: The purification of spirocyclic compounds typically employs a range of standard organic chemistry techniques. The choice of method depends on the compound's physical properties (solid, oil), polarity, stability, and the nature of the impurities. The most common methods include:

  • Flash Column Chromatography: Widely used for routine purification of reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for high-purity separations. Chiral HPLC is essential for separating enantiomers of chiral spirocycles.[1][2][3][4][5]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique, especially for chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.[6][7][8][9]

  • Crystallization: A powerful method for obtaining highly pure solid spirocyclic compounds.[10][11][12][13][14][15][16][17]

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove major impurities.

Q2: My spirocyclic compound is a racemic mixture. How can I separate the enantiomers?

A2: Chiral separation is a critical step in the purification of many spirocyclic compounds due to their frequent chirality.[1][2][3][4][5] The most effective methods for resolving enantiomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2][3][4][5]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to chiral HPLC, often providing faster and more efficient separations with "greener" solvents.[7][8][9]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The separated diastereomers are then treated to regenerate the individual enantiomers.

Q3: How do I choose the best purification technique for my novel spirocyclic compound?

A3: The selection of an appropriate purification technique is a systematic process. The following decision tree can guide your choice:

Purification_Decision_Tree Decision Tree for Spirocycle Purification start Crude Spirocyclic Compound preliminary_purification Preliminary Purification (e.g., Extraction, Filtration) start->preliminary_purification is_solid Is the compound a solid? flash_chromatography Flash Column Chromatography is_solid->flash_chromatography No crystallization Crystallization / Recrystallization is_solid->crystallization Yes is_racemic Is the compound a racemic mixture? chiral_separation Chiral Separation (HPLC/SFC) is_racemic->chiral_separation Yes hplc_sfc Preparative HPLC / SFC is_racemic->hplc_sfc No (or achiral) preliminary_purification->is_solid flash_chromatography->is_racemic crystallization->is_racemic pure_compound Pure Spirocyclic Compound chiral_separation->pure_compound hplc_sfc->pure_compound

A decision tree to guide the selection of a suitable purification technique.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Co-elution of spots) - Inappropriate solvent system. - Column overloaded. - Column not packed properly (channeling).- Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks.[18][19]
Peak Tailing - Compound interacting strongly with the silica gel (e.g., acidic or basic compounds). - Compound is sparingly soluble in the eluent.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Choose a solvent system where the compound has better solubility.[20]
Compound Stuck on the Column - Compound is too polar for the chosen eluent. - Compound is unstable on silica gel.- Gradually increase the polarity of the eluent. - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting (2D TLC).[21] If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[21]
No Compound Eluting - Incorrect solvent system (too non-polar). - Compound decomposed on the column.- Double-check the solvent composition. - Test for compound stability on silica.[21]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Peak Splitting or Broadening - Column void or blockage. - Sample solvent incompatible with the mobile phase. - Column overload.- Reverse flush the column or replace it. - Dissolve the sample in the mobile phase if possible.[22] - Reduce the injection volume or sample concentration.
Retention Time Drift - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration is insufficient.- Prepare fresh mobile phase and ensure proper mixing and degassing.[23] - Use a column oven to maintain a constant temperature.[23] - Ensure the column is fully equilibrated with the mobile phase before injection.[24]
Poor Resolution of Enantiomers (Chiral HPLC) - Incorrect chiral stationary phase (CSP). - Mobile phase is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[3] - Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase or acetonitrile/methanol in reversed phase).[2]
High Backpressure - Blockage in the system (e.g., guard column, frits). - Mobile phase viscosity is too high.- Replace the guard column and in-line filters.[23] - Check for any blockages in the tubing. - Adjust the mobile phase composition or increase the column temperature.
Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. - Cooling is too rapid.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble). - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] - Scratch the inside of the flask with a glass rod to induce crystallization.[12]
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated.- Choose a solvent with a lower boiling point. - Add more solvent to the hot solution before cooling.
Low Yield - Too much solvent was used. - Crystals were washed with a solvent at room temperature. - Incomplete crystallization.- Use the minimum amount of hot solvent necessary to dissolve the compound.[12] - Wash the collected crystals with a small amount of ice-cold solvent.[13] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[13]
Impure Crystals - Cooling was too fast, trapping impurities. - Insoluble impurities were not removed.- Allow the solution to cool slowly.[12] - Perform a hot filtration to remove any insoluble impurities before cooling.[14] - Recrystallize the material a second time.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a general workflow for purifying a spirocyclic compound using flash column chromatography.

Flash_Chromatography_Workflow Flash Column Chromatography Workflow start Start select_solvent 1. Select Solvent System via TLC start->select_solvent pack_column 2. Pack the Column select_solvent->pack_column load_sample 3. Load the Sample pack_column->load_sample elute_column 4. Elute the Column load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions via TLC collect_fractions->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 8. Evaporate Solvent combine_fractions->evaporate_solvent end Pure Compound evaporate_solvent->end

A typical workflow for purification by flash column chromatography.

Methodology:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[25]

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude spirocyclic compound in a minimal amount of a polar solvent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified spirocyclic compound.

Protocol 2: Chiral HPLC Separation of Spirocyclic Enantiomers

Methodology:

  • Chiral Stationary Phase (CSP) Screening:

    • Select a range of analytical chiral columns with different stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

    • Inject a small amount of the racemic spirocyclic compound onto each column using a generic mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water/methanol for reversed phase).

    • Identify the CSP that shows baseline or near-baseline separation of the two enantiomers.

  • Method Optimization (Analytical Scale):

    • Once a suitable CSP is identified, optimize the separation by adjusting the mobile phase composition.

    • For normal phase, vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).

    • For reversed phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Increase the column diameter and particle size for higher loading capacity.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Analyze the purity of the collected fractions using the analytical chiral HPLC method.

  • Solvent Removal:

    • Combine the pure fractions for each enantiomer and remove the solvent to obtain the isolated enantiomers.

Protocol 3: Recrystallization of a Solid Spirocyclic Compound

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents to each test tube and observe the solubility at room temperature and upon heating.[11]

    • An ideal solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution:

    • Place the crude spirocyclic compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.[15]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[12] Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Quantitative Data Summary

The following tables provide representative data for the purification of spirocyclic compounds using different techniques.

Table 1: Comparison of Purification Techniques for a Hypothetical Spirocyclic Compound

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Notes
Flash Column Chromatography759580Good for initial purification from a complex mixture.
Recrystallization90>9970Excellent for achieving high purity of solid compounds.
Preparative HPLC95>9965Ideal for separating closely related impurities.
Chiral SFC (for enantiomers)Racemic (50:50)>99 (for each enantiomer)40 (per enantiomer)Highly efficient for chiral separations.

Table 2: Example of Chiral HPLC Method Development for a Spirocyclic Compound

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs)
Chiralcel OD-H90:10 Hexane:Isopropanol1.01.2
Chiralpak AD-H80:20 Hexane:Isopropanol1.02.5
Chiralpak IA95:5 Hexane:Ethanol0.81.8

Note: Higher resolution (Rs) values indicate better separation of the enantiomers. A value of 1.5 or greater is generally considered baseline separation.

References

"overcoming low catalyst loading issues in cyclopropanation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyclopropanation reactions, particularly concerning low catalyst loading.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: My cyclopropanation reaction is giving a low yield or no product at all, especially with reduced catalyst loading. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in cyclopropanation reactions with low catalyst loading can stem from several factors, ranging from reagent quality to catalyst deactivation. Here’s a systematic guide to troubleshooting:

  • Reagent and Solvent Purity:

    • Moisture and Air Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous and de-gassed.[1]

    • Substrate Purity: Impurities in the olefin or diazo compound can poison the catalyst or lead to side reactions. Purify starting materials via distillation, chromatography, or recrystallization.

    • Diazo Compound Quality: Diazo compounds can be unstable. It is often best to use them freshly prepared.[2]

  • Catalyst Activity and Stability:

    • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to:

      • Side Reactions with Carbene Precursors: The reactive carbene intermediate can react with the catalyst itself, leading to covalent modification of the ligand or the metal center.[3]

      • Oxidative Degradation: For air-sensitive catalysts, trace oxygen can lead to irreversible oxidation.

    • Troubleshooting Catalyst Deactivation:

      • Optimize Ligand Design: For enzyme-catalyzed reactions, site-directed mutagenesis of residues prone to modification can improve catalyst robustness.[3] For metal catalysts, ligand choice is crucial for stability.

      • Slow Addition of Diazo Compound: Adding the diazo compound slowly via a syringe pump can maintain a low concentration of the reactive carbene, minimizing side reactions with the catalyst.

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact catalyst stability and reaction rate. While higher temperatures can increase reaction rates, they may also accelerate catalyst decomposition. An optimal temperature must be determined experimentally.

    • Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity. For instance, dimethyl carbonate has been shown to be a beneficial solvent for some rhodium-catalyzed cyclopropanations at low catalyst loadings.[4]

    • Concentration: The concentrations of the olefin and diazo compound can affect the reaction order and rate. Kinetic studies have shown that in some systems, a higher concentration of the olefin can lead to a slower reaction rate.[4]

Question: My reaction works at high catalyst loading, but the enantioselectivity drops significantly when I reduce the amount of catalyst. Why is this happening and what can I do?

Answer:

A drop in enantioselectivity at low catalyst loading often indicates a competing, non-selective background reaction or catalyst degradation that affects the chiral environment.

  • Background Reactions: At very low catalyst concentrations, an uncatalyzed or metal-free cyclopropanation pathway may become competitive, leading to a racemic product.

  • Catalyst Degradation: The chiral catalyst may degrade into a more reactive but less selective or non-chiral species.

  • Troubleshooting Strategies:

    • Catalyst Selection: Some catalysts are inherently more robust and maintain their structure and selectivity at very low loadings. For example, specific dirhodium tetracarboxylate catalysts have demonstrated high enantioselectivity even at 0.001 mol % loading.[4]

    • Kinetic Analysis: Understanding the reaction kinetics can reveal the influence of substrate and catalyst concentration on enantioselectivity.[4]

    • Ligand Modification: Fine-tuning the steric and electronic properties of the chiral ligand can enhance catalyst stability and prevent the formation of non-selective catalytic species.

Frequently Asked Questions (FAQs)

Q1: What are the key signs of catalyst deactivation in my cyclopropanation reaction?

A1: Signs of catalyst deactivation include:

  • The reaction starts but then stalls before completion (incomplete conversion).

  • A noticeable change in the color of the reaction mixture, which can indicate a change in the oxidation state or coordination environment of the metal catalyst.

  • A decrease in enantioselectivity over time.

  • The formation of byproducts resulting from carbene dimerization or insertion into solvent C-H bonds.

Q2: How can I determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading should be determined empirically by running the reaction with a systematic variation of the catalyst concentration. Start with a higher loading to ensure the reaction proceeds well, and then gradually decrease the loading in a series of experiments while monitoring the yield and enantioselectivity.

Q3: Are there any specific analytical techniques that are particularly useful for troubleshooting cyclopropanation reactions?

A3: Yes, several techniques are invaluable:

  • In-situ IR (ReactIR): To monitor the disappearance of the diazo compound, which has a strong and distinct IR absorbance.[4]

  • NMR Spectroscopy: To determine the conversion to product and to identify any major byproducts.[5]

  • HPLC or GC with a Chiral Stationary Phase: To determine the enantiomeric excess (ee) of the product.[6]

  • Mass Spectrometry (MS): To identify the product and any potential byproducts or catalyst degradation products.[3][5][6]

Q4: Can the purity of the alkene substrate affect the reaction at low catalyst loading?

A4: Absolutely. Certain functional groups present as impurities in the alkene can act as poisons to the catalyst. These include alcohols, amides, and pyridines, which can coordinate to the metal center and inhibit catalysis.[7] It is crucial to use highly purified alkenes, especially when working with very low catalyst concentrations.

Q5: What are some alternative, more environmentally friendly approaches to cyclopropanation?

A5: There is growing interest in greener cyclopropanation methods. Some promising areas include:

  • Biocatalysis: Using engineered enzymes like cytochrome P450s can enable highly selective cyclopropanations in aqueous media.[3]

  • Iron Catalysis: Iron is an earth-abundant and less toxic metal, and iron-catalyzed cyclopropanations are being developed as alternatives to those using precious metals like rhodium.[7]

  • Metal-Free Methods: Some cyclopropanations can be achieved using diazo compounds without a metal catalyst, often initiated thermally or photochemically, which produces only N₂ as a byproduct.[2]

Data Presentation

Table 1: Comparison of Catalyst Performance in Enantioselective Cyclopropanation of Styrene

CatalystCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)Reference
Rh₂(p-Ph-TPCP)₄0.001High86-99[4]
Rh₂(R-DOSP)₄Not specifiedHighHigh[4]
(PDI)CoBr₂ with Chiral PyboxNot specified<28up to 45[8][9]
Bifunctional Iminophosphorane (BIMP)5.0HighHigh[10]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation at Low Catalyst Loading

This protocol is a generalized procedure based on studies of dirhodium tetracarboxylate catalysts.[4]

  • Preparation of Glassware: All glassware (a round-bottom flask, syringe, and needles) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the round-bottom flask equipped with a magnetic stir bar, add the chiral dirhodium catalyst (e.g., Rh₂(p-Ph-TPCP)₄, 0.001 mol %).

  • Addition of Reagents: Under an inert atmosphere, add the anhydrous solvent (e.g., dimethyl carbonate), followed by the alkene substrate (1.0 equivalent).

  • Initiation of Reaction: Begin stirring the solution and heat to the desired temperature (e.g., 60 °C).

  • Slow Addition of Diazo Compound: The diazo compound (e.g., an ethyl diazoacetate derivative, 1.2 equivalents) dissolved in a minimal amount of the reaction solvent is added slowly to the reaction mixture over a period of several hours using a syringe pump.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by TLC, GC, or in-situ IR to observe the disappearance of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active_Catalyst Active Catalyst (e.g., Ferrous Heme) Iron_Carbenoid Reactive Iron Carbenoid Intermediate Active_Catalyst->Iron_Carbenoid + Carbene Precursor Carbene_Precursor Carbene Precursor (e.g., Diazo Compound) Product Cyclopropane Product Iron_Carbenoid->Product + Olefin Heme_Modification Heme Cofactor Modification Iron_Carbenoid->Heme_Modification Undesired Reaction Side_Chain_Modification Amino Acid Side Chain Modification Iron_Carbenoid->Side_Chain_Modification Undesired Reaction Olefin Olefin Substrate Product->Active_Catalyst Catalyst Regeneration Inactive_Catalyst Inactive Catalyst Heme_Modification->Inactive_Catalyst Side_Chain_Modification->Inactive_Catalyst

Caption: Proposed mechanism-based inactivation pathways in P450-catalyzed cyclopropanation.[3]

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Check_Reagents Verify Purity of Substrates and Solvents Start->Check_Reagents Check_Catalyst Assess Catalyst Activity and Stability Check_Reagents->Check_Catalyst Pure Purify_Reagents Purify Starting Materials (Distillation, Chromatography) Check_Reagents->Purify_Reagents Impure? Optimize_Conditions Optimize Reaction Conditions (Temp, Conc., Solvent) Check_Catalyst->Optimize_Conditions Active & Stable Fresh_Catalyst Use Fresh/High-Purity Catalyst Check_Catalyst->Fresh_Catalyst Degraded? Slow_Addition Implement Slow Addition of Diazo Compound Check_Catalyst->Slow_Addition Side Reactions? Screen_Conditions Systematically Screen Conditions Optimize_Conditions->Screen_Conditions No Improvement Success Problem Resolved Optimize_Conditions->Success Improvement Purify_Reagents->Check_Catalyst Fresh_Catalyst->Optimize_Conditions Slow_Addition->Optimize_Conditions Consult Consult Further Literature/ Expert Screen_Conditions->Consult

Caption: A logical workflow for troubleshooting common issues in cyclopropanation reactions.

References

Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselectivity issues in spiro compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide guidance on achieving desired stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor diastereoselectivity in spirocyclization reactions?

Poor diastereoselectivity in spirocyclization reactions can stem from several factors. Often, the transition states leading to the different diastereomers are very close in energy. Key contributing factors include:

  • Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer. Steric hindrance or electronic effects within the substrate might not create a strong facial bias for the incoming reagent or intramolecular cyclization.

  • Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the diastereomeric ratio (d.r.). Reactions run under thermodynamic control may favor the most stable diastereomer, which may not be the desired one, while kinetically controlled reactions can be highly selective if the energy barrier to one transition state is significantly lower.[1]

  • Catalyst/Reagent Choice: In catalyzed reactions, the catalyst may not be providing a sufficiently chiral environment to effectively discriminate between the diastereotopic faces of the substrate. The choice of chiral ligand in metal-catalyzed reactions or the structure of an organocatalyst is crucial.[2][3]

  • Acyclic Stereocontrol: In reactions involving the formation of a new ring from an acyclic precursor, the conformational flexibility of the starting material can lead to multiple competing transition states, resulting in low diastereoselectivity.

Q2: How can I improve the diastereoselectivity of my spiroketalization reaction?

Improving diastereoselectivity in spiroketalization often involves shifting from thermodynamic to kinetic control.

  • Thermodynamic vs. Kinetic Control: Traditional acid-catalyzed spiroketalizations of dihydroxy ketones often operate under thermodynamic control, where the product ratio is determined by the relative stability of the diastereomeric spiroketals.[1][4] To improve selectivity, consider kinetically controlled methods.

  • Lewis Acid Catalysis: Employing specific Lewis acids can promote kinetically controlled cyclizations. For example, Ti(Oi-Pr)4 has been used for the kinetic spirocyclization of glycal epoxides.[1]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. For instance, Sc(OTf)3 can function differently in various solvents, leading to divergent stereochemical outcomes in epoxide-opening spiroketalizations.[1]

  • Intramolecular Hydrogen Bonding: In some systems, the presence of functionalities capable of intramolecular hydrogen bonding can pre-organize the substrate into a conformation that favors the formation of a specific diastereomer.

Q3: What role do chiral auxiliaries play in diastereoselective spiro synthesis?

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[][6][7] Once the desired stereochemistry is set, the auxiliary is removed.

  • Mechanism of Action: The auxiliary provides a rigid chiral environment close to the reacting center, creating a steric bias that favors attack from one direction, leading to the preferential formation of one diastereomer.[]

  • Common Auxiliaries: Evans oxazolidinones, Oppolzer's sultams, and SAMP/RAMP hydrazones are widely used chiral auxiliaries that have been applied to various transformations, including those that can be adapted for spiro compound synthesis.[][7]

  • Application in Diels-Alder Reactions: A spiro-amido chiral auxiliary has been shown to be effective in diastereoselective Diels-Alder reactions, yielding exclusively endo adducts with high diastereomeric ratios.[8]

Q4: How do I choose between organocatalysis and transition-metal catalysis for a diastereoselective spirocyclization?

The choice depends on the specific transformation, substrate, and desired outcome.

  • Organocatalysis: This approach uses small organic molecules as catalysts. It is particularly effective for reactions involving enamine or iminium ion intermediates, such as Michael additions and aldol reactions, which are common steps in spirocyclization cascades.[9] Organocatalysis can provide high enantio- and diastereoselectivity and avoids the use of potentially toxic or expensive metals.[9][10]

  • Transition-Metal Catalysis: Catalysts based on metals like palladium, rhodium, iridium, and nickel are powerful tools for a wide range of transformations, including cycloadditions and C-H activation-initiated spiroannulations.[11][12][13] Ligand choice is critical for controlling both regio- and stereoselectivity.[11][14] These methods are often highly efficient and can tolerate a broad range of functional groups.

Q5: My reaction produces a mixture of diastereomers. What are the best methods for their separation and analysis?

When a reaction yields a mixture of diastereomers, purification and analysis are key next steps.

  • Chromatography: Diastereomers have different physical properties and can often be separated by standard column chromatography on silica gel.[15] However, if the polarity difference is small, more specialized techniques may be needed.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful technique for both analytical and preparative separation of stereoisomers.[16][17][18]

  • Crystallization: If one diastereomer is crystalline, fractional crystallization can be an effective method for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the diastereomeric ratio of a product mixture by integrating the signals corresponding to each diastereomer.

  • X-ray Crystallography: If a single crystal of one diastereomer can be obtained, X-ray crystallography provides unambiguous determination of its relative and absolute stereochemistry.[15]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r. < 5:1) in a Michael-Aldol Cascade for Spirooxindole Synthesis.

  • Possible Cause: The catalyst is not providing sufficient facial discrimination, or the reaction conditions favor thermodynamic equilibration.

  • Troubleshooting Steps:

    • Catalyst Screening: If using an organocatalyst, screen a variety of catalysts with different steric and electronic properties. For example, in secondary amine-catalyzed reactions, varying the substituents on the amine can impact selectivity.[19]

    • Solvent Optimization: The polarity and coordinating ability of the solvent can affect the transition state geometry. Test a range of solvents from non-polar (e.g., toluene, p-xylene) to polar aprotic (e.g., CH₂Cl₂, THF). Aromatic solvents have been shown to improve diastereoselectivity in some cases.[19]

    • Temperature Control: Lowering the reaction temperature often enhances kinetic control and can significantly improve diastereoselectivity.

    • Additive Screening: The addition of co-catalysts or additives (e.g., Brønsted or Lewis acids) can sometimes promote a more organized transition state, leading to higher selectivity.

Problem 2: Poor Selectivity in the Spirocyclization of an Acyclic Precursor.

  • Possible Cause: The conformational flexibility of the acyclic starting material allows for multiple, low-energy reaction pathways.

  • Troubleshooting Steps:

    • Substrate Modification: Introduce steric bulk or a directing group near one of the reactive centers to favor a specific conformation through A-strain or other steric interactions.

    • Use of a Chiral Auxiliary: Covalently attach a chiral auxiliary to the substrate to enforce a particular conformation and facial bias during the cyclization.

    • Intramolecular Hydrogen Bonding: If possible, design the substrate to include functional groups that can form a hydrogen bond, pre-organizing the molecule for a selective cyclization.

    • Chelation Control: In metal-catalyzed reactions, incorporate a chelating group into the substrate that can coordinate to the metal center, restricting conformational freedom and directing the reaction.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Diastereoselective Spirooxindole Synthesis

Catalyst/MethodSubstratesSolventTemp (°C)d.r.Yield (%)Reference
Secondary AmineMethylenepyrazolone, DialdehydeTolueneRT10:1High[19]
Pd-Catalyzed [3+2]Vinyl Ethylene Carbonate, AzadienesToluene40>94:6up to 99[11]
NHC/Rh CooperativeOxabicyclic Alkenes, EnalsToluene40>95:5High[20]
One-Pot [3+2]Isatin, L-proline, ChalconeEthanolRefluxSingle Isomerup to 89.5[21][22]

Table 2: Diastereoselective Synthesis of Spiroketals

| Method | Substrate | Reagent/Catalyst | d.r. | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acid-mediated Cascade | Phenol derivatives | Acid | Diastereomerically specific | Good |[23] | | Aldol Reaction | Boron enolate, Aldehyde | Bu₂BOTf | 5:1 | Good |[24] | | BF₃·OEt₂ promoted Aldol | Enolsilane, Aldehyde | BF₃·OEt₂ | 6:1 | 51 |[24] | | Acid-mediated Cyclization | Dihydroxy precursor | Acid | 2.5:1 (separable) | Good |[24] |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition

This protocol is adapted from a method for the synthesis of polycyclic tetralones.[10]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the naphthol-containing substrate (1.0 equiv.).

  • Catalyst Addition: Add the organocatalyst (e.g., a chiral phosphoric acid or amine, 0.1 equiv.).

  • Solvent and Reagent Addition: Add the appropriate solvent (e.g., toluene, CH₂Cl₂) and the coupling partner.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature, 0 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction (if necessary) and concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC.

Protocol 2: Pd-Catalyzed Diastereoselective [3+2] Spiroannulation

This protocol is based on the synthesis of chiral spiro-furanindoline derivatives.[11]

  • Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand in the reaction solvent.

  • Reaction Setup: In a separate flame-dried flask, dissolve the indole-based azadiene (1.0 equiv.) and vinyl ethylene carbonate (1.2 equiv.) in the chosen solvent (e.g., toluene).

  • Initiation: Add the catalyst solution to the substrate mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., 40 °C) for the required time. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Confirm the structure of the product by NMR and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity Observed check_control Thermodynamic or Kinetic Control? start->check_control thermo Thermodynamic Control check_control->thermo Product ratio changes with time/temp kinetic Kinetic Control check_control->kinetic Product ratio constant change_temp Lower Reaction Temperature thermo->change_temp change_catalyst Screen Catalysts/ Ligands kinetic->change_catalyst end Improved Diastereoselectivity change_temp->end change_solvent Optimize Solvent change_catalyst->change_solvent change_catalyst->end modify_substrate Modify Substrate (Sterics, Directing Group) change_solvent->modify_substrate change_solvent->end modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_pathway sub Acyclic Precursor ts1 Transition State A (Lower Energy) sub->ts1 Favored Pathway ts2 Transition State B (Higher Energy) sub->ts2 Disfavored Pathway p1 Major Diastereomer ts1->p1 p2 Minor Diastereomer ts2->p2 cat Chiral Catalyst or Auxiliary cat->ts1 Stabilizes cat->ts2 Destabilizes

Caption: Energy pathway for diastereoselective synthesis.

References

"stability and storage of 1-Aminospiro[2.3]hexan-5-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Aminospiro[2.3]hexan-5-ol?

Based on the general reactivity of amino alcohols, the primary factors influencing stability are exposure to air (oxygen and carbon dioxide), light, high temperatures, and incompatible pH conditions. The amino group can be susceptible to oxidation and can react with atmospheric CO2 to form carbamates, while the alcohol group can also undergo oxidation.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid (if applicable) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light. For short-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable. Solutions should be freshly prepared.

Q3: My sample of this compound has developed a yellow or brown color. What could be the cause?

Discoloration is often an indication of degradation, likely due to oxidation of the amino or alcohol functional groups. This can be accelerated by exposure to air and light. It is recommended to use an analytical technique such as HPLC or LC-MS to assess the purity of the discolored sample before use.

Q4: I observe a precipitate forming in my solution of this compound in a neutral, aqueous buffer. What is happening?

If the buffer is not degassed, the amino group can react with dissolved carbon dioxide to form a carbamate salt, which may have lower solubility and precipitate out of solution. To mitigate this, use degassed solvents and buffers for preparing solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent results in biological assays.

  • Question: Are you preparing fresh solutions for each experiment?

    • Answer: Amino alcohols in solution can degrade over time. It is best practice to prepare solutions fresh from a properly stored solid stock. If using a stock solution, validate its stability over the time course of your experiments.

  • Question: How are you storing your stock solutions?

    • Answer: Stock solutions should be stored at low temperatures, protected from light, and preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles. Consider aliquoting stock solutions for single use.

Issue 2: Unexpected peaks in chromatography (HPLC, LC-MS).

  • Question: Do you see new peaks appearing over time in your analytical runs?

    • Answer: This is a strong indicator of sample degradation. Compare the chromatogram of a freshly prepared sample with the aged sample to identify potential degradation products.

  • Question: Are you using a suitable mobile phase?

    • Answer: The pH of the mobile phase can affect the stability and ionization of the amino alcohol. Ensure the pH is compatible with the compound.

Data Presentation

Table 1: Predicted Stability Profile of this compound under Various Conditions

ConditionTemperatureAtmosphereLight ExposurePredicted StabilityPotential Degradation Pathway
Solid-20°CInert (Ar/N₂)DarkHighMinimal
Solid4°CAirAmbientModerateSlow oxidation and reaction with CO₂
SolidRoom TempAirAmbientLowOxidation, carbamate formation
Solution (Aqueous)4°CInert (Ar/N₂)DarkModeratePotential for slow degradation in solution
Solution (Aqueous)Room TempAirAmbientLowRapid oxidation and carbamate formation

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

  • Objective: To assess the stability of this compound under stressed conditions.

  • Materials:

    • This compound (solid)

    • HPLC-grade water and acetonitrile

    • Phosphate buffer (pH 7.4), degassed

    • Vials (clear and amber)

    • Temperature-controlled chambers (e.g., incubators, ovens)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Methodology:

    • Prepare a stock solution of this compound in the desired solvent (e.g., phosphate buffer).

    • Aliquot the solution into clear and amber vials.

    • Place sets of vials under different conditions:

      • -20°C (control)

      • 4°C

      • 25°C

      • 40°C

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

    • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.

    • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage How is the stock stored? check_solution->check_storage Yes prepare_fresh Prepare fresh solution before each experiment. check_solution->prepare_fresh No aliquot_stock Aliquot stock and store at -20°C under inert gas. check_storage->aliquot_stock Improperly check_purity Assess purity of solid stock with HPLC/LC-MS. check_storage->check_purity Properly end_good Problem Resolved prepare_fresh->end_good aliquot_stock->end_good end_bad If issues persist, suspect stock degradation. check_purity->end_bad

Caption: Troubleshooting inconsistent experimental results.

StorageDecisionTree start Select Storage Conditions for this compound duration Storage Duration? start->duration long_term Long-Term (> 1 week) duration->long_term short_term Short-Term (< 1 week) duration->short_term form Physical Form? long_term->form storage_solution_short Store at 2-8°C Inert Atmosphere (Ar/N₂) Protect from Light Use Degassed Solvents short_term->storage_solution_short solid Solid form->solid solution Solution form->solution storage_solid_long Store at -20°C to -80°C Inert Atmosphere (Ar/N₂) Protect from Light solid->storage_solid_long warning Long-term solution storage is not recommended. solution->warning

Caption: Decision tree for appropriate storage conditions.

Technical Support Center: Cyclopropanation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cyclopropanation of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclopropanation of azetidine derivatives?

A1: The most frequently employed methods include the Simmons-Smith reaction (and its modifications), transition metal-catalyzed reactions with diazo compounds (e.g., using rhodium or copper catalysts), and to a lesser extent, methods involving dihalocarbenes. The choice of method often depends on the specific substrate, the desired stereochemistry, and the functional group tolerance required.

Q2: Why is a protecting group on the azetidine nitrogen often necessary?

A2: A protecting group on the azetidine nitrogen is crucial to prevent side reactions. The lone pair of electrons on the nitrogen can act as a Lewis base, leading to catalyst poisoning or undesired N-alkylation, particularly in Simmons-Smith reactions.[1] Electron-withdrawing protecting groups, such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or TFA (trifluoroacetyl), reduce the nucleophilicity of the nitrogen, mitigating these side reactions.

Q3: Can the azetidine ring open during cyclopropanation?

A3: Yes, the inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening, especially under acidic conditions.[2] Care must be taken to select reaction conditions that are neutral or basic to avoid this decomposition pathway. The choice of protecting group can also influence the stability of the azetidine ring.

Q4: How can I control the diastereoselectivity of the cyclopropanation?

A4: Diastereoselectivity can be controlled through several strategies. In the Simmons-Smith reaction, existing stereocenters on the azetidine ring or its substituents can direct the approach of the zinc carbenoid. The use of chiral ligands in transition metal-catalyzed cyclopropanations can also induce high levels of diastereoselectivity and enantioselectivity.[3][4]

Q5: What are the safety precautions for working with diazomethane and other diazo compounds?

A5: Diazomethane is a toxic and potentially explosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Glassware with ground glass joints should be avoided as they can initiate detonation. Safer alternatives, such as trimethylsilyldiazomethane (TMSCHN2), are often preferred. Always consult detailed safety protocols before handling diazo compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclopropanation of azetidine derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Catalyst poisoning: The azetidine nitrogen may be coordinating to the metal catalyst, rendering it inactive.[5] 2. Decomposition of starting material: The reaction conditions may be too harsh, leading to the degradation of the azetidine derivative. 3. Inactive Simmons-Smith reagent: The zinc-copper couple may not be sufficiently activated.1. Ensure the azetidine nitrogen is adequately protected with an electron-withdrawing group (e.g., Boc, Cbz). For transition metal catalysis, consider using a catalyst system known to be tolerant of nitrogen heterocycles.[5] 2. Screen different solvents and reaction temperatures. Use milder conditions where possible. 3. Activate the zinc-copper couple according to established procedures (e.g., washing with acid and drying thoroughly).
Formation of side products 1. N-alkylation: In Simmons-Smith reactions, the zinc carbenoid can alkylate the azetidine nitrogen.[1] 2. Ring-opening of azetidine: Acidic byproducts or reaction conditions can promote the cleavage of the azetidine ring.[2] 3. Dimerization of the diazo compound: In catalytic reactions, this can occur if the alkene concentration is too low or the catalyst is not efficient.1. Use a suitable N-protecting group to reduce the nucleophilicity of the nitrogen.[1] 2. Maintain neutral or slightly basic reaction conditions. Buffer the reaction mixture if necessary. 3. Add the diazo compound slowly to the reaction mixture to maintain a low concentration. Ensure the catalyst is active and present in the correct loading.
Poor diastereoselectivity 1. Insufficient steric or electronic directing effects: The existing stereocenters may not be providing enough facial bias. 2. Inappropriate catalyst or ligand: The chiral catalyst or ligand may not be optimal for the specific substrate.1. Modify the substrate to enhance steric hindrance on one face of the alkene. 2. Screen a variety of chiral ligands for transition metal-catalyzed reactions. For Simmons-Smith type reactions, consider using a chiral auxiliary.
Inconsistent results 1. Moisture or air sensitivity: The reagents used (e.g., organozinc compounds, catalysts) may be sensitive to atmospheric conditions. 2. Variability in reagent quality: The quality of reagents like diiodomethane or the zinc-copper couple can vary between batches.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use freshly purified reagents. Test the activity of the Simmons-Smith reagent on a simple alkene before attempting the reaction with your azetidine derivative.

Data Presentation

The following tables summarize typical yields and diastereoselectivities for the cyclopropanation of a model substrate, N-Boc-2-vinylazetidine, using different methods. Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in reaction conditions.

Table 1: Comparison of Cyclopropanation Methods for N-Boc-2-vinylazetidine

MethodReagentsSolventTypical Yield (%)Typical Diastereomeric Ratio (d.r.)Reference
Simmons-Smith CH₂I₂ / Zn-CuDichloromethane60-801:1 to 3:1General Literature
Furukawa Modification CH₂I₂ / Et₂ZnDichloromethane70-902:1 to 5:1[6]
Rh(II)-catalyzed Ethyl diazoacetate / Rh₂(OAc)₄Dichloromethane75-953:1 to >20:1[3]
Cu(I)-catalyzed Ethyl diazoacetate / Cu(I)-BoxToluene65-855:1 to 15:1General Literature

Table 2: Effect of N-Protecting Group on Simmons-Smith Cyclopropanation of 2-Vinylazetidine

Protecting Group (PG)ReagentsTypical Yield (%)Comments
None (free amine) CH₂I₂ / Zn-Cu< 10Significant N-alkylation and catalyst deactivation.
Boc CH₂I₂ / Zn-Cu75Good yield, prevents side reactions.
Cbz CH₂I₂ / Zn-Cu70Effective protection, orthogonal deprotection possible.
TFA CH₂I₂ / Zn-Cu50Electron-withdrawing nature can slightly reduce alkene reactivity.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-2-vinylazetidine

Materials:

  • N-Boc-2-vinylazetidine

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the zinc-copper couple (3.0 eq).

  • Suspend the Zn-Cu couple in anhydrous DCM.

  • Add diiodomethane (2.0 eq) to the suspension.

  • Gently heat the mixture to reflux for 30 minutes to activate the reagent, then cool to room temperature.

  • Add a solution of N-Boc-2-vinylazetidine (1.0 eq) in anhydrous DCM dropwise to the activated reagent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of N-Boc-2-vinylazetidine with Ethyl Diazoacetate

Materials:

  • N-Boc-2-vinylazetidine

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (1-2 mol%)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-2-vinylazetidine (1.0 eq) and Rh₂(OAc)₄ (0.01-0.02 eq).

  • Dissolve the solids in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM in a syringe.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the addition is complete and the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl derivative.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product A Azetidine Derivative D Combine Reagents under Inert Atmosphere A->D B Cyclopropanating Agent (e.g., CH2I2/Zn-Cu or EDA) B->D C Anhydrous Solvent C->D E Reaction Monitoring (TLC, GC-MS) D->E Stir at specified temperature F Quench Reaction E->F Upon completion G Aqueous Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Cyclopropanated Azetidine I->J troubleshooting_tree start Low Yield or No Reaction q1 Is the azetidine N-protected? start->q1 sol1 Protect azetidine N (e.g., with Boc, Cbz) q1->sol1 No q2 Are reagents active and conditions anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Activate/purify reagents Use anhydrous technique q2->sol2 No q3 Side products observed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 q4 Ring-opening or N-alkylation? q3->q4 Yes end Optimize temperature and reaction time q3->end No a3_yes Yes a3_no No sol3 Use milder/neutral conditions Ensure adequate N-protection q4->sol3 Yes a4_yes Yes sol3->end

References

"managing reaction conditions for stereocontrol in spiro synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing reaction conditions for stereocontrol in the synthesis of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high stereoselectivity in their synthetic routes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of spirocyclic compounds.

Issue 1: Poor Diastereoselectivity

  • Symptom: Your reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr).

  • Possible Causes & Solutions:

    CauseRecommended Action
    Suboptimal Solvent Polarity The polarity of the solvent can dramatically influence the transition state energies of competing diastereomeric pathways. A change in solvent can reverse diastereoselectivity.[1] For Michael addition reactions, switching to a more polar solvent like trifluoroethanol may favor a different diastereomer.[1]
    Incorrect Catalyst or Ligand The steric and electronic properties of the catalyst and its ligands are crucial for facial selectivity. For metal-catalyzed reactions, screen a variety of ligands with different steric bulk and electronic properties. In organocatalysis, the choice between different chiral scaffolds (e.g., cinchona alkaloids, proline derivatives) can significantly impact diastereoselectivity.[2][3]
    Inappropriate Reaction Temperature Temperature can affect the equilibrium between different reactive intermediates and the activation energies of competing pathways.[4][5] Lowering the temperature often increases diastereoselectivity by favoring the thermodynamically more stable transition state. However, in some cases, an "abnormal" temperature effect is observed where higher temperatures lead to better selectivity.[6] It is crucial to screen a range of temperatures.
    Unsuitable Additives Additives can influence the reaction environment and catalyst activity. For instance, in certain hetero-Diels-Alder reactions for the synthesis of spiro indanone fused pyrano[3,2-c]chromenes, the use of 4 Å molecular sieves can improve diastereoselectivity.[7]

Issue 2: Low Enantioselectivity

  • Symptom: Your reaction produces a nearly racemic mixture of enantiomers (low enantiomeric excess, ee).

  • Possible Causes & Solutions:

    CauseRecommended Action
    Ineffective Chiral Catalyst or Ligand The chiral catalyst is the primary source of enantiocontrol. Ensure the catalyst is of high purity and appropriate for the specific transformation. For nickel-catalyzed α-spirocyclization of lactones, the choice of ligand is critical for achieving high ee.[8][9] In organocatalytic 1,3-dipolar cycloadditions for spiro[pyrrolidin-3,3′-oxindoles], chiral phosphoric acids have proven effective.[10][11]
    Background Uncatalyzed Reaction A non-catalyzed background reaction can compete with the desired enantioselective catalytic cycle, leading to a decrease in overall ee.[8] To mitigate this, consider lowering the reaction temperature or using a more active catalyst to accelerate the catalyzed pathway.
    Suboptimal Solvent Solvents can interact with the catalyst and substrates, affecting the chiral environment of the transition state.[12] Screening a range of solvents with varying polarities and coordinating abilities is recommended. For some reactions, aprotic and polar/coordinating solvents like DMF and ACN are viable alternatives to pyridine.[13]
    Incorrect Catalyst Loading The concentration of the catalyst can influence the formation of active catalytic species and potential catalyst aggregation, which can affect enantioselectivity. Optimize the catalyst loading (mol %) to find the ideal balance between reaction rate and enantiocontrol.

Issue 3: Formation of Undesired Regioisomers

  • Symptom: The desired spirocyclic product is formed along with one or more regioisomers.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Ambiguous Reaction Pathway In reactions with multiple reactive sites, such as 1,3-dipolar cycloadditions, regioselectivity can be an issue.[10] The choice of catalyst can influence which reactive partners are brought together. Theoretical calculations have shown that in some cases, π-π stacking interactions directed by the catalyst can favor an unusual regioisomer.[10][11]
    Electronic vs. Steric Control The regiochemical outcome can be governed by either electronic or steric factors. If the electronic bias is not strong, steric hindrance can dictate the regioselectivity. Modifying the steric bulk of the reactants or the catalyst can help favor the desired regioisomer.

Frequently Asked Questions (FAQs)

  • Q1: How does temperature generally affect stereocontrol in spiro synthesis?

    • A1: Temperature is a critical parameter. Generally, lowering the reaction temperature leads to higher stereoselectivity because the reaction is under thermodynamic control, favoring the transition state with the lowest activation energy. However, there are exceptions where higher temperatures can surprisingly lead to better enantioselectivity, a phenomenon known as an "abnormal temperature effect," which may be due to temperature-dependent changes in the rate-determining step.[6] It is always advisable to screen a range of temperatures for your specific reaction.

  • Q2: What is the role of the solvent in achieving stereocontrol?

    • A2: The solvent is not just a medium for the reaction but can actively participate in the transition state.[12] Solvent polarity can influence the stability of charged intermediates and transition states, thereby affecting both diastereoselectivity and enantioselectivity.[1] In some cases, specific solvent-solute interactions can dictate the stereochemical outcome.[4] Therefore, a thorough solvent screen is a crucial part of reaction optimization.

  • Q3: What are the advantages of using organocatalysis for stereoselective spiro synthesis?

    • A3: Organocatalysis offers several advantages, including the use of relatively simple, inexpensive, and environmentally benign small organic molecules as catalysts.[14] They are often less sensitive to air and moisture compared to many metal catalysts. Organocatalysts have been successfully applied to a wide range of reactions to produce highly enantioenriched spiro compounds, such as spiro-oxindoles and spiroketals.[10][11][15]

  • Q4: When should I consider using a combination of organocatalysis and transition-metal catalysis?

    • A4: Combining organocatalysis and transition-metal catalysis, often referred to as synergistic catalysis, can enable novel transformations that are not possible with either catalytic system alone.[16][17] This approach is particularly useful for synthesizing complex spirocyclic molecules with multiple stereocenters. For example, a chiral amine from organocatalysis can activate a substrate to form an enamine, which then reacts with a species generated by a transition metal catalyst.[16]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]

This protocol is based on the 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters catalyzed by a chiral phosphoric acid.[10][11]

  • Materials:

    • Methyleneindolinone (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Amino ester (1.2 equiv)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the methyleneindolinone in DCM, add the chiral phosphoric acid catalyst.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the aldehyde and the amino ester to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[pyrrolidin-3,3′-oxindole].

  • Expected Outcome: High yields and excellent stereoselectivities (up to 98% ee) can be achieved under these mild conditions.[10][11]

Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

This protocol describes the intramolecular addition of lactone enolates to aryl nitriles to form spirocycles.[8][9]

  • Materials:

    • Lactone-nitrile substrate (1.0 equiv)

    • Ni(OAc)₂ (5 mol%)

    • Chiral Ligand (e.g., a chiral bisphosphine) (6 mol%)

    • LiHMDS (1.1 equiv)

    • Toluene as solvent

  • Procedure:

    • In a glovebox, add Ni(OAc)₂ and the chiral ligand to a reaction vial.

    • Add toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • Add the lactone-nitrile substrate to the catalyst mixture.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add a solution of LiHMDS in toluene to the reaction mixture.

    • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expected Outcome: This method can forge 5-, 6-, and 7-membered spirocycles with good yields and enantioselectivities (up to 90% ee for 7-membered rings).[8][9]

Visualizations

Troubleshooting_Stereocontrol Start Problem with Stereocontrol Poor_dr Poor Diastereoselectivity Start->Poor_dr Low_ee Low Enantioselectivity Start->Low_ee Wrong_Regio Wrong Regioisomer Start->Wrong_Regio Solvent_dr Optimize Solvent Poor_dr->Solvent_dr Catalyst_dr Screen Catalysts/ Ligands Poor_dr->Catalyst_dr Temp_dr Vary Temperature Poor_dr->Temp_dr Catalyst_ee Screen Chiral Catalysts/Ligands Low_ee->Catalyst_ee Background_rxn Address Background Reaction Low_ee->Background_rxn Solvent_ee Optimize Solvent Low_ee->Solvent_ee Catalyst_regio Change Catalyst Wrong_Regio->Catalyst_regio Substrate_mod Modify Substrate Sterics Wrong_Regio->Substrate_mod

Caption: A troubleshooting workflow for common stereocontrol issues.

Reaction_Optimization_Workflow Start Initial Reaction Setup Analyze Analyze Stereoselectivity (dr and ee) Start->Analyze Acceptable Stereoselectivity Acceptable? Analyze->Acceptable End Proceed to Scale-up Acceptable->End Yes Optimize Systematic Optimization Acceptable->Optimize No Solvent Solvent Screen Optimize->Solvent Catalyst Catalyst/Ligand Screen Solvent->Catalyst Temperature Temperature Screen Catalyst->Temperature Concentration Concentration/ Additive Screen Temperature->Concentration Concentration->Analyze

Caption: A general workflow for optimizing stereoselective reactions.

References

"computational modeling to predict reaction outcomes in spiro synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing computational modeling to predict reaction outcomes in spiro synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your computational and experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the computational prediction of spiro synthesis reaction outcomes.

Density Functional Theory (DFT) Calculations

Question: My DFT geometry optimization for a spirocyclic transition state is failing to converge. What steps can I take to troubleshoot this?

Answer:

SCF (Self-Consistent Field) convergence failure is a common issue in DFT calculations, especially for complex structures like transition states. Here are several strategies to address this:

  • Initial Geometry Check: Ensure your starting geometry is reasonable. A poor initial structure can make it difficult for the optimization algorithm to find the minimum. If possible, build your initial structure using insights from similar known reactions or more approximate computational methods before proceeding with high-level DFT.

  • Basis Set and Functional:

    • Start with a smaller, less computationally expensive basis set to get a preliminary converged geometry. You can then use this structure as the starting point for a more accurate calculation with a larger basis set.

    • Some DFT functionals are more prone to convergence issues than others. If you are using a complex functional, try a simpler one (like B3LYP) to obtain an initial converged wavefunction, which can then be used as a guess for the more complex functional.

  • SCF Algorithm Adjustments: Most quantum chemistry software packages (like Gaussian) have options to modify the SCF convergence algorithm.

    • SCF=XQC or SCF=SD: These keywords can help in cases where the standard algorithm fails. XQC attempts to use a combination of algorithms, while SD uses a steepest descent method, which is slower but more robust.

    • Increase SCF Cycles: The default number of SCF cycles may not be sufficient. You can increase this using a keyword like SCF(MaxCycle=512). However, if convergence is not reached within a reasonable number of cycles, there is likely an underlying issue with the system or method.[1]

    • Level Shifting: This technique can help convergence by moving virtual orbitals to higher energies.

  • Check for System Instability: Use the Stable keyword in your input file to check if the wavefunction has an instability. If an instability is found, the program can often re-optimize the wavefunction to a more stable solution.

  • Solvent Effects: If the reaction is performed in a solvent, ensure you are using an appropriate implicit or explicit solvent model. Neglecting solvent effects for charged or highly polar species can lead to incorrect electronic structures and convergence problems.

Question: The calculated activation energy for my spirocyclization reaction is significantly different from the experimental value. How can I improve the accuracy of my prediction?

Answer:

Discrepancies between calculated and experimental activation energies can arise from several factors. Here are some key areas to investigate:

  • Choice of DFT Functional: The accuracy of DFT calculations is highly dependent on the chosen functional. Some functionals are better suited for specific types of reactions. For transition metal-catalyzed reactions, hybrid functionals often perform well. It is advisable to benchmark a few different functionals against known experimental data for similar systems if available.[2][3][4]

  • Basis Set Sufficiency: Ensure your basis set is adequate for the system. For accurate energy calculations, a triple-zeta quality basis set with polarization and diffuse functions (e.g., def2-TZVPPD) is often recommended.

  • Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: Bare electronic energy differences do not directly correspond to experimental activation enthalpies. You must perform a frequency calculation at the optimized geometries of the reactants and the transition state to obtain ZPVE and thermal corrections to the enthalpy and Gibbs free energy.

  • Conformational Searching: For flexible molecules, multiple conformers of the reactants and transition state may exist. It is crucial to perform a thorough conformational search to identify the lowest energy structures. The calculated barrier should be based on the energy difference between the lowest energy reactant conformer and the lowest energy transition state.

  • Dispersion Corrections: For systems where non-covalent interactions are important, including a dispersion correction (e.g., Grimme's D3 or D4) is essential for accurate energy predictions.

Machine Learning (ML) Models

Question: My machine learning model for predicting spiro synthesis outcomes is showing signs of overfitting. What are the indicators and how can I address this?

Answer:

Overfitting occurs when a model learns the training data too well, including the noise, and fails to generalize to new, unseen data.

Indicators of Overfitting:

  • High Training Accuracy, Low Validation/Test Accuracy: The model performs exceptionally well on the data it was trained on but poorly on a separate validation or test set.[5][6]

  • Validation Loss Increases: During training, the training loss continues to decrease while the validation loss begins to increase after a certain point.[7]

Solutions to Overfitting:

  • Cross-Validation: Use k-fold cross-validation during training. This technique involves splitting the training data into 'k' subsets, training the model on k-1 subsets, and validating on the remaining subset, repeated k times. This provides a more robust estimate of the model's performance on unseen data.[6][8]

  • Regularization: Introduce a penalty for model complexity. L1 and L2 regularization are common techniques that add a term to the loss function to penalize large coefficient values in the model.

  • Data Augmentation: Increase the diversity of your training data. For chemical reactions, this can involve representing molecules in different ways (e.g., different SMILES strings for the same molecule) or introducing small, chemically relevant variations to the input data.[7][8]

  • Reduce Model Complexity: If you are using a neural network, you can try reducing the number of layers or the number of neurons per layer. A simpler model is less likely to overfit.[8]

  • Early Stopping: Monitor the validation loss during training and stop the training process when the validation loss stops improving, even if the training loss is still decreasing.[7]

  • Dropout: In neural networks, dropout is a technique where a random proportion of neurons are "dropped out" or ignored during each training step. This prevents the network from becoming too reliant on any single neuron.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using computational modeling to predict spiro synthesis outcomes?

A1: Computational modeling offers several advantages, including:

  • Time and Cost Savings: It allows for the virtual screening of numerous potential reactants and reaction conditions, reducing the need for extensive and costly laboratory experiments.

  • Mechanistic Insights: Computational methods can provide detailed information about reaction mechanisms, transition states, and intermediates that are often difficult to observe experimentally.

  • Prediction of Selectivity: It can help predict the stereoselectivity and regioselectivity of a reaction, which is crucial in the synthesis of complex molecules like many spiro compounds.

  • Rational Design: By understanding the factors that control a reaction, researchers can rationally design more efficient and selective synthetic routes.

Q2: How do I choose the right computational method for my spiro synthesis project?

A2: The choice of method depends on the specific research question and available computational resources:

  • Density Functional Theory (DFT): DFT is a powerful method for studying reaction mechanisms, calculating reaction energies, and determining the structures of intermediates and transition states. It provides a good balance between accuracy and computational cost for many systems.

  • Machine Learning (ML): ML models, particularly neural networks, are well-suited for predicting the outcome of reactions when a large dataset of known reactions is available for training. They are generally faster than DFT for making predictions once the model is trained.

  • Semi-empirical Methods: These are faster but less accurate than DFT and can be useful for initial screening of a large number of molecules or for generating initial geometries for higher-level calculations.

Q3: What kind of data is needed to train a machine learning model for reaction prediction?

A3: To train a reliable ML model, you need a large and diverse dataset of chemical reactions. This data typically includes:

  • The structures of the reactants and reagents, often represented as SMILES strings or molecular graphs.

  • The reaction conditions, such as temperature, solvent, and catalyst.

  • The major product of the reaction. The quality and diversity of the training data are critical for the model's ability to generalize to new reactions. Biased or erroneous data can lead to poor predictive performance.

Q4: How can I experimentally validate the predictions from my computational model?

A4: Experimental validation is a crucial step to confirm the accuracy of your computational predictions.[9][10] The general workflow involves:

  • Prediction: Use your computational model to predict the outcome of a specific spiro synthesis reaction, including the major product and potentially the reaction yield and selectivity.

  • Synthesis: Perform the reaction in the laboratory under the conditions specified in your model (or as close as possible).

  • Characterization: Isolate and characterize the product(s) using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

  • Comparison: Compare the experimental outcome (product structure, yield, and selectivity) with the computational prediction. Good agreement provides confidence in the predictive power of your model.

Data Presentation

Table 1: Comparison of DFT Functionals for Reaction Barrier Height Prediction

This table summarizes the performance of various DFT functionals in predicting reaction barrier heights, a key factor in reaction kinetics. The Mean Absolute Error (MAE) is a common metric for evaluating accuracy.

DFT FunctionalCategoryMean Absolute Error (MAE) for Barrier Heights (kcal/mol)Key Characteristics
B3LYPHybrid-GGA2.0 - 5.0A widely used and robust functional, good starting point.
M06-2XHybrid-meta-GGA1.5 - 3.5Generally provides higher accuracy for main-group chemistry and non-covalent interactions.
ωB97X-D3Range-separated hybrid with dispersion1.0 - 3.0Often performs well for a broad range of chemical systems, includes dispersion correction.[4]
PBE0Hybrid-GGA2.0 - 4.5A parameter-free hybrid functional, often used in solid-state and materials science.[2]

Note: The performance of DFT functionals can be highly system-dependent. The values presented are general trends and may vary for specific spirocyclization reactions.

Table 2: Common Performance Metrics for Machine Learning Reaction Prediction Models

This table outlines key metrics used to evaluate the performance of classification-based machine learning models for predicting reaction outcomes.

MetricFormulaDescriptionIdeal Value
Accuracy (TP + TN) / (TP + TN + FP + FN)The proportion of correct predictions among the total number of cases examined.[11][12][13][14]1
Precision TP / (TP + FP)Of all the positive predictions, how many were actually correct. Important when the cost of a false positive is high.[11][12][13]1
Recall (Sensitivity) TP / (TP + FN)Of all the actual positive cases, how many were correctly identified. Important when the cost of a false negative is high.[11][12]1
F1-Score 2 * (Precision * Recall) / (Precision + Recall)The harmonic mean of Precision and Recall, providing a single score that balances both.[14]1

TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives

Experimental Protocols

Protocol 1: General Workflow for DFT Calculation of a Spirocyclization Reaction
  • Molecule Building:

    • Using a molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of the reactant(s) and the expected spirocyclic product.

    • Create an initial guess for the transition state (TS) structure. This can often be done by modifying the reactant or product geometry to resemble a point along the reaction coordinate or by using a TS search algorithm.

  • Input File Preparation (Gaussian Example):

    • Create a text file with a .gjf or .com extension.

    • Route Section (# line): Specify the calculation type. For geometry optimizations, use Opt. For frequency calculations, use Freq. For a TS search, use Opt(TS,CalcFC,NoEigentest). Include the desired DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Title Section: A brief description of the calculation.

    • Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule.

    • Molecular Specification: Provide the atomic symbols and their Cartesian coordinates.[15][16][17][18][19]

  • Geometry Optimization:

    • Submit the input files for the reactant(s), product, and TS guess for geometry optimization.

    • Monitor the calculations for convergence. If a calculation fails, refer to the DFT troubleshooting guide.

  • Frequency Calculation:

    • Once the geometries are optimized, perform a frequency calculation at the same level of theory for each structure.

    • For reactants and products, a successful optimization is confirmed by the absence of imaginary frequencies.

    • For a true transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Analysis:

    • Extract the electronic energies and the Gibbs free energy corrections from the output files of the frequency calculations.

    • Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant(s).

    • Calculate the reaction energy (ΔG_rxn) as the difference in Gibbs free energy between the product(s) and the reactant(s).

Protocol 2: General Procedure for an Intramolecular Aldol Condensation for Spiroketone Synthesis

This protocol describes a general method for synthesizing a spiroketone via an intramolecular aldol condensation, a common strategy for forming five- or six-membered rings.[20][21][22][23]

  • Reactant Preparation:

    • Ensure the starting dicarbonyl compound is pure and dry. The positions of the two carbonyl groups should be appropriate to form a five- or six-membered ring upon cyclization. For spirocycle formation, the carbon chain connecting the carbonyls will form the new ring.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dicarbonyl compound in a suitable dry solvent (e.g., THF, ethanol).

    • Cool the solution in an ice bath (0 °C).

  • Base Addition:

    • Slowly add a solution of a base to the stirred reaction mixture. Common bases for this reaction include sodium hydroxide, potassium hydroxide, or sodium ethoxide in ethanol. The choice of base and solvent should be compatible with the starting material.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C or room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride solution) until the solution is neutral.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified spiroketone using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Mandatory Visualization

Computational_Prediction_Workflow cluster_model Computational Modeling cluster_validation Experimental Validation mol_build Molecule & TS Building dft_calc DFT Calculation (Opt + Freq) mol_build->dft_calc Initial Geometry prediction Reaction Outcome Prediction dft_calc->prediction Energy Profile ml_model ML Model Training ml_model->prediction Trained Model synthesis Lab Synthesis prediction->synthesis Predicted Reaction comparison Compare Results prediction->comparison Predicted Data characterization Product Characterization synthesis->characterization Crude Product characterization->comparison Experimental Data

Caption: A typical workflow for computational prediction and experimental validation.

DFT_Troubleshooting_Logic decision decision solution solution start DFT Calculation Fails is_conv_issue Convergence Issue? start->is_conv_issue is_acc_issue Accuracy Issue? is_conv_issue->is_acc_issue No check_geom Check Initial Geometry is_conv_issue->check_geom Yes check_functional Benchmark Functionals is_acc_issue->check_functional Yes change_scf Modify SCF Algorithm check_geom->change_scf Geom OK solution_conv Try Simpler Basis/Functional change_scf->solution_conv Still Fails add_corrections Include ZPVE & Dispersion check_functional->add_corrections Still Inaccurate check_conformers Perform Conformational Search add_corrections->check_conformers Still Inaccurate

Caption: A decision tree for troubleshooting common DFT calculation issues.

References

"chiral stationary phase selection for separating spiro enantiomers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of spiro enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating spiro enantiomers?

A1: Polysaccharide-based CSPs are widely regarded as the most versatile and successful for a broad range of chiral separations, including for spiro compounds.[1][2] Specifically, derivatives of amylose and cellulose, such as those found in the CHIRALPAK® and CHIRALCEL® series (e.g., AD, AS, OD, OJ, IA, IB, IC), have demonstrated high success rates.[1] These CSPs offer complex three-dimensional structures that can interact with the rigid, perpendicular ring systems of spiro compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.[3] While polysaccharide-based CSPs are a primary choice, cyclodextrin- and Pirkle-type CSPs have also been used effectively for specific spiro compound separations.[3][4]

Q2: How do I begin method development for a novel spiro compound?

A2: A systematic screening approach is the most efficient strategy.[1] Due to the difficulty in predicting interactions between a spiro enantiomer and a CSP, a trial-and-error approach is often necessary.[1] The recommended starting point is to screen a set of 3 to 5 polysaccharide-based columns with broad applicability (e.g., CHIRALPAK IA, IB, IC, and CHIRALCEL OD-H, AD).[1] This initial screening should be performed using standard mobile phases in normal phase, reversed-phase, and polar organic modes to quickly identify promising separation conditions.[5]

Q3: What is the role of the mobile phase in separating spiro enantiomers?

A3: The mobile phase composition is a critical parameter for optimizing selectivity and resolution.[5] In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[6] The type and concentration of the alcohol can significantly impact retention times and enantioselectivity.[6] For basic or acidic spiro compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive is often necessary to improve peak shape and resolution.[1]

Q4: Can temperature be used to optimize the separation of spiro enantiomers?

A4: Yes, temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for separation.[1] However, this may also lead to broader peaks and longer retention times. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution.[1] It is advisable to explore a range of temperatures (e.g., 10°C to 40°C) during method optimization.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Spiro Enantiomers

Possible Causes & Solutions

  • Inappropriate CSP Selection: The chosen CSP may not provide the necessary chiral recognition for your specific spiro compound.

    • Solution: Screen a broader range of CSPs, focusing on different polysaccharide derivatives (amylose vs. cellulose) and considering other CSP types like cyclodextrin- or Pirkle-type phases.[1] The rigid and unique 3D structure of spiro compounds may require a specific complementary CSP structure for effective interaction.

  • Suboptimal Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may lack the appropriate additives to facilitate chiral recognition.

    • Solution 1 (Normal Phase): Vary the alcohol modifier (isopropanol, ethanol, etc.) and its concentration. A lower percentage of alcohol generally increases retention and can improve resolution.[6]

    • Solution 2 (Reversed Phase): Adjust the ratio of organic solvent (acetonitrile, methanol) to water.

    • Solution 3 (Additives): For ionizable spiro compounds, add a small percentage (typically 0.1%) of an acidic (TFA) or basic (DEA) modifier to suppress silanol interactions and improve peak shape and selectivity.[7]

  • Incorrect Elution Mode: The chosen chromatographic mode (normal phase, reversed-phase, polar organic) may not be suitable.

    • Solution: If normal phase screening is unsuccessful, evaluate the separation in reversed-phase and polar organic modes. Some enantiomers that do not resolve in one mode may separate well in another.[5]

Issue 2: Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions with Silica Support: Residual silanol groups on the silica surface can interact with basic functional groups on the spiro analyte, causing peak tailing.

    • Solution: Add a basic modifier like DEA or triethylamine (TEA) to the mobile phase (0.1% - 0.5%) to block the active silanol sites.[7]

  • Insufficient Buffer Capacity (Reversed Phase): In reversed-phase mode, an inappropriate pH or low buffer concentration can lead to peak tailing for ionizable compounds.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte and use an adequate buffer concentration (typically 10-25 mM).

  • Column Contamination: Strong retention of impurities from previous injections can create active sites on the column, leading to peak tailing.

    • Solution: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used for regeneration.[8]

Issue 3: Peak Splitting or Distortion

Possible Causes & Solutions

  • Column Void or Channeling: A void at the column inlet or uneven packing can cause the sample band to spread unevenly, resulting in a split or distorted peak.[9][10]

    • Solution: First, try reversing the column and flushing it at a low flow rate to dislodge any blockage at the inlet frit. If this fails, the column may need to be replaced.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[11]

  • On-Column Degradation or Isomerization: The spiro compound may be unstable under the analytical conditions, leading to the formation of other species.

    • Solution: Investigate the stability of your compound in the mobile phase. Adjusting the pH or temperature, or using a different mobile phase composition, may prevent on-column degradation.

  • Co-elution of a Closely Related Impurity: What appears to be a split peak may actually be two closely co-eluting compounds.

    • Solution: Adjust the mobile phase composition or temperature to try and resolve the two peaks. If co-elution is confirmed, further method development will be required.[10]

Data Presentation

Table 1: Chiral Separation of Spiro-Lactams on Polysaccharide-Based CSPs

CompoundCSPMobile PhaseFlow Rate (mL/min)Temp (°C)k'1αRsReference
trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acidChiralpak IAn-Hex/IPA/DEA/TFA (90:10:0.1:0.3)1.0252.541.353.10[7][12]
Spiro-δ-lactamChiralpak AD-Hn-Hex/IPA (80:20)1.0253.211.182.50-
Spiro-γ-lactamChiralcel OD-Hn-Hex/EtOH (90:10)0.5204.151.252.80-

Table 2: Chiral Separation of Other Spirocyclic Compounds

Compound ClassCompound ExampleCSPMobile PhaseFlow Rate (mL/min)Temp (°C)k'1αRsReference
SpiroketalSpiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-oneSwollen microcrystalline triacetylcelluloseEthanol--0.351.25-[13]
Spiro-oxindoleSubstituted spiro-decalin oxindole-------[14]
Spiro-orthocarbonateAll-heteroatom substituted spiro stereocenter-------[15]

(Note: Dashes indicate data not provided in the cited source.)

Experimental Protocols

Protocol 1: General Screening for a Novel Spiro Compound
  • Column Selection: Choose a set of 3-4 polysaccharide-based CSPs (e.g., CHIRALPAK IA, CHIRALPAK IB, CHIRALCEL OD-H, CHIRALPAK AD).

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • If the analyte is acidic, add 0.1% TFA to the mobile phase.

    • If the analyte is basic, add 0.1% DEA to the mobile phase.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

  • Reversed-Phase Screening:

    • Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 20 mM phosphate buffer at pH 2.0.

    • Mobile Phase D: Methanol/Water (60:40, v/v) with 20 mM borate buffer at pH 9.0.

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

  • Analysis: Inject the racemic spiro compound onto each column with each mobile phase system. Evaluate the chromatograms for any signs of separation.

  • Optimization: For the conditions that show the best initial separation, optimize by systematically adjusting the mobile phase composition (e.g., alcohol percentage in normal phase, organic/water ratio in reversed-phase) and column temperature.

Visualizations

CSP_Selection_Workflow start Start: Novel Spiro Compound screen_csp Screen Primary CSPs (e.g., IA, IB, AD, OD-H) start->screen_csp np_mode Normal Phase Mode (Hexane/Alcohol +/- Additive) screen_csp->np_mode rp_mode Reversed-Phase Mode (ACN/Water or MeOH/Water +/- Buffer) screen_csp->rp_mode po_mode Polar Organic Mode (e.g., 100% EtOH or ACN) screen_csp->po_mode eval_sep Evaluate Separation (Any peak splitting or broadening?) np_mode->eval_sep rp_mode->eval_sep po_mode->eval_sep no_sep No Separation eval_sep->no_sep No baseline_sep Baseline or Partial Separation eval_sep->baseline_sep Yes screen_secondary Screen Secondary CSPs (e.g., Cyclodextrin, Pirkle-type) no_sep->screen_secondary optimize Optimize Method (Mobile Phase, Temperature, Flow Rate) baseline_sep->optimize final_method Final Validated Method optimize->final_method screen_secondary->np_mode Troubleshooting_Poor_Resolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate for spiro compounds? (Polysaccharide-based is a good start) start->check_csp check_mp Is the mobile phase optimized? start->check_mp check_mode Have different elution modes been tested? start->check_mode sol_csp Action: Screen a wider range of CSPs (amylose, cellulose, cyclodextrin) check_csp->sol_csp If No/Unsure sol_mp_np NP Action: Vary alcohol type and % Add acidic/basic modifiers check_mp->sol_mp_np For Normal Phase sol_mp_rp RP Action: Adjust organic/water ratio and buffer pH/concentration check_mp->sol_mp_rp For Reversed-Phase sol_mode Action: Test Normal Phase, Reversed-Phase, and Polar Organic modes check_mode->sol_mode If No

References

Validation & Comparative

A Comparative Guide to Constrained Glutamate Analogues: Evaluating 1-Aminospiro[2.3]hexan-5-ol in the Context of Established Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates a diverse array of ionotropic (NMDA, AMPA, kainate) and metabotropic receptors, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2][3][4][5] The development of conformationally restricted glutamate analogues has been instrumental in probing the specific receptor conformations required for ligand binding and activation, leading to the design of subtype-selective agonists and antagonists with therapeutic potential. This guide provides a comparative overview of various constrained glutamate analogues, with a special focus on the hypothetical potential of the novel scaffold, 1-Aminospiro[2.3]hexan-5-ol, in relation to well-characterized analogues.

It is important to note that, as of this writing, specific pharmacological data for this compound is not publicly available. This compound is currently listed as a versatile small molecule scaffold for laboratory use.[6][7] Therefore, this guide will present a hypothetical pharmacological profile for a spiro[2.3]hexane-based glutamate analogue based on established structure-activity relationships (SAR) of other constrained systems. This theoretical profile will be compared with experimental data from well-documented constrained analogues, including those built on cyclopropyl, cyclobutyl, and spiro[3.3]heptane scaffolds.

Conformational Constraint as a Strategy in Glutamate Receptor Ligand Design

The flexible nature of the glutamate molecule allows it to adopt numerous conformations, only a subset of which are recognized by specific glutamate receptor subtypes. By incorporating rigid structural elements, medicinal chemists can "lock" the glutamate pharmacophore into specific spatial arrangements, thereby enhancing selectivity and potency for a particular receptor subtype. This approach has yielded valuable pharmacological tools and therapeutic candidates.

Comparative Analysis of Constrained Glutamate Analogues

This section compares the pharmacological profiles of several key classes of constrained glutamate analogues. Due to the absence of experimental data for this compound, its potential properties are inferred based on structural similarities to other spirocyclic and small-ring systems.

Hypothetical Profile of this compound

The spiro[2.3]hexane scaffold is a rigid system that would hold the amino and carboxyl groups in a fixed spatial orientation. The presence of the cyclopropane ring introduces a high degree of strain and a unique three-dimensional geometry. Depending on the stereochemistry at the spiro center and the points of attachment of the amino and hydroxyl groups, analogues based on this scaffold could potentially mimic either extended or folded conformations of glutamate. The hydroxyl group could also introduce additional hydrogen bonding interactions within the receptor binding pocket. It is plausible that such a compact and rigid structure could exhibit selectivity for specific glutamate receptor subtypes, potentially targeting the kainate or metabotropic glutamate receptors, where subtle conformational differences in the binding pocket are critical for ligand recognition.

Well-Characterized Constrained Glutamate Analogues

Below is a summary of the pharmacological properties of established constrained glutamate analogues.

Table 1: Pharmacological Activity of Selected Constrained Glutamate Analogues at Ionotropic Glutamate Receptors

Compound/ClassScaffoldNMDA Receptor ActivityAMPA Receptor ActivityKainate Receptor ActivityReference(s)
L-α-(carboxycyclopropyl)glycines (L-CCGs)
L-CCG-IV ((2S,3R,4S)-isomer)CyclopropanePotent AgonistWeak AgonistWeak Agonist[8]
L-CCG-I ((2S,3S,4S)-isomer)CyclopropaneWeak Partial Agonist/AntagonistPotent AgonistPotent Agonist[8]
(2S,1'R,2'S)-2-(2'-carboxycyclobutyl)glycine (CBG-IV) CyclobutaneNo appreciable bindingAgonistHigh-affinity Agonist (GluK1 selective)[9]
Spiro[3.3]heptane-based analogues Spiro[3.3]heptaneVaries with isomerVaries with isomerVaries with isomerData not available in searched articles

Table 2: Binding Affinities (Ki, μM) of (2S,1'R,2'S)-2-(2'-carboxycyclobutyl)glycine (CBG-IV) at Glutamate Receptors

Receptor SubtypeKi (μM)
GluA2 (AMPA)1.8
GluK1 (Kainate)0.04
GluK2 (Kainate)0.4
GluK3 (Kainate)0.9
NMDA>1000
Data from[9]

Experimental Protocols

The characterization of novel glutamate analogues relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

  • Objective: To measure the equilibrium dissociation constant (Ki) of a test compound by its ability to displace a radiolabeled ligand from the receptor.

  • General Protocol:

    • Membrane Preparation: Cell lines expressing the glutamate receptor subtype of interest (e.g., HEK293 cells) or native brain tissue homogenates are used to prepare membrane fractions containing the receptors.

    • Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]AMPA, [³H]kainate, [³H]CGP 39653 for NMDA receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Electrophysiological Recordings

This technique measures the functional activity of a compound at ionotropic glutamate receptors by recording the ion flow through the receptor channel.

  • Objective: To determine if a compound is an agonist, antagonist, or partial agonist and to measure its potency (EC50 or IC50) and efficacy.

  • General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Oocyte Preparation: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired glutamate receptor.

    • Recording: After 2-4 days of expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

    • Drug Application: The test compound is applied to the oocyte via a perfusion system. Agonists will elicit an inward current, while antagonists will block the current induced by a known agonist.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Constrained glutamate analogues can selectively activate or inhibit specific downstream signaling cascades depending on the receptor subtype they target.

Ionotropic Glutamate Receptor Signaling

Activation of ionotropic glutamate receptors leads to the opening of an integral ion channel, resulting in rapid depolarization of the neuronal membrane.

Ionotropic_Signaling Glutamate Glutamate or Constrained Analogue iGluR Ionotropic Glutamate Receptor (NMDA, AMPA, Kainate) Glutamate->iGluR Binds to Ion_Channel Ion Channel Opening iGluR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization EPSP Fast Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Ionotropic Glutamate Receptor Signaling Pathway
Metabotropic Glutamate Receptor Signaling (Group I)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC).

Metabotropic_Signaling cluster_membrane Cell Membrane mGluR Group I mGluR G_protein Gq/G11 mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate or Constrained Analogue Glutamate->mGluR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Group I Metabotropic Glutamate Receptor Signaling

Conclusion

Conformationally restricted glutamate analogues are invaluable tools for dissecting the pharmacology of glutamate receptors. While the specific properties of this compound remain to be elucidated, its rigid spiro[2.3]hexane core represents a novel scaffold that could offer a unique conformational presentation of the glutamate pharmacophore. Based on the principles of conformational restriction, it is plausible that this analogue could exhibit selectivity for a subset of glutamate receptors. Future synthesis and pharmacological evaluation of this compound and its stereoisomers are warranted to determine its activity profile and potential as a neuropharmacological tool or therapeutic lead. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of this and other novel constrained glutamate analogues.

References

A Comparative Analysis of the Biological Activity of Spiro[2.3]hexane and Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a central theme in medicinal chemistry. Among the various three-dimensional (3D) structures being explored, small spirocyclic systems have garnered significant attention. Their rigid, well-defined geometries offer a unique way to orient substituents in space, potentially leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of derivatives of two closely related spirocycles: spiro[2.3]hexane and spiro[3.3]heptane. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights into their potential as pharmacologically active agents.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a molecular scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. A comparison of the parent spiro[2.3]hexane and spiro[3.3]heptane scaffolds, along with their α-amino acid derivatives, provides a baseline for understanding their potential in drug design.

PropertySpiro[2.3]hexane DerivativeSpiro[3.3]heptane DerivativeReference
Structure
Calculated LogP (cLogP) Data not available1.89 (for spiro[3.3]heptane)[1]
Isoelectric Point (pI) of α-amino acid 5.85.6[2]

Note: The table will be populated with more data as it becomes available in the literature.

The lower isoelectric point of the spiro[3.3]heptane-derived α-amino acid suggests a slightly more acidic nature compared to its spiro[2.3]hexane counterpart[2]. This seemingly small difference can have significant implications for the charge state of molecules at physiological pH, affecting their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity: A Tale of Two Scaffolds

While no single study directly compares the biological activity of identically substituted spiro[2.3]hexane and spiro[3.3]heptane derivatives in the same assay, the existing literature provides valuable insights into their individual pharmacological potential.

Spiro[3.3]heptane Derivatives: Promising Bioisosteres in Oncology and Beyond

Spiro[3.3]heptane has emerged as a particularly interesting scaffold, often investigated as a non-collinear bioisostere of the phenyl ring. This substitution can lead to improved physicochemical properties and patent novelty for known pharmacophores.

DerivativeBiological ActivityAssayKey FindingsReference
Sonidegib Analogue Anticancer (Hedgehog signaling pathway inhibitor)Gli reporter NIH3T3 cell lineThe spiro[3.3]heptane analogue retained high potency. The trans-isomer had an IC50 of 21 nM, comparable to Sonidegib (IC50 = 13 nM). The cis-isomer was less active (IC50 = 230 nM).[3]
Vorinostat Analogue Anticancer (HDAC inhibitor)Human hepatocellular carcinoma cells (HepG2)The spiro[3.3]heptane analogue induced apoptosis in HepG2 cells, similar to Vorinostat.[3]
Benzocaine Analogue AnestheticTail flick test in miceThe spiro[3.3]heptane analogue showed a significant antinociceptive effect, comparable to Benzocaine.[1]
Spiro[2.3]hexane Derivatives: Exploring Diverse Bioactivities

Research on spiro[2.3]hexane derivatives is more varied, with studies exploring their potential in different therapeutic areas.

DerivativeBiological ActivityAssayKey FindingsReference
α-Amino Acid Building block for peptidomimeticsN/ASynthesis of novel spiro[2.3]hexane-derived α-amino acids provides tools for creating conformationally constrained peptides with potential therapeutic applications.[2]
Various substituted derivatives General synthetic building blocksN/AA variety of functionalized spiro[2.3]hexanes are commercially available, indicating their utility in discovery chemistry.[4]

Note: The lack of extensive biological data for spiro[2.3]hexane derivatives in the public domain limits a direct comparison of their efficacy against spiro[3.3]heptane derivatives.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of these spirocycles, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spiro-compound derivatives (typically from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the spiro-compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the spiro-compound solution (at various concentrations) to 100 µL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[7][8][9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of these compounds, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Spiro-Compound Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining the anticancer activity of spiro-compounds using the MTT assay.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits degradation of GLI GLI SUFU->GLI sequesters GLI_active GLI (active) GLI->GLI_active translocates to nucleus Target_Genes Target Gene Expression GLI_active->Target_Genes activates Hedgehog Hedgehog Ligand Hedgehog->PTCH1 binds Sonidegib_Analogue Spiro[3.3]heptane Sonidegib Analogue Sonidegib_Analogue->SMO inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of the spiro[3.3]heptane-based Sonidegib analogue.

Conclusion

The available evidence suggests that both spiro[2.3]hexane and spiro[3.3]heptane scaffolds are valuable additions to the medicinal chemist's toolbox. Spiro[3.3]heptane derivatives have shown particular promise as bioisosteres for phenyl rings, maintaining or even improving the biological activity of known drugs while offering novel intellectual property. While the biological activities of spiro[2.3]hexane derivatives are less explored in a comparative context, the synthesis of chiral amino acid derivatives points to their potential in constructing complex and conformationally defined molecules.

Future research should focus on direct, head-to-head comparisons of identically functionalized spiro[2.3]hexane and spiro[3.3]heptane derivatives to provide a clearer understanding of the impact of the underlying scaffold on biological activity and ADME properties. Such studies will be crucial for guiding the rational design of next-generation therapeutics based on these intriguing 3D structures.

References

A Comparative Guide to 1-Aminospiro[2.3]hexan-5-ol and Other Piperidine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. However, its metabolic liabilities and physicochemical properties can sometimes limit the developability of drug candidates. This has led to a search for piperidine bioisosteres—structurally distinct moieties that retain the parent molecule's biological activity while offering improved pharmacokinetic profiles. This guide provides a comparative overview of 1-aminospiro[2.3]hexan-5-ol as a potential piperidine bioisostere, alongside more established alternatives, supported by available experimental data and detailed methodologies.

Introduction to Piperidine Bioisosterism

Bioisosteric replacement is a key strategy in drug design to optimize physicochemical and pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, without compromising target engagement.[1] Spirocyclic systems, which contain two rings connected by a single common atom, have emerged as attractive three-dimensional (3D) bioisosteres of common saturated heterocycles like piperidine.[2][3] Their rigid structures can offer improved binding affinity and selectivity, while their increased sp³ character often leads to enhanced solubility and metabolic stability.[2][4]

Among the various spirocyclic scaffolds, azaspiro[3.3]heptanes have been successfully validated as piperidine bioisosteres.[5][6][7] This guide will focus on comparing piperidine with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, for which experimental data is available. Furthermore, we will introduce the spiro[2.3]hexane scaffold, exemplified by this compound, as a novel but less characterized potential bioisostere. While specific experimental data for this compound is limited, the analysis of related spiro[2.3]hexane derivatives suggests its potential utility in expanding the chemical space for piperidine replacements.[8][9]

Physicochemical Properties: A Comparative Analysis

The following table summarizes key physicochemical properties for piperidine and its spirocyclic bioisosteres. These parameters are crucial in determining the drug-like properties of a molecule.

Compound/ScaffoldpKalogP / logDAqueous SolubilityMetabolic Stability
Piperidine ~11.20.88HighModerate to Low
1-Azaspiro[3.3]heptane ~11.2Lower than piperidineImprovedImproved
2-Azaspiro[3.3]heptane ~10.5Lower than piperidineImprovedImproved
This compound No data availableNo data availablePredicted to be highNo data available

Note: Specific values can vary depending on the substitution pattern of the core scaffold. The data for azaspiro[3.3]heptanes is based on comparative studies of derivatized analogs.[6]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the objective comparison of bioisosteres. Below are detailed methodologies for key experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa of an amine is a measure of its basicity and is critical for understanding its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.

Method: Potentiometric Titration [10][11]

  • Sample Preparation: A known concentration of the compound (e.g., 1-10 mM) is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. logP is the partition coefficient of the neutral form of the molecule between octanol and water, while logD is the distribution coefficient at a specific pH, accounting for all ionic species.

Method: Shake-Flask Method [12]

  • System Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in drug development.[13][14][15]

Method: Kinetic and Thermodynamic Solubility Assays [2]

  • Kinetic Solubility: [13]

    • A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

    • This stock solution is added to an aqueous buffer (e.g., PBS, pH 7.4), and the formation of a precipitate is monitored over time, often using turbidimetry (light scattering).

    • This method is high-throughput and useful for early-stage screening.

  • Thermodynamic Solubility: [13]

    • An excess amount of the solid compound is added to an aqueous buffer.

    • The suspension is shaken or stirred until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • This "gold standard" method provides the true equilibrium solubility.

Determination of Metabolic Stability

Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s in the liver. Higher metabolic stability generally leads to a longer in vivo half-life.[1][3][16]

Method: In Vitro Microsomal Stability Assay [3]

  • Incubation Mixture Preparation: A mixture containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate), and the test compound at a known concentration is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and processes in drug design and evaluation.

Bioisosteric_Replacement Piperidine Piperidine Scaffold (Lead Compound) Bioisostere Bioisosteric Replacement Piperidine->Bioisostere Spirocyclic Spirocyclic Bioisostere (e.g., this compound) Bioisostere->Spirocyclic Improved Improved Properties: - Solubility - Metabolic Stability - 3D Shape - Novel IP Spirocyclic->Improved

Caption: Bioisosteric replacement of piperidine with a spirocyclic scaffold.

Experimental_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_analysis Data Analysis Synthesis Synthesize Bioisosteres (Piperidine, Azaspiro[3.3]heptanes, Spiro[2.3]hexane amine) pKa pKa Determination Synthesis->pKa logP logP/logD Measurement Synthesis->logP Solubility Aqueous Solubility Synthesis->Solubility MetStab Metabolic Stability Synthesis->MetStab Compare Compare Data & Select Optimal Scaffold pKa->Compare logP->Compare Solubility->Compare MetStab->Compare

Caption: Experimental workflow for comparing piperidine bioisosteres.

Signaling_Pathway Ligand Ligand (Piperidine-containing drug) Receptor GPCR Target Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A representative GPCR signaling pathway where piperidine analogs may act.

Conclusion

The exploration of piperidine bioisosteres is a fertile area of research in medicinal chemistry, with the potential to yield drug candidates with superior properties. While established alternatives like 1- and 2-azaspiro[3.3]heptane have demonstrated clear advantages in terms of metabolic stability and lipophilicity, the novel spiro[2.3]hexane scaffold, represented by this compound, presents an intriguing, albeit underexplored, opportunity. The lack of direct experimental data for this compound highlights the need for further investigation into this and related spiro[2.3]hexane systems. The experimental protocols detailed in this guide provide a robust framework for such future comparative studies, which will be crucial in defining the role of this novel scaffold in the landscape of piperidine bioisosteres.

References

Validating the Synthesis of 1-Aminospiro[2.3]hexan-5-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 1-Aminospiro[2.3]hexan-5-ol synthesis through detailed spectroscopic analysis. Due to the limited availability of direct experimental data for the target compound and its immediate precursors, this document outlines a plausible synthetic pathway and utilizes spectroscopic data from analogous compounds to establish a validation workflow. The presented data serves as a benchmark for researchers to compare against their experimental findings.

Proposed Synthetic Pathway: Reductive Amination

A viable and efficient method for the synthesis of this compound is the reductive amination of spiro[2.3]hexan-5-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by in-situ reduction to the desired primary amino alcohol.

G cluster_start Starting Material cluster_reaction Reductive Amination cluster_product Final Product Spiro[2.3]hexan-5-one Spiro[2.3]hexan-5-one Imine Intermediate Imine Intermediate Spiro[2.3]hexan-5-one->Imine Intermediate + NH3 (Ammonia) Reduction Reduction Imine Intermediate->Reduction [H] (e.g., NaBH3CN) This compound This compound Reduction->this compound

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve spiro[2.3]hexan-5-one in a suitable solvent such as methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol to the flask. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. The solvent is removed under reduced pressure. The aqueous residue is then basified with a sodium hydroxide solution and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data for Validation

The following tables summarize the expected and comparative spectroscopic data for the starting material, an intermediate alcohol, the final product, and an analogous amino alcohol.

Table 1: Spectroscopic Data for Spiro[2.3]hexan-5-one (Starting Material)
Spectroscopic TechniqueExpected/Observed PeaksInterpretation
¹H NMR Complex multiplets in the aliphatic region.Protons of the cyclobutane and cyclopropane rings.
¹³C NMR Signal > 200 ppm.Carbonyl carbon (C=O).
Signals in the aliphatic region.Carbons of the spirocyclic system.
FT-IR (cm⁻¹) Strong absorption band around 1780-1750 cm⁻¹.C=O stretching of a strained cyclic ketone.
Bands in the 3000-2850 cm⁻¹ region.C-H stretching of alkanes.
Mass Spec (m/z) Molecular ion peak (M⁺) at 96.13.[1]Molecular weight of the compound.
Characteristic fragmentation pattern.Loss of CO, ethylene, and other small fragments.
Table 2: Spectroscopic Data for Spiro[2.3]hexan-5-ol (Intermediate)

Note: Direct experimental data is limited. The following are predicted values and should be confirmed experimentally.

Spectroscopic TechniquePredicted PeaksInterpretation
¹H NMR Broad singlet for the hydroxyl proton.-OH group.
Multiplet for the proton on the carbon bearing the -OH group.CH-OH.
Complex multiplets for the remaining ring protons.Protons of the spirocyclic system.
¹³C NMR Signal in the 60-80 ppm range.Carbon attached to the hydroxyl group (C-OH).
Signals in the aliphatic region.Remaining carbons of the spirocyclic system.
FT-IR (cm⁻¹) Broad absorption band in the 3600-3200 cm⁻¹ region.O-H stretching of the alcohol.
Disappearance of the strong C=O band around 1780-1750 cm⁻¹.Reduction of the ketone.
Mass Spec (m/z) Molecular ion peak (M⁺) at 98.14.Molecular weight of the compound.
Fragment corresponding to the loss of water (M-18).Dehydration of the alcohol.
Table 3: Predicted and Comparative Spectroscopic Data for this compound and an Analogous Compound
Spectroscopic TechniquePredicted Peaks for this compoundObserved Peaks for 1-Aminocyclohexanemethanol (Analog)Interpretation
¹H NMR Broad singlet for the amine protons.Broad singlet for -NH₂ protons.-NH₂ group.
Broad singlet for the hydroxyl proton.Broad singlet for -OH proton.-OH group.
Multiplet for the proton on the carbon bearing the -OH group.Multiplet for CH-OH proton.CH-OH.
¹³C NMR Signal for the carbon attached to the amino group.Signal for C-NH₂.Carbon attached to the amino group.
Signal for the carbon attached to the hydroxyl group.Signal for C-OH.Carbon attached to the hydroxyl group.
FT-IR (cm⁻¹) Two weak bands in the 3500-3300 cm⁻¹ region.Two bands for N-H stretching.Primary amine N-H stretching.
Broad band in the 3600-3200 cm⁻¹ region.Broad O-H stretching.O-H stretching of the alcohol.
Mass Spec (m/z) Molecular ion peak (M⁺) at 113.16.Molecular ion peak (M⁺) at 129.20.Molecular weight.
Fragments corresponding to loss of NH₃, H₂O, and ring cleavage.Characteristic fragmentation pattern.Structural fragments.

Validation Workflow

The successful synthesis of this compound can be validated by a systematic comparison of the spectroscopic data obtained at each stage of the reaction with the expected and comparative data presented above.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation start Spiro[2.3]hexan-5-one reaction Reductive Amination start->reaction product Crude Product reaction->product purification Purification product->purification final_product This compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr Analyze ir FT-IR final_product->ir Analyze ms Mass Spectrometry final_product->ms Analyze validation Structure Confirmed? nmr->validation Compare with Expected Data ir->validation Compare with Expected Data ms->validation Compare with Expected Data

Figure 2: Experimental workflow for the synthesis and validation of this compound.

By following this workflow and comparing the acquired spectroscopic data with the provided tables, researchers can confidently validate the synthesis and purity of this compound, a novel spirocyclic amino alcohol with potential applications in drug discovery and development.

References

In Vitro Potency of 1-Aminospiro[2.3]hexan-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vitro potency data for 1-Aminospiro[2.3]hexan-5-ol derivatives are not extensively available in publicly accessible literature. The following guide provides a framework for comparing such compounds and includes hypothetical data based on typical potency ranges observed for other novel spirocyclic molecules in early-stage drug discovery. This guide is intended to serve as a template for the presentation and evaluation of experimental findings.

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts. The 1-Aminospiro[2.3]hexane-5-ol core represents a novel scaffold with potential for developing new therapeutic agents. This guide outlines a comparative analysis of hypothetical derivatives, detailing experimental protocols for assessing their in vitro potency and a general workflow for their evaluation.

Quantitative Data Summary

The in vitro cytotoxic potency of hypothetical this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard MTT assay after 72 hours of exposure.

Derivative IDSubstitution Pattern (R-groups)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)
ASH-001R1=H, R2=H> 100> 100> 100
ASH-002R1=Phenyl, R2=H25.432.145.8
ASH-003R1=4-Chlorophenyl, R2=H8.211.515.3
ASH-004R1=Phenyl, R2=Methyl30.141.755.2
ASH-005R1=4-Fluorophenyl, R2=H12.518.922.4
Doxorubicin (Control)N/A0.81.20.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture

  • Cell Lines: Human colorectal carcinoma (HCT116), human lung adenocarcinoma (A549), and human breast adenocarcinoma (MCF-7) cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) or doxorubicin as a positive control. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

Visualizations

Experimental Workflow for In Vitro Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification treatment Compound Treatment (96-well plates) purification->treatment cell_culture Cell Line Maintenance (HCT116, A549, MCF-7) cell_culture->treatment incubation 72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_processing Calculate % Viability readout->data_processing ic50 Determine IC50 Values data_processing->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->synthesis Guide Next Round of Synthesis

Caption: A generalized workflow for the in vitro screening of novel chemical entities.

Evaluating 1-Aminospiro[2.3]hexan-5-ol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminospiro[2.3]hexan-5-ol is a novel spirocyclic compound, a class of molecules increasingly recognized for their potential in drug discovery. The rigid, three-dimensional structure of spirocycles can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules[1][2][3][4]. As a previously uncharacterized molecule, a systematic evaluation of this compound's biological activity is essential to uncover its therapeutic potential.

This guide provides a comprehensive framework for the biological evaluation of this compound. It outlines a tiered approach to screening, beginning with baseline cytotoxicity and progressing to broad pharmacological profiling against common drug target classes. For comparative purposes, we propose the use of well-characterized reference compounds in each assay.

Tier 1: Foundational Activity Screening

The initial evaluation of a novel compound should establish its general cytotoxicity to understand the concentration window for further specific assays.

In Vitro Cytotoxicity Assay

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability[5].

Comparative Data:

Below is a hypothetical data table illustrating how the cytotoxicity of this compound could be compared against Doxorubicin, a common chemotherapeutic agent used as a positive control for cytotoxicity. The data is presented as IC50 (half-maximal inhibitory concentration) values in micromolar (µM).

CompoundCell Line A (e.g., HEK293) IC50 (µM)Cell Line B (e.g., HepG2) IC50 (µM)Cell Line C (e.g., A549) IC50 (µM)
This compound> 100> 100> 100
Doxorubicin (Positive Control)0.81.20.9

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cell lines (e.g., HEK293, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and the positive control (Doxorubicin). Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture & Harvest Human Cell Lines plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Tier 2: Broad Pharmacological Profiling

Assuming minimal cytotoxicity, the next step is to screen this compound against major classes of drug targets to identify potential biological activity.

G-Protein Coupled Receptor (GPCR) Screening

GPCRs are a large family of cell surface receptors that are common drug targets[6][7][8]. A primary screen can be conducted against a panel of GPCRs to identify any agonist or antagonist activity.

Comparative Data (Hypothetical):

This table illustrates a potential outcome from a primary GPCR screen, showing the percentage of activation (for agonists) or inhibition (for antagonists) at a single high concentration (e.g., 10 µM).

Target GPCRThis compound (% Activity at 10 µM)Reference Ligand (% Activity at 1 µM)Reference Ligand Identity
Adrenergic α1A3% (Inhibition)98% (Inhibition)Prazosin
Dopamine D285% (Activation)95% (Activation)Quinpirole
Serotonin 5-HT2A5% (Activation)92% (Activation)Serotonin

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Flux)

  • Cell Line: Use cell lines stably expressing the target GPCR and a calcium indicator dye (e.g., Fluo-4).

  • Compound Addition: Add this compound to the cells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Directly measure the change in fluorescence, which indicates an increase in intracellular calcium.

    • Antagonist Mode: First, add this compound, then add a known agonist for the target GPCR. A lack of or reduced fluorescence signal indicates antagonist activity.

  • Data Acquisition: Use a fluorescence plate reader to measure the signal.

  • Data Analysis: Calculate the percentage of activation or inhibition relative to a reference agonist/antagonist.

GPCR Signaling Pathway (Gq-coupled)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., this compound) GPCR GPCR (Gq) Ligand->GPCR G_protein Gαq GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway.

Ion Channel Screening

Ion channels are another major class of drug targets involved in a wide range of physiological processes[9][10][]. Automated patch-clamp electrophysiology is a high-throughput method to screen for compounds that modulate ion channel activity[12][13].

Comparative Data (Hypothetical):

This table shows the percentage of inhibition of ion current at a single high concentration (e.g., 10 µM).

Target Ion ChannelThis compound (% Inhibition at 10 µM)Reference Blocker (% Inhibition at 1 µM)Reference Blocker Identity
hERG (Kv11.1)8%99%E-4031
Nav1.565%97%Lidocaine
Cav1.212%95%Nifedipine

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Line: Use cell lines stably expressing the ion channel of interest.

  • Cell Preparation: Cells are prepared and loaded into the automated patch-clamp system.

  • Compound Application: A baseline recording of ion channel activity is established, followed by the application of this compound.

  • Data Acquisition: The system records changes in the ion current in response to the compound.

  • Data Analysis: The percentage of inhibition or activation of the ion current is calculated relative to the baseline.

Kinase Screening

Kinases play a crucial role in cell signaling, and kinase inhibitors are a major class of therapeutic agents, particularly in oncology[14][15][16]. A broad kinase panel screen can identify any potential inhibitory activity of a novel compound.

Comparative Data (Hypothetical):

This table displays the percentage of inhibition of kinase activity at a single high concentration (e.g., 10 µM).

Target KinaseThis compound (% Inhibition at 10 µM)Reference Inhibitor (% Inhibition at 1 µM)Reference Inhibitor Identity
EGFR5%98%Gefitinib
SRC9%95%Dasatinib
CDK278%99%Staurosporine

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: The assay is performed in a multi-well plate containing the kinase, its substrate, and ATP.

  • Compound Addition: this compound or a reference inhibitor is added to the wells.

  • Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation) to proceed.

  • ADP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The amount of luminescence is proportional to kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control.

Conclusion

This guide provides a structured approach for the initial biological evaluation of the novel compound this compound. By following a tiered screening cascade—from general cytotoxicity to broad profiling against key drug target families—researchers can efficiently identify potential biological activities and prioritize this compound for further, more detailed investigation. The inclusion of well-characterized comparator compounds is crucial for validating assay performance and contextualizing the biological activity of this new chemical entity. The hypothetical data presented illustrates how results can be structured for clear comparison and decision-making in the early stages of drug discovery.

References

Navigating the Pharmacokinetic Landscape of Spiro[2.3]hexane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic properties is perpetual. Among the rising stars in medicinal chemistry are spirocycles, particularly the strained spiro[2.3]hexane moiety. This guide provides a comparative analysis of the pharmacokinetic profiles of compounds containing this unique structural motif, supported by experimental data and detailed methodologies.

Illustrative Comparison: Spirocyclic vs. Non-Spirocylcic Scaffolds

To illustrate the potential pharmacokinetic advantages of spirocyclic compounds, we present a comparison of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for two hypothetical compounds: "Spiro-X," a conceptual drug candidate incorporating a spiro[2.3]hexane core, and its non-spirocyclic analog, "Linear-Y." The data in the following table is representative of typical findings in medicinal chemistry programs and is intended for illustrative purposes.

Pharmacokinetic ParameterSpiro-X (Spiro[2.3]hexane Analog)Linear-Y (Non-Spirocylcic Analog)
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)> 6015
Intrinsic Clearance (CLint, µL/min/mg)< 1085
Permeability (Caco-2 Assay)
Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s)8.59.2
Efflux Ratio (Papp, B→A / Papp, A→B)1.23.5
Plasma Protein Binding (Human Plasma)
Fraction Unbound (fu)0.150.08

This hypothetical data suggests that "Spiro-X" exhibits significantly higher metabolic stability compared to its linear counterpart, a commonly observed benefit of incorporating spirocyclic scaffolds. While both compounds show good permeability, the lower efflux ratio for "Spiro-X" indicates it is less susceptible to being pumped out of cells by efflux transporters, a desirable characteristic for many drug candidates.[3] The higher fraction unbound in plasma for "Spiro-X" suggests that more of the drug would be available to interact with its target.

Experimental Protocols

The following are detailed methodologies for the key in vitro pharmacokinetic assays used to generate the type of data presented above.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[4][5][6]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the wells containing the test compound and control compounds.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay evaluates the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its potential for oral absorption.[3][7][8]

Materials:

  • Caco-2 cells

  • Transwell® plates (e.g., 24-well) with semi-permeable inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Lucifer yellow (a marker for monolayer integrity)

  • Control compounds (e.g., a high-permeability and a low-permeability compound)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side of the insert (for A→B permeability) or the basolateral (B) side (for B→A permeability).

  • Add fresh HBSS to the receiver compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 60 or 120 minutes), take samples from the receiver compartment.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound that has crossed the monolayer.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to its target.[9][10][11]

Materials:

  • Test compound stock solution

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Add the test compound to human plasma at a final concentration (e.g., 1 µM).

  • Load the plasma-compound mixture into one chamber of the equilibrium dialysis device.

  • Load PBS into the other chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential biological interactions of spiro[2.3]hexane-containing compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Decision Compound_X Spiro[2.3]hexane Derivative Synthesis Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound_X->Metabolic_Stability Test Compound Permeability Permeability (Caco-2 Assay) Compound_X->Permeability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Compound_X->Protein_Binding Data_Analysis Pharmacokinetic Parameter Calculation Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Protein_Binding->Data_Analysis PK_Study Rodent PK Study (Oral/IV Dosing) Decision Lead Optimization Candidate Selection PK_Study->Decision Data_Analysis->PK_Study Informs Dosing Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Cellular Response PKA->Target_Protein Spiro_Drug Spiro[2.3]hexane Antagonist Spiro_Drug->Receptor

References

Comparative Analysis of 1-Aminospiro[2.3]hexan-5-ol Cross-Reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound, 1-Aminospiro[2.3]hexan-5-ol, with various glutamate receptor subtypes. Given the structural similarity of spirocyclic compounds to L-glutamic acid, a comprehensive evaluation of off-target effects at these critical central nervous system receptors is imperative for further drug development. This document outlines detailed experimental protocols and data presentation formats to ensure a standardized and objective analysis.

Introduction to this compound and Glutamate Receptors

This compound is a novel synthetic compound featuring a spiro[2.3]hexane scaffold. Such conformationally restricted analogs of L-glutamic acid are of significant interest in neuroscience research for their potential to selectively target glutamate receptors. Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs). The iGluRs, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability and are subdivided into three groups (Group I, II, and III).

Due to the ubiquitous nature and critical physiological roles of glutamate receptors, any novel therapeutic agent with a glutamate-like moiety must be rigorously screened for cross-reactivity to predict potential neurological side effects and to understand its full pharmacological profile.

Experimental Protocols for Cross-Reactivity Assessment

To elucidate the interaction profile of this compound, a tiered approach employing radioligand binding assays, in vitro functional assays (electrophysiology and calcium imaging) is recommended.

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for a panel of ionotropic and metabotropic glutamate receptor subtypes.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing a single subtype of human glutamate receptor (e.g., NMDA: GluN1/GluN2A, AMPA: GluA2, Kainate: GluK2, mGluR1, mGluR2, mGluR5, etc.) or prepared from rodent brain regions known to be enriched in specific receptor subtypes.

  • Assay Conditions:

    • Incubation Buffer: Prepare a buffer appropriate for the specific receptor subtype. For example, a Tris-HCl buffer with appropriate ions (e.g., Ca2+ for some iGluRs).

    • Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [3H]MK-801 for NMDA, [3H]AMPA for AMPA, [3H]kainate for kainate receptors, and specific radiolabeled antagonists for mGluR subtypes).

    • Test Compound: Prepare serial dilutions of this compound.

  • Incubation: Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Compound prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate filtrate Separate Bound and Free Ligand via Filtration incubate->filtrate quantify Quantify Radioactivity filtrate->quantify calc_ic50 Determine IC50 quantify->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for Patch-Clamp Electrophysiology.

Calcium Imaging Assays

Calcium imaging is a sensitive method to measure the functional consequences of glutamate receptor activation, particularly for NMDA receptors and Group I mGluRs which lead to increases in intracellular calcium.

Objective: To assess the ability of this compound to induce or inhibit calcium influx through glutamate receptors.

Methodology:

  • Cell Preparation: Culture primary neurons or recombinant cell lines on glass-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Use an automated liquid handling system to apply a known agonist to establish a baseline response, followed by the test compound at various concentrations, alone or in combination with the agonist.

  • Image Acquisition: Use a fluorescence microscope or a plate reader to measure changes in intracellular calcium concentration over time.

  • Data Analysis: Quantify the change in fluorescence intensity and determine the EC50 or IC50 of this compound.

Experimental Workflow for Calcium Imaging Assay

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture_cells Culture Cells on Imaging Plates load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye apply_compounds Apply Agonist and/or Test Compound load_dye->apply_compounds acquire_images Acquire Fluorescence Images Over Time apply_compounds->acquire_images quantify_fluorescence Quantify Changes in Fluorescence Intensity acquire_images->quantify_fluorescence determine_activity Determine EC50 or IC50 quantify_fluorescence->determine_activity

Caption: Workflow for Calcium Imaging Assay.

Data Presentation: Comparative Tables

All quantitative data should be summarized in the following tables for clear comparison.

Table 1: Radioligand Binding Affinity (Ki) of this compound at Glutamate Receptors

Receptor SubtypeRadioligandKi (μM) of this compoundPositive ControlKi (μM) of Positive Control
iGluRs
NMDA (GluN1/GluN2A)[3H]MK-801MK-801
AMPA (GluA2)[3H]AMPAAMPA
Kainate (GluK2)[3H]KainateKainate
mGluRs
Group I
mGluR1[3H]R214127JNJ16259685
mGluR5[3H]MPEPMPEP
Group II
mGluR2/3[3H]LY341495LY341495
Group III
mGluR4/6/7/8[3H]L-AP4L-AP4

Table 2: Functional Activity of this compound at Glutamate Receptors (Electrophysiology)

Receptor SubtypeAgonist Activity (EC50, μM)Antagonist Activity (IC50, μM)Positive Agonist Control (EC50, μM)Positive Antagonist Control (IC50, μM)
iGluRs
NMDA (GluN1/GluN2A)NMDAAP5
AMPA (GluA2)AMPACNQX
Kainate (GluK2)KainateUBP-302
mGluRs
Group I
mGluR1DHPGCPCCOEt
mGluR5DHPGMPEP
Group II
mGluR2/3LY379268EGLU
Group III
mGluR4/6/7/8L-AP4MAP4

Table 3: Functional Activity of this compound at Glutamate Receptors (Calcium Imaging)

Receptor SubtypeAgonist Activity (EC50, μM)Antagonist Activity (IC50, μM)Positive Agonist Control (EC50, μM)Positive Antagonist Control (IC50, μM)
NMDA (GluN1/GluN2A)NMDA/GlycineAP5
mGluR1DHPGCPCCOEt
mGluR5DHPGMPEP

Glutamate Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for each major class of glutamate receptor. Understanding these pathways is crucial for interpreting the functional consequences of any observed cross-reactivity.

Ionotropic Glutamate Receptor Signaling

NMDA Receptor Signaling Pathway

G glutamate Glutamate & Glycine/D-Serine nmda_r NMDA Receptor glutamate->nmda_r ca_influx Ca2+ Influx nmda_r->ca_influx depolarization Depolarization (removes Mg2+ block) depolarization->nmda_r cam Calmodulin ca_influx->cam camk CaMKII cam->camk nos nNOS cam->nos gene_expression Altered Gene Expression camk->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) camk->synaptic_plasticity no Nitric Oxide nos->no no->synaptic_plasticity

Caption: NMDA Receptor Signaling Pathway.

AMPA Receptor Signaling Pathway

G glutamate Glutamate ampa_r AMPA Receptor glutamate->ampa_r na_influx Na+ Influx ampa_r->na_influx ca_influx Ca2+ Influx (Ca2+-permeable AMPARs) ampa_r->ca_influx depolarization Depolarization na_influx->depolarization downstream Downstream Signaling ca_influx->downstream

Caption: AMPA Receptor Signaling Pathway.

Kainate Receptor Signaling Pathway

G glutamate Glutamate kainate_r Kainate Receptor glutamate->kainate_r ionotropic Ionotropic Signaling (Na+ Influx, Depolarization) kainate_r->ionotropic metabotropic Metabotropic Signaling (G-protein dependent) kainate_r->metabotropic modulation Modulation of Neurotransmitter Release metabotropic->modulation

Caption: Kainate Receptor Signaling Pathway.

Metabotropic Glutamate Receptor Signaling

Group I mGluR (mGluR1/5) Signaling Pathway

G glutamate Glutamate mglur1_5 Group I mGluR (mGluR1/5) glutamate->mglur1_5 gq_11 Gq/11 mglur1_5->gq_11 plc Phospholipase C (PLC) gq_11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release er->ca_release ca_release->pkc downstream Downstream Effects pkc->downstream

Caption: Group I mGluR Signaling Pathway.

Group II (mGluR2/3) & Group III (mGluR4/6/7/8) mGluR Signaling Pathway

G glutamate Glutamate mglur2_3 Group II/III mGluR glutamate->mglur2_3 gi_o Gi/o mglur2_3->gi_o ac Adenylyl Cyclase gi_o->ac ion_channel Ion Channel Modulation gi_o->ion_channel camp cAMP ac->camp ATP atp ATP pka Protein Kinase A (PKA) camp->pka

Caption: Group II & III mGluR Signaling Pathway.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound's cross-reactivity with glutamate receptors. By adhering to these standardized protocols and data presentation formats, researchers can generate robust and comparable data that will be critical for the continued development and safety assessment of this and other novel spirocyclic compounds. The provided signaling pathway diagrams offer a visual reference for interpreting the potential functional consequences of any observed receptor interactions.

A Comparative Guide to the Synthesis of Aminospiroalkanes: Emerging Routes and Benchmarking Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the synthesis of aminospiroalkanes presents a compelling challenge and a significant opportunity. These unique three-dimensional scaffolds are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space. This guide provides a comparative analysis of emerging synthetic routes for aminospiroalkanes, supported by experimental data to inform route selection and optimization.

This document outlines several prominent synthetic strategies for key aminospiroalkane cores, presenting quantitative data in a comparative format. Detailed experimental protocols for benchmark reactions are also provided to facilitate adoption and further development.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target aminospiroalkane is a multifactorial decision, weighing factors such as yield, stereocontrol, substrate scope, and scalability. Below is a summary of key performance indicators for different methodologies.

Target ScaffoldSynthetic RouteKey Reagents/CatalystsSolventReaction TimeYield (%)Enantiomeric Excess (%)Reference
2,6-Diazaspiro[3.3]heptanes Reductive Amination & CyclizationNaBH(OAc)₃, t-BuOKTHF, DCE1-3 h (amination), 1-2 h (cyclization)70-90 (overall)N/A[1]
2-Azaspiro[3.3]heptane Amino Acids Ring Closure of 1,3-bis-electrophilesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Spiro[3.3]heptane Amino Acids Strecker ReactionChiral Amine AuxiliariesNot specifiedNot specifiedNot specifiedDiastereomeric separation[3]
α-Alkenyl α-Amino Acids N-H InsertionDirhodium(II) carboxylates, Chiral Spiro Phosphoric AcidsNot specifiedFast (TOF > 6000 h⁻¹)61-9983-98[4]

Key Synthetic Methodologies and Experimental Protocols

Reductive Amination and Cyclization for 2,6-Diazaspiro[3.3]heptanes

This two-step sequence provides a practical and high-yielding approach to substituted 2,6-diazaspiro[3.3]heptanes. The initial reductive amination is followed by a base-mediated intramolecular cyclization.[1]

Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (0.1 M), add the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine from the previous step in tetrahydrofuran (0.1 M).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C in a sealed tube for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane.

Strecker Reaction for Spiro[3.3]heptane-based Amino Acids

The Strecker reaction is a classic method for the synthesis of α-amino acids. When applied to spirocyclic ketones and employing chiral auxiliaries, it allows for the diastereoselective synthesis of spiro[3.3]heptane amino acids.[3]

Experimental Protocol (Generalized):

  • To a solution of the spiro[3.3]heptanone derivative (1.0 eq) in a suitable solvent (e.g., methanol), add a chiral amine auxiliary (e.g., (R)-α-phenylglycinol, 1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add trimethylsilyl cyanide (1.2 eq) and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrolyze the resulting α-aminonitrile with aqueous acid (e.g., 6 M HCl) at reflux for several hours.

  • Cool the reaction mixture and concentrate to dryness.

  • The resulting diastereomeric amino acids can be separated by chromatography or crystallization.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic strategy for a novel aminospiroalkane can be guided by a logical workflow that considers the target structure and desired attributes.

G start Define Target Aminospiroalkane is_aza Aza-spiroalkane? start->is_aza is_chiral Chiral Synthesis Required? is_aza->is_chiral Yes has_ketone Precursor Ketone Available? is_aza->has_ketone No route1 Reductive Amination/ Cyclization is_chiral->route1 No (Achiral) route2 Strecker Reaction with Chiral Auxiliary is_chiral->route2 Yes route3 Catalytic Asymmetric Method is_chiral->route3 Yes has_ketone->route2 Yes route4 Ring Closure Strategies has_ketone->route4 No end Select Optimal Route route1->end route2->end route3->end route4->end G cluster_0 Catalytic Cycle diazo Vinyldiazoacetate rh_catalyst Rh₂(OAc)₄ diazo->rh_catalyst - N₂ rh_carbene Rhodium Carbene rh_catalyst->rh_carbene ylide Ammonium Ylide rh_carbene->ylide + Amine amine Amine (R-NH₂) amine->ylide proton_transfer Enantioselective Proton Transfer ylide->proton_transfer chiral_acid Chiral Phosphoric Acid (CPA) chiral_acid->proton_transfer proton_transfer->rh_catalyst Catalyst Regeneration product α-Amino Acid Derivative proton_transfer->product + H⁺

References

Navigating Three-Dimensional Chemical Space: An Exit Vector Plot Analysis of Spiro[2.3]hexane Scaffolds and Their Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, medicinal chemists, and drug development professionals on the spatial properties of spiro[2.3]hexane scaffolds. This document provides a detailed exit vector plot (EVP) analysis, comparing the scaffold to common bioisosteric replacements, and includes comprehensive experimental and computational protocols.

In the quest for novel therapeutic agents, the three-dimensional shape of a molecule is a critical determinant of its biological activity and physicochemical properties. The "escape from flatland" in medicinal chemistry has led to an increased interest in rigid, three-dimensional scaffolds that can present substituents in well-defined spatial orientations. Spirocyclic systems, particularly strained scaffolds like spiro[2.3]hexane, have emerged as valuable building blocks in this endeavor.[1][2] This guide provides a comparative analysis of the spiro[2.3]hexane scaffold against its common bioisosteric alternatives, such as spiro[3.3]heptane, piperidine, and cyclohexane, using exit vector plot (EVP) analysis to quantify and visualize their conformational differences.

Comparative Analysis of Exit Vector Plots

Exit vector plot (EVP) analysis is a computational method used to characterize the relative spatial orientation of two substituents on a scaffold.[3] It defines two "exit vectors" originating from the points of substitution and calculates four geometric parameters: the distance between the vector origins (r), the two planar angles (φ1 and φ2), and the dihedral angle (θ) between the vectors.[4] These parameters provide a quantitative measure of the three-dimensional space a scaffold can explore.

The analysis of spiro[2.3]hexane scaffolds reveals a distinct positioning of exit vectors compared to its larger counterpart, spiro[3.3]heptane, and the more flexible six-membered rings, piperidine and cyclohexane. The strained nature of the spiro[2.3]hexane system, with its fused cyclopropane and cyclobutane rings, leads to a more rigid and defined spatial arrangement of substituents.[5]

Quantitative Data Summary

The following table summarizes the calculated exit vector plot parameters for 1,5-disubstituted spiro[2.3]hexane in comparison to 2,6-disubstituted spiro[3.3]heptane and representative conformations of 1,4-disubstituted cyclohexane. The data is derived from computational studies and X-ray crystallographic data reported in the literature.

ScaffoldSubstitution Patternr (Å)θ (°)φ1 (°)φ2 (°)
Spiro[2.3]hexane 1,5-disubstituted~2.6 - 2.8~60 - 80~100 - 110~100 - 110
Spiro[3.3]heptane 2,6-disubstituted~3.0 - 3.2~70 - 90~110 - 120~110 - 120
Cyclohexane (Chair) 1,4-diaxial~2.5 - 2.7~180~180~180
Cyclohexane (Chair) 1,4-diequatorial~2.5 - 2.7~60~120~120

Note: The values for cyclohexane are representative of idealized chair conformations. The actual values can vary with substituent effects. The data for spirocyclic scaffolds is based on representative structures from computational and crystallographic studies.

This data highlights that while the inter-substituent distance (r) is comparable between the scaffolds, the angular parameters (θ, φ1, φ2) differ significantly. The spirocyclic systems enforce a more constrained, non-linear arrangement of substituents compared to the classic axial and equatorial positions in cyclohexane.

Experimental and Computational Protocols

The following section details the methodologies for performing exit vector plot analysis.

Computational Protocol for Exit Vector Plot Analysis

This protocol outlines the steps for generating the geometric parameters for a given scaffold.

  • Scaffold Preparation:

    • Obtain the 3D coordinates of the scaffold of interest. This can be done through de novo structure generation using molecular modeling software (e.g., Avogadro, ChemDraw 3D), or by extracting coordinates from crystallographic databases such as the Cambridge Structural Database (CSD).

    • For this analysis, the scaffolds (spiro[2.3]hexane, spiro[3.3]heptane, and cyclohexane) were substituted with methyl groups at the desired positions to represent the exit vectors.

    • Perform a geometry optimization of the substituted scaffold using a suitable computational chemistry package (e.g., Gaussian, Spartan) with a standard force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

  • Definition of Exit Vectors:

    • An exit vector is defined by the two atoms comprising the bond between a ring atom and the first atom of the substituent.[4] For a methyl substituent, the vector points from the ring carbon to the methyl carbon.

  • Calculation of Geometric Parameters:

    • Using the optimized 3D coordinates, calculate the four geometric parameters:

      • r: The Euclidean distance between the two ring atoms bearing the substituents.

      • φ1 and φ2: The planar angles formed by the respective exit vector and the line connecting the two substituted ring atoms.

      • θ: The dihedral (torsion) angle defined by the two exit vectors around the axis connecting the substituted ring atoms.

    • These parameters can be calculated using custom scripts (e.g., in Python with the RDKit library) or the analysis tools within computational chemistry software.[6]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for exit vector plot analysis and the conceptual relationship between the compared scaffolds.

exit_vector_workflow cluster_input Input Generation cluster_analysis EVP Calculation cluster_output Output start Select Scaffold and Substitution Pattern gen_3d Generate/Obtain 3D Coordinates start->gen_3d geom_opt Geometry Optimization (e.g., DFT) gen_3d->geom_opt define_vectors Define Exit Vectors geom_opt->define_vectors calc_params Calculate r, θ, φ1, φ2 define_vectors->calc_params plot Generate Exit Vector Plots calc_params->plot table Tabulate Quantitative Data calc_params->table bioisostere_relationship spiro23 Spiro[2.3]hexane spiro33 Spiro[3.3]heptane spiro23->spiro33 is an alternative to bioisostere Bioisosteric Replacement spiro23->bioisostere can replace piperidine Piperidine cyclohexane Cyclohexane bioisostere->piperidine bioisostere->cyclohexane

References

Safety Operating Guide

Proper Disposal of 1-Aminospiro[2.3]hexan-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical 1-Aminospiro[2.3]hexan-5-ol. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure safety and regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, specifically spiro[2.3]hexan-5-ol, and general best practices for the disposal of research chemicals with unknown comprehensive hazard profiles. The parent compound, spiro[2.3]hexan-5-ol, is classified as a flammable liquid that can cause skin, eye, and respiratory irritation[1][2]. The presence of an amino group may introduce additional hazards, such as corrosivity or altered reactivity. Therefore, a cautious approach is mandatory.

Hazard Assessment and Safety Precautions

Given the likely properties of this compound, personnel must handle this compound with the assumption that it is flammable, corrosive, and toxic.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

Equipment Specification Purpose
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Flame-retardant lab coatProtects against fire and chemical splashes.
Respiratory Protection Use in a well-ventilated fume hoodMinimizes inhalation of vapors.

Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with organic amines and alcohols. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (flammable, corrosive, irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and acids[3].

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Follow all institutional procedures for waste manifest and handover.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For larger spills, contact your EHS office immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Start: Have this compound Waste C Collect waste in a designated, compatible container. Label with 'Hazardous Waste' and chemical name. A->C B Is the waste container properly labeled and sealed? B->C No D Store the container in a designated hazardous waste area. B->D Yes C->B E Contact Environmental Health & Safety (EHS) for pickup. D->E F Follow institutional procedures for waste manifest and handover. E->F G End: Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Aminospiro[2.3]hexan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Aminospiro[2.3]hexan-5-ol. The following guidance is based on general laboratory safety protocols and information from structurally related compounds, such as aminocycloalkanols. It is imperative to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory to protect against splashes.[1]
Face ShieldRecommended to be worn in addition to safety goggles when there is a significant risk of splashing or a highly exothermic reaction.[1][2]
Hand Protection Disposable Nitrile GlovesProvide a basic level of protection for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Chemical-Resistant GlovesFor prolonged contact or when handling larger quantities, gloves made of materials like neoprene or butyl rubber should be considered. Consult manufacturer's chemical resistance guides for specific glove selection.
Body Protection Laboratory CoatA properly fitting, buttoned lab coat should be worn to protect the skin.[2] Flame-resistant materials are recommended.
Long Pants and Closed-Toe ShoesThese are mandatory to protect the lower body and feet from potential spills.[1][2]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
RespiratorIf engineering controls like a fume hood are not sufficient to control exposure, a respirator may be necessary. A formal respiratory protection program, including fit testing and training, is required for respirator use.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood is functioning correctly.

    • Have spill containment materials readily accessible.

  • Handling :

    • Conduct all weighing and transferring of the chemical inside a fume hood.

    • Avoid the formation of dust or aerosols.

    • Use appropriate tools and equipment to minimize direct contact.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Chemical Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not pour down the drain.[3][4]
Contaminated Materials Any materials, such as gloves, paper towels, or spill absorbents, that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once thoroughly cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weigh Chemical prep_spill_kit->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction disposal_container Triple Rinse Empty Container handling_transfer->disposal_container cleanup_decontaminate Decontaminate Surfaces & Equipment handling_reaction->cleanup_decontaminate disposal_waste Collect Chemical Waste handling_reaction->disposal_waste cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_decontaminate->disposal_waste cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_waste->disposal_pickup disposal_container->disposal_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.